Cemsidomide
Description
Properties
CAS No. |
2504235-67-8 |
|---|---|
Molecular Formula |
C28H27N3O4 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(3S)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)/t24-/m0/s1 |
InChI Key |
MUKCJOOKCZSQNW-DEOSSOPVSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
Origin of Product |
United States |
Foundational & Exploratory
Cemsidomide's Mechanism of Action in Multiple Myeloma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule that represents a next-generation approach to treating multiple myeloma. It functions as a molecular glue, selectively inducing the degradation of two key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival and proliferation of myeloma cells. By co-opting the body's own ubiquitin-proteasome system, this compound demonstrates potent anti-tumor activity, both directly by inducing cancer cell death and indirectly by modulating the immune system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a monofunctional degradation activating compound (MonoDAC™) that leverages the cell's natural protein disposal machinery to eliminate IKZF1 and IKZF3.[1] The process is initiated by this compound's high-affinity binding to Cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1] This binding event induces a conformational change in CRBN, creating a novel protein surface that is recognized by IKZF1 and IKZF3.[1] This induced proximity leads to the polyubiquitination of these transcription factors, marking them for degradation by the 26S proteasome.[1] The depletion of IKZF1 and IKZF3 in myeloma cells disrupts essential survival signaling pathways, leading to cell cycle arrest and apoptosis.[1]
Signaling Pathway Diagram
Caption: this compound acts as a molecular glue to induce the degradation of IKZF1/3.
Quantitative Preclinical Data
This compound has demonstrated superior potency and efficacy in preclinical models compared to existing immunomodulatory drugs (IMiDs).
| Parameter | Cell Line | Assay Type | Value | Reference |
| CRBN Binding Affinity (Kd) | Recombinant Protein | Fluorescence Polarization | 0.9 nM | [2] |
| IKZF1 Degradation (DC50) | NCI-H929 | HiBiT Lytic Assay | Sub-nanomolar | [2] |
| Cell Viability (GI50) | NCI-H929 | CellTiter-Glo® | 0.05 nM | [2] |
| Cell Viability (IC50) | NCI-H929 (IMiD-resistant) | CellTiter-Glo® | 2.3 nM | [2] |
| Xenograft Model | Dosing | Outcome | Reference |
| NCI-H929 Multiple Myeloma | 100 µg/kg/day | 95% tumor growth inhibition | [2] |
| RPMI-8226 Multiple Myeloma | 10-100 µg/kg/day | Dose-dependent tumor regression | [2] |
| MM.1S Multiple Myeloma | Not Specified | Durable tumor regression | [2] |
Key Experimental Protocols
Cereblon (CRBN) Binding Assay (NanoBRET™)
This assay quantifies the binding of this compound to CRBN in live cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc® luciferase-tagged CRBN (donor) and a fluorescently labeled tracer that binds to CRBN (acceptor). This compound competes with the tracer, leading to a decrease in the BRET signal.
-
Cell Line: HEK293T cells stably expressing NanoLuc®-CRBN.[3]
-
Reagents: NanoBRET™ TE Intracellular E3 Ligase Assay kit, BODIPY™-lenalidomide tracer.[3]
-
Protocol Outline:
-
HEK293T cells expressing NanoLuc®-CRBN are seeded in a 384-well plate.
-
A fluorescent tracer is added to the cells.
-
Serial dilutions of this compound are added.
-
After incubation, the BRET signal is measured using a plate reader.
-
The IC50 value is determined from the dose-response curve.
-
IKZF1/3 Degradation Assay (HiBiT Lytic Assay)
This assay quantifies the degradation of IKZF1 and IKZF3.
-
Principle: A small, 11-amino-acid peptide (HiBiT) is engineered onto the target protein (IKZF1 or IKZF3). In the presence of a lytic detection reagent containing LgBiT, a functional NanoLuc® luciferase is formed, generating a luminescent signal proportional to the amount of HiBiT-tagged protein.
-
Cell Line: HEK293T or multiple myeloma cell lines (e.g., NCI-H929) engineered to express HiBiT-tagged IKZF1 or IKZF3.[4][5]
-
Reagents: Nano-Glo® HiBiT Lytic Detection System.[5]
-
Protocol Outline:
-
Cells expressing HiBiT-tagged IKZF1/3 are seeded in a 96-well plate.
-
Cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).[4]
-
The Nano-Glo® HiBiT Lytic Reagent is added to lyse the cells and initiate the luminescent reaction.
-
Luminescence is measured using a luminometer.
-
The percentage of protein degradation is calculated relative to vehicle-treated controls.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture.
-
Principle: The assay quantifies ATP, an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[6]
-
Cell Lines: Multiple myeloma cell lines (e.g., NCI-H929, MM.1S, RPMI-8226).[7]
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit.[6]
-
Protocol Outline:
-
Cells are seeded in an opaque-walled 96-well plate.
-
Serial dilutions of this compound are added.
-
The plate is incubated for a predetermined period (e.g., 72 hours).[7]
-
The CellTiter-Glo® reagent is added, and the plate is mixed to induce cell lysis.
-
After a short incubation to stabilize the signal, luminescence is measured.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Clinical Data in Relapsed/Refractory Multiple Myeloma (Phase 1/2 CFT7455-1101 Study)
This compound, in combination with dexamethasone, has shown promising efficacy and a manageable safety profile in heavily pretreated patients with relapsed/refractory multiple myeloma.
Efficacy Data
| Dose Level (Once Daily) | Number of Evaluable Patients | Overall Response Rate (ORR) | Notable Responses | Data Cutoff | Reference |
| 100 µg | 10 | 50% | One patient achieved a minimal residual disease (MRD)-negative complete response (CR). | April 30, 2025 | [8] |
| 75 µg | 20 | 40% | - | April 30, 2025 | [8] |
| All Dose Levels | 42 | 26% | Clinical Benefit Rate (CBR) of 40% | October 11, 2024 | [8] |
| All Dose Levels | 32 | 22% | Clinical Benefit Rate (CBR) of 38% | July 25, 2024 | [9] |
Safety and Tolerability
The most common Grade 3 or higher treatment-emergent adverse events (TEAEs) are primarily hematologic and manageable.
| Adverse Event (Grade ≥3) | Frequency | Reference |
| Neutropenia | 34% | [9] |
| Anemia | 28% | [9] |
| Infections | 19% | [9] |
| Lymphopenia | 16% | [9] |
| Thrombocytopenia | 13% | [9] |
No patients have discontinued (B1498344) treatment due to neutropenia.[8]
Conclusion
This compound's mechanism of action, centered on the targeted degradation of the critical transcription factors IKZF1 and IKZF3, offers a potent and selective therapeutic strategy for multiple myeloma. Preclinical data robustly support its superior potency over existing IMiDs, and early clinical results in a heavily pretreated patient population are highly encouraging. The manageable safety profile further positions this compound as a promising agent, both as a monotherapy and in combination regimens, with the potential to become a cornerstone of treatment for multiple myeloma. Further clinical development is underway to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ash.confex.com [ash.confex.com]
The Degradation Pathway of IKZF1/3 by Cemsidomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cemsidomide (CFT7455) is a novel, orally bioavailable small-molecule degrader that demonstrates high potency and selectivity in targeting the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[1] As critical drivers for the survival and proliferation of malignant B-cells, IKZF1 and IKZF3 are key therapeutic targets in hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1] this compound functions as a "molecular glue," binding with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[1] This targeted protein degradation leads to both direct anti-tumor activity and immunomodulatory effects. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies for studying the this compound-mediated degradation of IKZF1 and IKZF3.
Mechanism of Action
This compound leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate IKZF1 and IKZF3. The core mechanism can be broken down into the following key steps:
-
High-Affinity Binding to Cereblon (CRBN): this compound binds with high affinity to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1]
-
Neo-Substrate Recruitment: This binding event alters the surface of CRBN, creating a novel interface that promotes the recruitment of the "neo-substrates" IKZF1 and IKZF3.[1]
-
Ubiquitination: The now-formed ternary complex of CRBN-Cemsidomide-IKZF1/3 brings the E3 ligase machinery in close proximity to IKZF1 and IKZF3, leading to their polyubiquitination.[1]
-
Proteasomal Degradation: The polyubiquitin (B1169507) chains act as a signal for the 26S proteasome, which recognizes and subsequently degrades the targeted IKZF1 and IKZF3 proteins.[1]
The degradation of these transcription factors results in two primary anti-cancer effects:
-
Direct Tumor Cell Killing: The depletion of IKZF1 and IKZF3 in malignant B-cells induces cell cycle arrest and apoptosis.[1]
-
Immunomodulation: The degradation of IKZF1/3 in immune cells, particularly T-cells, leads to their activation and proliferation, enhancing the anti-tumor immune response.[2]
This compound-mediated degradation of IKZF1/3 and downstream effects.
Quantitative Data
The potency and efficacy of this compound have been characterized through various preclinical assays. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Cereblon Binding IC50 | 0.4 nM | Biochemical Assay | [3] |
| Cereblon Binding Kd | 0.9 nM | In Vitro Assay | [4] |
| GI50 | 0.05 nM | NCI-H929 (Multiple Myeloma) | [4] |
| IC50 (Len/Pom-sensitive) | 0.071 nM | NCI-H929 (Multiple Myeloma) | [4] |
| IC50 (Len/Pom-resistant) | 2.3 nM | NCI-H929 (Multiple Myeloma) | [4] |
Table 2: Degradation Efficiency of this compound
| Target | DC50 | Dmax | Time Point | Cell Line | Reference |
| IKZF1 | Picomolar | >75% degradation at 0.3 nM | 1.5 hours | Multiple Myeloma Cells | [3][4] |
| IKZF1 | Not Specified | 89% reduction | 6 hours | KiJK (Anaplastic Large Cell Lymphoma) | [3] |
Note: Specific DC50 and Dmax values for various cell lines are not yet publicly available in detail, with current literature citing "picomolar DC50".
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
IKZF1/3 Degradation Assay (Western Blot)
This protocol details the detection and quantification of IKZF1 and IKZF3 protein levels in cell lysates following this compound treatment.
-
Materials:
-
Cancer cell lines (e.g., NCI-H929, MM.1S)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize. Treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, prepare with Laemmli buffer, and separate by SDS-PAGE. Transfer proteins to a membrane.
-
Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and visualize protein bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of IKZF1/3 degradation relative to the vehicle-treated control.
-
Workflow for Western Blot analysis of IKZF1/3 degradation.
In-Cell Ubiquitination Assay
This protocol is designed to detect the ubiquitination of IKZF1/3 in cells treated with this compound.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids expressing His-tagged Ubiquitin, FLAG-tagged IKZF1/3
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Transfection reagent
-
Denaturing lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT)
-
Dilution buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Ni-NTA agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Anti-FLAG antibody, anti-His antibody
-
-
Procedure:
-
Transfection: Co-transfect cells with plasmids for His-Ubiquitin and FLAG-IKZF1/3.
-
Treatment: After 24-48 hours, treat cells with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
Lysis: Lyse cells in denaturing lysis buffer and sonicate.
-
Immunoprecipitation: Dilute the lysate and incubate with Ni-NTA beads to pull down His-tagged ubiquitinated proteins.
-
Washing and Elution: Wash the beads extensively and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an anti-FLAG antibody to detect ubiquitinated IKZF1/3.
-
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of this compound to CRBN in a competitive format.
-
Materials:
-
Purified recombinant tagged-CRBN (e.g., GST- or His-tagged)
-
Terbium-labeled anti-tag antibody (FRET donor)
-
Fluorescently labeled thalidomide (B1683933) analog (tracer, FRET acceptor)
-
This compound
-
Assay buffer
-
Microplates (e.g., 384-well)
-
TR-FRET plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound.
-
Assay Setup: In a microplate, add the diluted this compound, tagged CRBN, and terbium-labeled antibody. Then add the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET ratio. A decrease in the FRET signal indicates displacement of the tracer by this compound. Plot the dose-response curve to determine the IC50, from which the binding affinity (Kd) can be calculated.
-
Quantitative Proteomics for Downstream Effects Analysis
This protocol outlines a general workflow for using mass spectrometry-based proteomics to identify and quantify changes in the proteome of cells treated with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer for proteomics
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Tandem mass tags (TMT) for multiplexing (optional)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
-
-
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control.
-
Sample Preparation: Lyse cells, quantify protein, and perform in-solution or in-gel digestion of proteins into peptides.
-
Peptide Labeling (Optional): Label peptides with TMT reagents for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Bioinformatics Analysis: Perform pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.
-
General workflow for quantitative proteomics analysis.
Conclusion
This compound is a potent and selective degrader of IKZF1 and IKZF3, with a well-defined mechanism of action that involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex. Preclinical data demonstrate its high potency in inducing the degradation of its targets and inhibiting the growth of hematological cancer cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and other molecular glue degraders. The ongoing clinical trials will continue to elucidate the therapeutic potential of this promising agent in treating multiple myeloma and non-Hodgkin's lymphoma.
References
Cemsidomide (CFT7455) discovery and development
An In-Depth Technical Guide to the Discovery and Development of Cemsidomide (CFT7455)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CFT7455) is a novel, orally bioavailable, and highly potent monofunctional degradation activating compound (MonoDAC™) designed to selectively target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.[1] By acting as a molecular glue, this compound binds with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the degradation of IKZF1 and IKZF3, which are critical for the survival of malignant B-cells.[1] This targeted protein degradation mechanism confers both direct anti-tumor and immunomodulatory effects, positioning this compound as a promising therapeutic for hematologic malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][2] Preclinical and clinical studies have highlighted its superior potency over existing immunomodulatory drugs (IMiDs) and its efficacy in heavily pre-treated and IMiD-resistant patient populations.[1][3] This guide provides a comprehensive technical overview of this compound's discovery, mechanism of action, preclinical and clinical development, and the key experimental methodologies used in its evaluation.
Mechanism of Action
This compound leverages the cell's intrinsic ubiquitin-proteasome system to achieve selective degradation of its targets.[1] The process involves several key steps:
-
High-Affinity Binding to Cereblon (CRBN) : this compound binds with high affinity to CRBN, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1] This binding is significantly more potent than that of approved IMiDs like pomalidomide.[3]
-
Neo-Substrate Recruitment : The binding of this compound to CRBN allosterically modifies the ligase's surface, creating a novel interface that specifically recruits the neo-substrates IKZF1 and IKZF3.[1][4]
-
Ubiquitination and Proteasomal Degradation : The formation of this ternary complex (this compound-CRBN-IKZF1/3) allows the CRL4-CRBN complex to polyubiquitinate IKZF1 and IKZF3, marking them for recognition and degradation by the 26S proteasome.[1][5]
-
Downstream Anti-Tumor Effects : The depletion of IKZF1 and IKZF3 leads to two primary anti-cancer effects:
-
Direct Tumor Cell Killing : In malignant B-cells, the loss of these essential transcription factors downregulates key oncogenes like IRF4 and MYC, leading to cell cycle arrest and apoptosis.[3][6]
-
Immunomodulation : The degradation of IKZF1/3 in immune cells, such as T-cells, results in their activation and proliferation, enhancing the anti-tumor immune response through increased production of cytokines like IL-2.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 5. c4therapeutics.com [c4therapeutics.com]
- 6. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Cemsidomide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable, monofunctional degradation activating compound (MonoDAC™) that potently and selectively induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] By hijacking the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound acts as a molecular glue to mark IKZF1 and IKZF3 for proteasomal degradation.[1][2] This mechanism effectively eliminates key drivers of survival and proliferation in various hematological malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][2][3][4] Preclinical data demonstrate this compound's superior potency and sustained activity compared to existing immunomodulatory drugs (IMiDs), particularly in resistant models.[2][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data and experimental methodologies to inform further research and development.
Introduction
Transcription factors IKZF1 and IKZF3 are critical for the survival and proliferation of malignant B-cells, making them validated therapeutic targets in hematologic malignancies.[1][3] While approved immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) target these proteins for degradation, acquired resistance remains a significant clinical challenge.[5] this compound was developed by C4 Therapeutics as a next-generation IKZF1/3 degrader with an optimized pharmacological profile to overcome these limitations.[6][7] Its high binding affinity for Cereblon and potent catalytic degradation activity translate to enhanced anti-tumor efficacy in preclinical models of both IMiD-sensitive and -resistant cancers.[5][8]
Mechanism of Action
This compound functions as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the neosubstrates IKZF1 and IKZF3.[1][2] This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for subsequent degradation by the 26S proteasome.[1][2] The degradation of these transcription factors results in two primary anti-cancer effects: direct tumor cell death and stimulation of the immune system.[9][10] Depletion of IKZF1/3 disrupts essential survival signaling in malignant B-cells, leading to apoptosis.[5][11] Additionally, the degradation of these factors in immune cells, such as T-cells, leads to their activation and the secretion of immune-stimulating cytokines like IL-2.[9]
Preclinical Pharmacodynamics
Biochemical and Cellular Activity
This compound demonstrates high-affinity binding to Cereblon and potent degradation of IKZF1 and IKZF3 in cellular assays, significantly exceeding the potency of approved IMiDs.[8][12]
| Parameter | Value | Cell Line/System | Reference |
| Cereblon Binding Affinity (Kd) | 0.9 nM | Biochemical Assay | [1][5] |
| Cereblon Binding (IC50) | 0.4 nM | Cellular Competition Assay | [4][13] |
| IKZF1 Degradation | >75% degradation at 0.3 nM (1.5h) | Multiple Myeloma Cells | [14] |
| IKZF1 Degradation | 89% reduction (6h) | KiJK (ALCL) Cells | [4][13] |
| Anti-proliferative Activity (GI50) | 0.05 nM | NCI-H929 (MM) | [14] |
| Anti-proliferative Activity (IC50) | 0.071 nM | NCI-H929 (MM) | [14] |
| Anti-proliferative Activity (IC50) | 2.3 nM | IMiD-Resistant NCI-H929 (MM) | [14] |
Table 1: Summary of In Vitro Activity of this compound
In Vivo Pharmacodynamics
In vivo studies in mouse xenograft models confirm potent and sustained degradation of IKZF1/3 in tumor tissues following oral administration of this compound. This degradation correlates with downstream pathway modulation and anti-tumor activity.
| Animal Model | Dose | Time Point | IKZF3 Degradation (% remaining) | Reference |
| NCI-H929 Xenograft | 100 µg/kg/day | 4h | <5% | [2] |
| NCI-H929 Xenograft | 100 µg/kg/day | 48h | 35% | [2] |
| KiJK Xenograft | 100 µg/kg/day | - | 7% (IKZF1) | [13] |
Table 2: In Vivo Target Degradation by this compound
Preclinical Pharmacokinetics
While a comprehensive multi-species pharmacokinetic profile of this compound is not publicly available, preclinical studies indicate a favorable profile with oral bioavailability and sustained tumor exposure, which is differentiated from other IKZF1/3 degraders.[2][10] In mouse models, this compound demonstrated longer exposure compared to the competitor compound CC-92480, with concentrations remaining above the 80% degradation concentration (DC80) in tumors at 48 hours post-dose, whereas CC-92480 levels were undetectable.[2] This sustained exposure is believed to contribute to its durable pharmacodynamic effects and potent in vivo efficacy.[2]
Preclinical Efficacy
This compound has demonstrated robust single-agent and combination anti-tumor activity in a variety of preclinical models of multiple myeloma and non-Hodgkin's lymphoma, including those resistant to approved IMiDs.[1][5]
| Tumor Model | Cell Line | Treatment and Dose (oral) | Efficacy Outcome | Reference |
| Multiple Myeloma | H929 | 0.1 mg/kg/day for 21 days | Partial or complete tumor regression (durable after treatment cessation) | [5] |
| Multiple Myeloma | RPMI-8226 (Pomalidomide-insensitive) | Not specified | Tumor regression | [5] |
| Multiple Myeloma | MM1.S (Systemic) | 30 µg/kg/day | Tumor stasis | [10] |
| Multiple Myeloma | MM1.S (Systemic) | 100 µg/kg/day | Tumor regression | [10] |
| Anaplastic Large Cell Lymphoma (ALCL) | KiJK | 100 µg/kg/day | Durable tumor regression | [13] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | TMD8 | 100 µg/kg | Tumor regression | |
| Mantle Cell Lymphoma (MCL) | REC1 | ≥ 10 µg/kg | Tumor regression | |
| CNS Lymphoma | OCI-Ly10 (Intracranial) | Not specified | Increased survival probability | [12] |
Table 3: Summary of In Vivo Efficacy of this compound
Preclinical Toxicology
Detailed preclinical toxicology studies for this compound, as would be conducted for an Investigational New Drug (IND) application, have not been made publicly available. Clinical trial data in humans has identified on-target neutropenia and thrombocytopenia as dose-limiting toxicities, which are manageable.[9][15] These findings are consistent with the known effects of IKZF1/3 degradation on hematopoiesis.
Experimental Protocols
Detailed, this compound-specific experimental protocols are proprietary. However, the following sections describe general methodologies for the key assays used in the preclinical evaluation of molecular glue degraders like this compound.
Cereblon Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of a compound to the Cereblon E3 ligase complex.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of tagged CRBN protein, a terbium-labeled antibody targeting the tag (donor), a fluorescently labeled thalidomide (B1683933) analog (tracer/acceptor), and serial dilutions of this compound.
-
Assay Plate Setup: In a 384-well plate, add the CRBN protein, terbium-labeled antibody, and the test compound (this compound) or vehicle control.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence at both the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the FRET ratio. The decrease in the FRET signal in the presence of this compound indicates displacement of the tracer. Plot the FRET ratio against the this compound concentration to determine the IC50 value.
In Vitro Protein Degradation Assay (e.g., Nano-Glo® HiBiT Lytic Detection System)
This assay measures the intracellular degradation of a target protein in response to treatment with a degrader compound.
Protocol Outline:
-
Cell Line Engineering: Genetically engineer the cell line of interest (e.g., NCI-H929) to express the target protein (IKZF1 or IKZF3) fused with a small bioluminescent tag (e.g., HiBiT).
-
Cell Plating and Treatment: Plate the engineered cells in a multi-well format and treat with serial dilutions of this compound for a specified time course.
-
Cell Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein that binds to the HiBiT tag to produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence corresponds to a reduction in the amount of the HiBiT-tagged target protein. Normalize the data to untreated controls and plot against this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay
This assay assesses the anti-proliferative effect of this compound on cancer cell lines.
Protocol Outline:
-
Cell Plating: Plate cancer cells (e.g., multiple myeloma or non-Hodgkin's lymphoma cell lines) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a period of time (e.g., 72 hours).
-
Viability Assessment: Add a reagent that measures cell viability, such as a tetrazolium compound (e.g., MTS or WST-1) or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against this compound concentration to calculate the GI50 or IC50 value.
In Vivo Xenograft Model Efficacy Study
This type of study evaluates the anti-tumor activity of this compound in a living organism.
Protocol Outline:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human hematological cancer cells (e.g., NCI-H929) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the animals into treatment and control groups. Administer this compound orally at various doses according to the study design. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the animals.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a specified size. Tumors may be excised for pharmacodynamic analysis (e.g., Western blot for IKZF1/3 levels).
-
Data Analysis: Calculate tumor growth inhibition (TGI) or tumor regression and assess for statistically significant differences between the treatment and control groups.
Conclusion
This compound is a highly potent and selective degrader of the transcription factors IKZF1 and IKZF3.[1][3][4] Its preclinical profile demonstrates a clear mechanism of action, leading to robust anti-tumor activity in a range of hematological malignancy models, including those with acquired resistance to current therapies.[2][5][8] The favorable pharmacodynamic and pharmacokinetic properties observed in preclinical studies support its ongoing clinical development as a potential best-in-class therapy for patients with multiple myeloma and non-Hodgkin's lymphoma.[2][10] Further research will continue to elucidate the full potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c4therapeutics.com [c4therapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Validate User [ashpublications.org]
- 11. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Cemsidomide's High-Affinity Embrace of Cereblon: A Technical Deep Dive
Watertown, MA – December 15, 2025 – Cemsidomide (formerly CFT7455), an investigational novel IKZF1/3 degrader, demonstrates a remarkably high binding affinity for its target E3 ligase substrate receptor, Cereblon (CRBN). This potent interaction is the critical first step in its mechanism of action as a "molecular glue," leading to the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key drivers in multiple myeloma and non-Hodgkin's lymphomas.[1] This technical guide provides an in-depth analysis of the binding affinity of this compound to CRBN, detailing the quantitative data, experimental methodologies, and the downstream signaling implications for researchers and drug development professionals.
This compound, a monofunctional degradation activating compound (MonoDAC™), leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3.[2] Its high-affinity and selective binding to CRBN initiates a cascade of events that ultimately results in the destruction of these cancer-driving proteins.
Quantitative Binding Affinity of this compound to Cereblon
The binding affinity of this compound to CRBN has been quantified using various biophysical and cellular assays, consistently demonstrating a significant improvement over existing immunomodulatory drugs (IMiDs). The following table summarizes the key binding parameters reported in preclinical studies.
| Compound | Assay Type | Binding Constant | Fold Improvement vs. Pomalidomide | Reference |
| This compound (CFT7455) | Not Specified | Kd: 0.9 nM | - | [3] |
| This compound (CFT7455) | Biochemical Assay | - | ~800-fold | [4][5] |
| This compound (CFT7455) | Cellular NanoBRET Assay | - | ~1600-fold | [4][5] |
| This compound (CFT7455) | Cellular Competition Assay | IC50: 0.4 nM | - | [6] |
Mechanism of Action: A Molecular Glue Approach
This compound functions by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[2] This binding event induces a conformational change in CRBN, creating a novel binding surface that can recruit the "neosubstrates" IKZF1 and IKZF3.[2] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[2] This targeted protein degradation leads to the inhibition of cancer cell growth and survival.[7]
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. benchchem.com [benchchem.com]
- 3. biospace.com [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. C4 Therapeutics Presents Pre-clinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the 16th Annual International Conference on Malignant Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Cornerstone of a Novel Degrader: An In-depth Analysis of the Cemsidomide-CRBN-IKZF1 Ternary Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cemsidomide (formerly CFT7455) is a novel, potent, and orally bioavailable molecular glue degrader that selectively targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation. This targeted protein degradation strategy has shown significant promise in the treatment of hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). The therapeutic efficacy of this compound is contingent on the formation of a stable ternary complex with the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex, and the neosubstrate IKZF1. This guide provides a comprehensive technical overview of the structural basis of this ternary complex, detailing the molecular interactions that drive its formation and stability. We present quantitative data on binding affinities, outline detailed experimental protocols for structural and functional characterization, and provide visual representations of the key pathways and experimental workflows. While a crystal structure of the this compound-CRBN-IKZF1 complex is not publicly available, this guide leverages the structural data from the closely related pomalidomide-CRBN-IKZF1 complex (PDB ID: 6H0F) to elucidate the fundamental principles of this molecular interaction.
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, enabling the pharmacological targeting of proteins previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a neosubstrate, leading to the ubiquitination and subsequent degradation of the target protein. This compound is a next-generation molecular glue that has demonstrated superior potency and catalytic activity compared to earlier-generation immunomodulatory drugs (IMiDs) like pomalidomide (B1683931).[1] Its mechanism of action relies on its ability to modulate the substrate specificity of CRBN, thereby inducing the degradation of IKZF1 and IKZF3, key transcription factors for the survival of various B-cell malignancies.[2] Understanding the precise structural arrangement of the this compound-CRBN-IKZF1 ternary complex is paramount for rational drug design and the development of next-generation degraders with improved efficacy and selectivity.
Mechanism of Action: The Molecular Glue Concept
This compound functions by effectively "gluing" CRBN and IKZF1 together. The process can be dissected into several key steps:
-
Binding to CRBN: this compound first binds to a specific pocket on the Cereblon substrate receptor.[2]
-
Conformational Change and Neosubstrate Recruitment: This binding event alters the surface conformation of CRBN, creating a novel composite interface that is recognized by the second zinc finger (ZF2) domain of IKZF1.[3][4]
-
Ternary Complex Formation: The interaction between the this compound-CRBN binary complex and IKZF1 leads to the formation of a stable ternary complex.
-
Ubiquitination and Degradation: The recruitment of IKZF1 to the CRL4-CRBN E3 ligase complex results in its polyubiquitination, marking it for degradation by the 26S proteasome.[2]
This sequence of events is visually represented in the signaling pathway diagram below.
Structural Basis of Ternary Complex Formation
While a dedicated crystal structure for the this compound-CRBN-IKZF1 complex is not publicly available, the structure of the pomalidomide-CRBN-IKZF1(ZF2) complex (PDB ID: 6H0F) provides a robust model for understanding the key molecular interactions.[5][6] this compound, as a structural analog of pomalidomide, is expected to engage in a similar binding mode.
The ternary complex reveals a highly specific set of interactions:
-
This compound/Pomalidomide Binding to CRBN: The glutarimide (B196013) ring of the molecular glue is anchored in the CRBN binding pocket through hydrogen bonds with key residues.
-
IKZF1 Interface: The second zinc finger (ZF2) domain of IKZF1 is the primary determinant for its recruitment to the this compound-CRBN complex.[4] A critical interaction involves a β-hairpin loop in IKZF1's ZF2 domain, which packs against the surface of CRBN and the exposed part of the molecular glue.[3]
-
Key Residues: Specific amino acid residues on both CRBN and IKZF1 are crucial for the stability of the ternary complex. For instance, mutations in the ZF2 domain of IKZF1 can abrogate its binding to the drug-CRBN complex, leading to drug resistance.[7]
Quantitative Data
The enhanced potency of this compound compared to pomalidomide is reflected in its binding affinity and degradation efficiency. The following tables summarize the key quantitative data available.
| Compound | Target | Assay Type | Affinity (Kd/Ki) | Reference |
| This compound (CFT7455) | CRBN-DDB1 | Fluorescence Polarization | 0.9 nM | [4] |
| Pomalidomide | CRBN-DDB1 | Fluorescence Polarization | ~720 nM (800x weaker than this compound) | [8] |
| Pomalidomide | CRBN | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 2314 ± 81 nM (with IKZF1 ZF2) | [4][9] |
| Pomalidomide | CRBN | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 165 ± 37 nM (with IKZF1 ZF2-3) | [9] |
Table 1: Comparative Binding Affinities
| Compound | Cell Line | Assay Type | Potency (DC50/IC50) | Reference |
| This compound (CFT7455) | NCI-H929 (MM) | HiBiT Lytic Assay (IKZF1 Degradation) | ~0.1 nM | [8] |
| Pomalidomide | NCI-H929 (MM) | HiBiT Lytic Assay (IKZF1 Degradation) | ~160 nM (1600x weaker than this compound) | [8] |
| This compound (CFT7455) | NCI-H929 (MM) | Cell Viability | 0.071 nM | |
| Pomalidomide | NCI-H929 (MM) | Cell Viability | >1000 nM |
Table 2: Comparative In Vitro Potency
Experimental Protocols
The determination of the three-dimensional structure of the ternary complex is a multi-step process that involves protein expression and purification, complex reconstitution, crystallization, and X-ray diffraction data collection and analysis. The following is a detailed methodology adapted from protocols used for similar molecular glue ternary complexes.[9]
Protein Expression and Purification
CRBN-DDB1 Complex:
-
Constructs: Human CRBN (residues 4-442) and DDB1 (full-length) are co-expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using a baculovirus expression system.
-
Expression: Cells are infected with baculoviruses and incubated for 48-72 hours.
-
Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM TCEP) and lysed by sonication.
-
Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The complex is eluted with a high-imidazole buffer.
-
Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to ensure homogeneity.
IKZF1 Zinc Finger Domain (e.g., ZF2):
-
Construct: The DNA sequence encoding the desired IKZF1 zinc finger domain (e.g., residues 141-174 for ZF2) is cloned into a bacterial expression vector (e.g., pGEX) with a cleavable tag (e.g., GST).
-
Expression: The plasmid is transformed into E. coli (e.g., BL21(DE3) strain). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight. The culture medium should be supplemented with a zinc salt (e.g., 50 µM ZnSO4) to ensure proper folding of the zinc finger domain.[9]
-
Purification: The purification protocol is similar to that of the CRBN-DDB1 complex, typically involving affinity chromatography followed by tag cleavage and a final size-exclusion chromatography step.
Ternary Complex Formation and Crystallization
-
Complex Reconstitution: The purified CRBN-DDB1 complex and the IKZF1 ZF2 domain are mixed in a specific molar ratio (e.g., 1:1.5) in the presence of an excess of this compound (typically dissolved in DMSO). The mixture is incubated to allow for ternary complex formation.
-
Crystallization: The reconstituted ternary complex is concentrated and used for crystallization trials. The sitting-drop vapor diffusion method is commonly employed, where the complex is mixed with a reservoir solution containing a precipitant (e.g., PEG 3350).[9]
-
Crystal Harvesting and Cryo-protection: Crystals are harvested and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
X-ray Data Collection and Structure Determination
-
Data Collection: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.
-
Data Processing: The diffraction data are processed (indexed, integrated, and scaled) using software packages like XDS or HKL2000.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using known structures of CRBN-DDB1 and a zinc finger domain as search models. The model is then refined using software like PHENIX or Refmac5.
The following diagram illustrates the general workflow for the structural determination of the ternary complex.
References
- 1. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 2. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the human C2H2 zinc finger degrome targeted by thalidomide analogs through CRBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. WO2024123853A1 - Ternary complex modelling for molecular glues - Google Patents [patents.google.com]
- 7. wwPDB: pdb_00006h0f [wwpdb.org]
- 8. researchgate.net [researchgate.net]
- 9. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
Cemsidomide's In Vitro Immunomodulatory Profile: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro immunomodulatory effects of Cemsidomide (formerly CFT7455), a novel, orally bioavailable small-molecule degrader. This compound is designed to selectively and potently target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, leading to both direct anti-tumor effects and significant modulation of the immune system. This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic underpinnings of this compound's immunomodulatory activity.
Core Mechanism of Action: Targeted Protein Degradation
This compound functions as a "molecular glue," binding with high affinity to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the surface of CRBN, creating a novel interface for the recruitment of the neosubstrates IKZF1 and IKZF3. The subsequent polyubiquitination of these transcription factors flags them for degradation by the proteasome. The degradation of Ikaros and Aiolos, which are critical regulators of lymphocyte development and function, disrupts downstream signaling pathways, resulting in both direct cytotoxicity to malignant cells and a multifaceted immunomodulatory response.
Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize the key quantitative data on the in vitro effects of this compound, demonstrating its potency in target degradation and its impact on immune cell function.
Table 1: Target Degradation and Binding Affinity
| Parameter | Cell Type/Assay | Value | Reference(s) |
| IKZF1 Degradation | Human Peripheral Blood Mononuclear Cells (PBMCs) | >50% | [1] |
| KiJK anaplastic large cell lymphoma cell line (6-hour treatment) | 89% reduction | [2] | |
| IKZF3 Degradation | Human Peripheral Blood Mononuclear Cells (PBMCs) | >80% | [1] |
| Cereblon (CRBN) Binding Affinity (IC50) | Cellular competition assay | 0.4 nM | [2] |
Table 2: Immunomodulatory Effects on T-Cells
| Effect | T-Cell Subset | Observation | Reference(s) |
| Activation | CD8+ T-Cells | Increased proportion of the effector memory T-cell subset. | [3] |
| Cytokine Production | General T-Cells | Enhancement of cytokine production, including IL-2. | [1] |
| Purified CD3+ T-Cells | Secretion of pro-inflammatory cytokines. | [4] |
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of this compound are a direct consequence of the degradation of its primary targets, IKZF1 and IKZF3. This action is hypothesized to impact key signaling pathways that govern immune cell activation and function, such as the NF-κB and JAK-STAT pathways.
References
- 1. C4 Therapeutics Announces Positive Data from CFT7455 Phase 1 Trial in Relapsed/Refractory Multiple Myeloma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 2. onclive.com [onclive.com]
- 3. C4 Therapeutics Announces Positive Data from CFT7455 Phase [globenewswire.com]
- 4. c4therapeutics.com [c4therapeutics.com]
The Pharmacodynamics of Cemsidomide (CFT7455): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable monofunctional degradation activating compound (MonoDAC™) engineered for the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These proteins are critical for the survival and proliferation of malignant B-cells, representing key therapeutic targets in hematological malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][2] this compound exhibits high-affinity binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the subsequent ubiquitination and proteasomal degradation of IKZF1 and IKZF3.[1][3] This targeted protein degradation leads to potent anti-tumor and immunomodulatory effects.[1] Preclinical and initial clinical data have demonstrated this compound's potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses in heavily pre-treated patient populations.[1][4] This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions as a "molecular glue," leveraging the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3.[1] The key steps are as follows:
-
High-Affinity Binding to Cereblon: this compound binds with high affinity to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][2]
-
Neo-Substrate Recruitment: This binding event alters the conformation of the CRBN substrate-binding pocket, creating a novel interface for the recruitment of the neo-substrates IKZF1 and IKZF3.[3][5]
-
Ubiquitination and Proteasomal Degradation: The CRL4-CRBN complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[1][5]
-
Downstream Effects: The degradation of these transcription factors leads to two primary anti-cancer effects:
-
Direct Tumor Cell Killing: Depletion of IKZF1 and IKZF3 in malignant B-cells induces cell cycle arrest and apoptosis.[1][6] This is mediated by the downregulation of critical survival factors like IRF4 and c-MYC.[7][8]
-
Immunomodulation: The degradation of IKZF1/3 in immune cells, particularly T-cells, results in their activation and proliferation, leading to an enhanced anti-tumor immune response. This includes increased production of cytokines such as IL-2.[1][9]
-
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound has been characterized through various in vitro and preclinical studies, demonstrating its superior potency compared to existing immunomodulatory drugs (IMiDs).
Table 1: Binding Affinity and Cellular Target Engagement
| Assay Type | Method | System | Parameter | CFT7455 | Pomalidomide (B1683931) | Reference |
| Biochemical Binding | Fluorescence Polarization | Purified CRBN-DDB1 | Kd | 0.9 nM | ~720 nM (~800x less potent) | [2][3] |
| Cellular Target Engagement | NanoBRET™ | 293T cells expressing CRBN-NanoLuc® | IC50 | 0.4 nM | ~640 nM (~1600x less potent) | [8] |
Table 2: In Vitro IKZF1/3 Degradation
| Assay Type | Cell Line | Target | Parameter | CFT7455 | Timepoint | Reference |
| Nano-Glo® HiBiT | NCI-H929 (MM) | HiBiT-tagged IKZF1 | % Degradation | >75% | 1.5 hours | [8] |
| Western Blot | RPMI-8226 (MM) | IKZF3 | % of Vehicle Levels | 21% | 4 hours (0.1 mg/kg) | [8] |
| Western Blot | RPMI-8226 (MM) | IKZF3 | % of Vehicle Levels | 9.5% | 24 hours (0.1 mg/kg) | [8] |
| Clinical PD | Patient Samples | IKZF3 | % Degradation | ~100% | N/A | [10] |
Table 3: Anti-proliferative Activity in Hematological Malignancy Cell Lines
| Cell Line Type | Number of Cell Lines | Assay | Parameter | CFT7455 Activity | Reference |
| Multiple Myeloma (MM) | Panel | CellTiter-Glo® | GI50 | Sub-nanomolar values | [11] |
| Non-Hodgkin's Lymphoma (NHL) | Panel (including CTCL, ALCL, MCL, High-grade B-cell) | CellTiter-Glo® | IC50 | Potent activity (IC50 not determined for concentrations up to 100 nM in some lines) | [3] |
Detailed Experimental Protocols
Cereblon Binding Affinity (Fluorescence Polarization)
Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from CRBN by the test compound. A decrease in fluorescence polarization indicates displacement.[1][3]
Protocol Outline:
-
Reagents: Purified recombinant CRBN-DDB1 protein, a fluorescently labeled thalidomide (B1683933) analog (tracer), assay buffer.
-
Incubation: Incubate a fixed concentration of CRBN-DDB1 protein with the fluorescent tracer in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound or a comparator compound to the mixture.
-
Equilibration: Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Analysis: Calculate the binding affinity (Kd) by fitting the dose-response curve to a competitive binding model.
Cellular Target Engagement (NanoBRET™ Assay)
Principle: This is a proximity-based assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET). A decrease in the BRET signal indicates that the test compound is displacing a fluorescent tracer from the target protein.[1][3]
Protocol Outline:
-
Cell Culture: Co-transfect HEK293T cells with plasmids encoding CRBN fused to NanoLuc® luciferase (the BRET donor) and a fluorescently labeled pomalidomide tracer (the BRET acceptor).
-
Compound Treatment: Seed the transfected cells into multi-well plates and treat with varying concentrations of this compound.
-
Incubation: Incubate the cells at 37°C to allow for compound entry and binding.
-
Signal Reading: Add the NanoBRET™ substrate and measure the BRET signal on a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Data Analysis: Determine the IC50 value from the resulting dose-response curve, representing the concentration of this compound required to displace 50% of the fluorescent tracer.
IKZF1/3 Degradation Assay (Nano-Glo® HiBiT Lytic Assay)
Principle: This lytic assay quantifies the degradation of a target protein by measuring the luminescence of a small (11 amino acid) HiBiT tag engineered onto the protein of interest. The luminescence is proportional to the amount of remaining HiBiT-tagged protein.[1]
Protocol Outline:
-
Cell Line Engineering: Engineer a relevant cell line (e.g., NCI-H929 myeloma cells) to endogenously express IKZF1 or IKZF3 tagged with the HiBiT peptide.
-
Compound Treatment: Treat the engineered cells with this compound at various concentrations and for different time points.
-
Cell Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and contains the LgBiT protein. LgBiT binds to the HiBiT tag to form a functional NanoLuc® luciferase, generating a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of protein degradation relative to vehicle-treated control cells. Determine degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay (CellTiter-Glo®)
Principle: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[1]
Protocol Outline:
-
Cell Seeding: Seed hematological malignancy cell lines (e.g., MM or NHL lines) in multi-well plates.
-
Compound Treatment: Treat the cells with a dilution series of this compound or a comparator compound.
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours).
-
Reagent Addition: Add a single reagent, CellTiter-Glo®, to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescent signal on a plate reader.
-
Analysis: Determine the IC50 or GI50 value from the dose-response curve.
Clinical Pharmacodynamics
The ongoing Phase 1/2 clinical trial (NCT04756726) is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with relapsed/refractory MM and NHL.[12][13] Early pharmacodynamic data from this trial have shown deep and persistent degradation of IKZF3 (~100%) in patients receiving treatment.[10] These on-target effects have been associated with clinical benefit, including stable disease, in heavily pre-treated patients.[10] The clinical studies aim to establish a recommended Phase 2 dose (RP2D) that balances efficacy with manageable safety, with on-target neutropenia being a noted adverse event due to the role of IKZF1/3 in hematopoietic stem cell differentiation.[9][10]
Conclusion
This compound (CFT7455) is a highly potent and selective degrader of IKZF1 and IKZF3 with a well-defined pharmacodynamic profile.[1] Its high-affinity binding to Cereblon and efficient catalytic degradation of its targets translate into potent anti-tumor activity in preclinical models of multiple myeloma and non-Hodgkin's lymphoma, including those resistant to approved IMiDs.[2][8] Early clinical data confirm its on-target activity in patients.[10] The potent anti-tumor and immunomodulatory effects of this compound position it as a promising therapeutic agent, both as a monotherapy and in combination regimens, for these challenging hematological malignancies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 3. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 4. ashpublications.org [ashpublications.org]
- 5. c4therapeutics.com [c4therapeutics.com]
- 6. C4 Therapeutics Presents Preclinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the AACR Annual Meeting 2021 - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. c4therapeutics.com [c4therapeutics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
Cemsidomide effect on T-cell activation and cytokine production
An In-depth Technical Guide on the Core Effects of Cemsidomide on T-Cell Activation and Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (formerly CFT7455) is an investigational, orally bioavailable small-molecule degrader of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] By binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound induces the targeted ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[2][3] These transcription factors are critical for the survival of malignant cells in multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL).[1] A key consequence of Ikaros and Aiolos degradation is a potent immunomodulatory effect, characterized by robust T-cell activation and enhanced production of key cytokines, most notably Interleukin-2 (IL-2).[3][4] Clinical data from Phase 1 trials demonstrate that this mechanism translates into significant T-cell activation and elevated cytokine expression in patients, supporting its anti-tumor activity.[4] This guide details the core mechanism of this compound, its quantitative effects on T-cell populations and cytokine profiles, and the experimental protocols used for these assessments.
Core Mechanism of Action: Targeted Degradation of IKZF1 and IKZF3
This compound is a Cereblon E3 ligase modulator (CELMoD).[2][5] Its mechanism is not based on inhibition, but on hijacking the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate disease-driving proteins.[1]
The process involves the following steps:
-
Binding to Cereblon (CRBN) : this compound binds to CRBN, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][6]
-
Neo-Substrate Recruitment : This binding alters the substrate specificity of CRBN, inducing a novel interaction with the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][7]
-
Ubiquitination and Degradation : The CRL4-CRBN complex polyubiquitinates the recruited IKZF1 and IKZF3, tagging them for destruction by the 26S proteasome.[7]
The degradation of Ikaros and Aiolos, which act as repressors of IL-2 gene expression, is a critical event that unleashes T-cell activity.[3][8]
Pharmacodynamic Effects and T-Cell Activation
Clinical studies have quantified the pharmacodynamic effects of this compound in peripheral blood mononuclear cells (PBMCs) of patients. The degradation of its targets is robust and leads to measurable signs of T-cell activation.[4]
Quantitative Data on Protein Degradation and T-Cell Activation
Data from the Phase 1 trial of this compound in combination with dexamethasone (B1670325) has demonstrated potent degradation of both Ikaros and Aiolos.[4] This degradation is associated with a significant increase in the activation of CD8+ T-cells, as measured by the expression of activation markers HLA-DR and CD38.
Table 1: this compound-Induced Degradation of IKZF1 and IKZF3
| Protein Target | Degradation Level in PBMCs | Data Source |
|---|---|---|
| IKZF1 (Ikaros) | >50% | [4] |
| IKZF3 (Aiolos) | >80% |[4] |
Table 2: Effect of this compound + Dexamethasone on CD8+ T-Cell Activation
| Dose Level (QD) | Observation | Timepoint | Data Source |
|---|---|---|---|
| 37.5 µg - 100 µg | Significant elevation of CD8+ T-cells with HLA-DR and CD38 markers | Day 7 and Day 14 |
| 37.5 µg - 100 µg | Activated T-cells observed to persist | Day 21 (Cycle 1) | |
Modulation of Cytokine Production
The degradation of Ikaros and Aiolos directly impacts T-cell signaling pathways, leading to increased transcription and secretion of key cytokines. The most prominent effect observed is the enhancement of IL-2 production.[3][4] IL-2 is a critical cytokine for T-cell proliferation and the activation of other immune cells, such as Natural Killer (NK) cells.[8][9]
Quantitative Data on Cytokine Production
Across all tested dose levels in the Phase 1 trial, this compound combined with dexamethasone led to a significant increase in serum IL-2 levels compared to baseline, correlating with the observed T-cell activation.
Table 3: Effect of this compound + Dexamethasone on Serum IL-2 Concentration
| Dose Level (QD) | Observation | Data Source |
|---|---|---|
| 37.5 µg | Increased serum IL-2 expression compared to baseline | |
| 62.5 µg | Increased serum IL-2 expression compared to baseline | |
| 75 µg | Increased serum IL-2 expression compared to baseline |
| 100 µg | Increased serum IL-2 expression compared to baseline | |
Detailed Experimental Methodologies (Generalized)
The following protocols are generalized descriptions based on standard laboratory techniques for the assays mentioned in the cited sources.
Protocol: Assessment of Protein Degradation in PBMCs
This workflow describes a typical method for quantifying target protein degradation using mass spectrometry.
-
Sample Collection and Processing : Collect peripheral blood from patients. Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis and Protein Extraction : Lyse the isolated PBMCs using an appropriate lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Digestion : Quantify the protein concentration (e.g., BCA assay). An equal amount of protein from each sample is denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Mass Spectrometry : Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Identify and quantify peptides corresponding to IKZF1 and IKZF3. The relative abundance of these peptides is compared between treated and untreated control samples to determine the percentage of degradation.
Protocol: T-Cell Immunophenotyping and Activation Marker Analysis
This protocol outlines the use of flow cytometry to analyze T-cell populations and their activation status.
-
PBMC Isolation : Isolate PBMCs from patient blood samples as described in Protocol 4.1.
-
Cell Staining : Resuspend a defined number of cells (e.g., 1x10^6) in staining buffer. Add a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers. A typical panel would include:
-
T-Cell Lineage : Anti-CD3, Anti-CD4, Anti-CD8
-
Activation Markers : Anti-HLA-DR, Anti-CD38
-
-
Incubation : Incubate the cells with the antibody cocktail for 20-30 minutes at 4°C, protected from light.
-
Wash : Wash the cells with staining buffer to remove unbound antibodies.
-
Data Acquisition : Acquire data on a multi-color flow cytometer.
-
Data Analysis : Use analysis software (e.g., FlowJo) to gate on specific cell populations (e.g., CD3+ -> CD8+). Within the CD8+ T-cell population, quantify the percentage of cells co-expressing the activation markers HLA-DR and CD38.
Protocol: Quantification of Serum Cytokines
This protocol describes a standard Enzyme-Linked Immunosorbent Assay (ELISA) for measuring cytokine concentrations in serum.
-
Sample Preparation : Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C until analysis.
-
ELISA Procedure :
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., human IL-2).
-
Block non-specific binding sites in the wells.
-
Add patient serum samples and a series of known standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash again and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis : Measure the absorbance of each well using a microplate reader at the appropriate wavelength. Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in the patient samples.
Conclusion
This compound exerts a potent anti-tumor effect driven by a dual mechanism: direct targeting of cancer cell survival proteins (IKZF1/3) and robust immunomodulation. By efficiently degrading the transcriptional repressors Ikaros and Aiolos, this compound significantly enhances T-cell activation and stimulates the production of key pro-inflammatory cytokines like IL-2. The quantitative data from clinical trials provides clear evidence of these pharmacodynamic effects in patients. For researchers and drug developers, this dual activity positions this compound as a promising therapeutic agent, with a clear mechanistic rationale for its use both as a monotherapy and as a backbone for combination therapies in hematologic malignancies.
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. C4 takes the Ikaros/Aiolos battle to Bristol | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4 Therapeutics Presents this compound Phase 1 Multiple Myeloma Data Supporting Potential Best-in-Class Profile at the International Myeloma Society Annual Meeting – C4 Therapeutics, Inc. [c4therapeutics.gcs-web.com]
- 5. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them | MDPI [mdpi.com]
- 8. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 9. Mechanism of action of immunomodulatory agents in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cemsidomide In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule that functions as a molecular glue to the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the complex to selectively target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.[1][3] IKZF1 and IKZF3 are critical for the survival and proliferation of various hematological malignancies, making this compound a promising therapeutic agent for cancers such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1][4] The degradation of these transcription factors leads to the downregulation of key oncogenic drivers, including c-MYC and interferon regulatory factor 4 (IRF4), ultimately resulting in cancer cell apoptosis.[2]
These application notes provide a detailed protocol for determining the in vitro efficacy of this compound by assessing its impact on the viability of cancer cell lines. The primary method described is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[5][6]
Mechanism of Action: this compound-Induced Protein Degradation
This compound acts as a Cereblon E3 Ligase Modulator (CELMoD).[7][8] The core mechanism involves the formation of a ternary complex between this compound, the CRBN E3 ligase, and the neosubstrates IKZF1 and IKZF3. This proximity induces the polyubiquitination of IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[1][9] The subsequent depletion of these transcription factors disrupts the cellular machinery essential for tumor cell survival and proliferation.[3]
Caption: this compound's mechanism of action.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50). These values are derived from dose-response curves generated from cell viability assays.
| Cell Line | Cancer Type | This compound Potency (IC50/GI50) | Reference |
| NCI-H929 | Multiple Myeloma | GI50: 0.05 nM | [10] |
| NCI-H929 (IMiD-resistant) | Multiple Myeloma | IC50: 2.3 nM | [10] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is a widely used method for determining cell viability by measuring ATP levels.[5][6] The "add-mix-measure" format is simple and suitable for high-throughput screening.[11][12]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)[9]
-
Hematological cancer cell lines (e.g., NCI-H929, RPMI-8226 for multiple myeloma; OCI-Ly10 for non-Hodgkin's lymphoma)[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[9]
-
Sterile, opaque-walled 96-well plates[9]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[9]
-
Luminometer[9]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile[9]
Procedure:
-
Compound Preparation:
-
Cell Seeding:
-
Culture cells in the appropriate medium and conditions as recommended by the supplier, harvesting them during the exponential growth phase.[2]
-
Prepare a cell suspension at a concentration of 2 x 10^5 cells/mL in complete culture medium.[9]
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate, resulting in 20,000 cells per well.[9]
-
Include wells with medium only to serve as a background control.[9][13]
-
-
Compound Treatment:
-
Add the desired volume of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for a predetermined period, typically 72 hours.[9]
-
-
Assay Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9][11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][13]
-
Measure the luminescence using a luminometer.[9]
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental well readings.[9]
-
Normalize the data to the vehicle-treated control wells, which represent 100% viability.[9]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 or GI50 value using a non-linear regression analysis.[9]
-
Caption: Workflow for this compound cell viability assay.
Troubleshooting and Optimization
-
High Cytotoxicity at Low Concentrations: If the cell line is particularly sensitive, consider reducing the concentration range of this compound and/or shortening the incubation time.[3]
-
Variability Between Replicates: Ensure uniform cell seeding and proper mixing after reagent addition. Temperature gradients across the plate can also cause variations; equilibrating the plate to room temperature before reading is crucial.[13]
-
Low Signal-to-Background Ratio: Optimize the cell number per well to ensure the signal is within the linear range of the assay.[5]
Conclusion
This compound demonstrates potent anti-proliferative activity in preclinical models of hematological cancers by inducing the degradation of IKZF1 and IKZF3.[1][3] The provided protocol for the CellTiter-Glo® assay offers a robust and reproducible method for quantifying the in vitro efficacy of this compound, which is essential for further drug development and mechanistic studies. Researchers should optimize assay conditions for their specific cell lines and experimental needs.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 13. promega.com [promega.com]
Application Notes and Protocols: CFT7455 Treatment in IMiD-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFT7455 is a novel, orally bioavailable monofunctional degradation activating compound (MonoDAC™) designed to target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[1] These transcription factors are crucial for the survival and proliferation of malignant B-cells, making them key therapeutic targets in hematologic malignancies like multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1] CFT7455 demonstrates a high binding affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[1] This targeted protein degradation leads to both direct anti-tumor activity and immunomodulatory effects.[1]
Preclinical data have highlighted CFT7455's potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses, particularly in models resistant to existing immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide.[2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of CFT7455 in IMiD-resistant cell lines.
Mechanism of Action
CFT7455 acts as a "molecular glue," binding with high affinity to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1] This binding alters the surface of CRBN, creating a novel interface for the recruitment of the neosubstrates IKZF1 and IKZF3.[1][3] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[1][3] The depletion of IKZF1 and IKZF3 in malignant B-cells disrupts essential downstream signaling pathways, including the downregulation of IRF4 and c-Myc, leading to cell cycle arrest and apoptosis.[2][4]
References
Application Notes and Protocols: Measuring IKZF1/3 Degradation by Cemsidomide using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule degrader that selectively targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.[1][2][3] These transcription factors are crucial for the survival and proliferation of malignant B-cells in various hematological cancers, including multiple myeloma and non-Hodgkin's lymphomas.[3][4][5] this compound functions as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. This binding event induces the formation of a ternary complex between CRBN and the neosubstrates IKZF1 and IKZF3, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][2][4][6] This targeted degradation results in potent anti-tumor and immunomodulatory effects.[1][2]
These application notes provide a detailed protocol for the quantification of this compound-induced IKZF1 and IKZF3 degradation in cancer cell lines using Western blotting.
This compound Mechanism of Action
dot graph Cemsidomide_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRBN [label="CRBN\n(E3 Ligase Component)", fillcolor="#FBBC05", fontcolor="#202124"]; IKZF1_IKZF3 [label="IKZF1 / IKZF3\n(Target Proteins)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary_Complex [label="Ternary Complex\n(CRBN-Cemsidomide-IKZF1/3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ubiquitin [label="Ubiquitin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_IKZF1_IKZF3 [label="Polyubiquitinated\nIKZF1 / IKZF3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation", shape=plaintext, fontcolor="#202124"];
This compound -> Ternary_Complex [label="Binds to", color="#4285F4"]; CRBN -> Ternary_Complex [color="#FBBC05"]; IKZF1_IKZF3 -> Ternary_Complex [label="Recruited to", color="#EA4335"]; Ternary_Complex -> Ub_IKZF1_IKZF3 [label="Polyubiquitination", color="#202124"]; Ubiquitin -> Ternary_Complex [color="#34A853"]; Ub_IKZF1_IKZF3 -> Proteasome [label="Targeted for", color="#202124"]; Proteasome -> Degradation [label="Mediates", color="#5F6368"]; } Caption: this compound-induced degradation of IKZF1/3.
Quantitative Data Summary
The following table summarizes the degradation of IKZF1 and IKZF3 in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound in a Phase 1 clinical study.
| Dose Level | Dosing Schedule | IKZF1 Degradation | IKZF3 Degradation |
| 25 µg | Monday, Wednesday, Friday | >40% | >60% |
| 50 µg | Monday, Wednesday, Friday | >40% | >60% |
| 37.5 µg | Daily | >80% | >80% |
| 62.5 µg | Daily | >80% | >80% |
Data adapted from a Phase 1 First-in-Human Study of this compound (CFT7455).[7]
Experimental Protocol: Western Blot for IKZF1/3 Degradation
This protocol details the methodology for measuring the this compound-induced degradation of IKZF1 and IKZF3 in cancer cell lines.
Materials and Reagents
-
Cell Lines: Multiple myeloma (e.g., NCI-H929, MM1.S) or non-Hodgkin's lymphoma cell lines.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Media and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Assay: BCA or Bradford assay kit.
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-IKZF1 or anti-IKZF3) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
-
Chemiluminescent Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Loading Control:
-
After imaging, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the IKZF1 or IKZF3 band to the corresponding loading control band for each sample.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Conclusion
The Western blot protocol outlined provides a reliable method for quantifying the degradation of IKZF1 and IKZF3 induced by this compound. This assay is essential for characterizing the pharmacodynamic properties of this compound and similar molecular glue degraders in preclinical research and drug development. Accurate measurement of target protein degradation is crucial for establishing dose-response relationships and understanding the mechanism of action of these novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. benchchem.com [benchchem.com]
- 5. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 6. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c4therapeutics.com [c4therapeutics.com]
- 8. IKZF1 antibody Western SAB2101144 Anti-IKAROS [sigmaaldrich.com]
- 9. IKZF1 antibody (12016-1-AP) | Proteintech [ptglab.com]
- 10. Anti-IKZF3 antibody [EPR9342(B)] (ab139408) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Determining the Dose-Response of Cemsidomide in NCI-H929 Multiple Myeloma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule degrader that functions as a molecular glue to the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This action leads to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] These factors are crucial for the proliferation and survival of various hematological malignancies, including multiple myeloma.[1][2] The NCI-H929 cell line, derived from a patient with multiple myeloma, is a widely used in vitro model for studying the disease and evaluating potential therapies.[4] This document provides detailed protocols for determining the dose-response curve of this compound in NCI-H929 cells and confirming its mechanism of action.
Mechanism of Action: this compound Signaling Pathway
This compound redirects the CRBN E3 ubiquitin ligase's activity towards the neosubstrates IKZF1 and IKZF3.[5] This leads to their polyubiquitination and degradation by the proteasome. The depletion of these transcription factors results in the downregulation of key survival factors for multiple myeloma cells, such as IRF4 and c-MYC, ultimately inhibiting cell proliferation and inducing apoptosis.[1]
Data Presentation: this compound Potency in NCI-H929 Cells
This compound demonstrates high potency against the NCI-H929 multiple myeloma cell line, including variants resistant to other immunomodulatory drugs (IMiDs).
| Cell Line | Resistance Status | Assay Type | Value (nM) | Reference |
| NCI-H929.1 | Sensitive | GI50 | 0.05 | [6][7][8] |
| NCI-H929 | Sensitive (untreated) | IC50 | 0.071 | [5][7][8] |
| NCI-H929 | IMiD-Resistant | IC50 | 2.3 | [5][6][7][8] |
| GI50: 50% growth inhibition concentration; IC50: 50% inhibitory concentration. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Dose-Response Curve)
This protocol outlines a method to determine the anti-proliferative effect of this compound on NCI-H929 cells using a luminescent-based cell viability assay that quantifies ATP.
Materials:
-
This compound (CFT7455)
-
NCI-H929 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay
-
Luminometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations for testing (e.g., starting from 100 nM down to the picomolar range). Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Cell Seeding:
-
Culture NCI-H929 cells under standard conditions, ensuring they are in the logarithmic growth phase.[9]
-
Prepare a homogenous cell suspension.
-
Seed the cells into sterile, opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Include wells with medium only for background control.
-
-
Compound Treatment: Add the serially diluted this compound and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified, 5% CO2 incubator for a period of 72 to 96 hours.[5]
-
Assay Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.[8]
-
Normalize the data to the vehicle-treated control wells, which represent 100% viability.[8][9]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.[8]
-
Protocol 2: Western Blot for IKZF1/3 Degradation
This protocol is used to confirm that the observed anti-proliferative effects of this compound correlate with the degradation of its target proteins, IKZF1 and IKZF3.
Materials:
-
This compound (CFT7455)
-
NCI-H929 cells and culture reagents
-
6-well plates
-
Cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed NCI-H929 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. Treat with a dose range of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (0.1% DMSO) for 1.5 to 4 hours.[6] A concentration of 0.3 nM for 1.5 hours has been shown to degrade over 75% of IKZF1.[7]
-
Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse with RIPA buffer containing inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[8]
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the IKZF1 and IKZF3 band intensities to the loading control to confirm dose-dependent degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. C4 Therapeutics to Present Data from the Ongoing Phase 1/2 Trial of this compound in Multiple Myeloma and Non-Hodgkin’s Lymphoma at the American Society of Hematology (ASH) Annual Meeting – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 4. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Xenograft Models for Cemsidomide Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule that functions as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This binding induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are critical for the survival and proliferation of various hematological malignancies, making this compound a promising therapeutic agent for multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[3][4] Preclinical studies utilizing in vivo xenograft models have demonstrated the potent anti-tumor activity of this compound, including dose-dependent tumor regression and increased survival.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of in vivo xenograft models to test the efficacy of this compound.
Mechanism of Action
This compound acts as a molecular glue, binding with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of the neo-substrates IKZF1 and IKZF3.[1] The degradation of these transcription factors leads to the downregulation of key survival proteins, such as IRF4, and ultimately results in apoptosis of malignant B-cells.[5]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the anti-tumor efficacy of this compound in various subcutaneous xenograft models of multiple myeloma and non-Hodgkin's lymphoma.
Table 1: this compound Monotherapy in Multiple Myeloma Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (µg/kg/day, Oral) | Dosing Schedule | Outcome |
| H929 | Multiple Myeloma | Not Specified | 100 | Daily for 21 days | 95% tumor growth inhibition by day 7; durable tumor regression after cessation of dosing.[7] |
| RPMI-8226 | Multiple Myeloma | Not Specified | 10 - 100 | Daily | Dose-dependent efficacy, with tumor regression at doses ≥10 µg/kg/day.[7] |
| MM.1S | Multiple Myeloma | Not Specified | Not Specified | Not Specified | Durable tumor regression in a systemic model.[7] |
Table 2: this compound Monotherapy in Non-Hodgkin's Lymphoma Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (µg/kg/day, Oral) | Dosing Schedule | Outcome |
| TMD8 | Diffuse Large B-cell Lymphoma | Not Specified | 100 | Daily | Tumor regression.[5] |
| REC1 | Mantle Cell Lymphoma | Not Specified | ≥10 | Daily | Tumor regression.[5] |
| KiJK | Anaplastic Large Cell Lymphoma | Not Specified | 3 - 100 | Daily | Dose-dependent efficacy, with regressions at doses ≥30 µg/kg. |
| DL-40 | Anaplastic Large Cell Lymphoma | Not Specified | 3 - 100 | Daily | Dose-dependent efficacy, with regressions at doses ≥10 µg/kg.[5] |
| Raji | Burkitt's Lymphoma | Not Specified | 100 | Daily | Significant increase in survival probability.[6] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Not Specified | 100 | Daily | Significant increase in survival probability in a CNS model.[6] |
Table 3: this compound Combination Therapy in Xenograft Models
| Cell Line | Cancer Type | Combination Agent | This compound Dose (µg/kg/day, Oral) | Outcome |
| RPMI-8226 | Multiple Myeloma | Dexamethasone | Not Specified | Improved efficacy and survival compared to single agents.[7] |
| Mino | Mantle Cell Lymphoma | Rituximab | Not Specified | Enhanced activity and complete tumor regression.[6] |
| TMD8 | Diffuse Large B-cell Lymphoma | Ibrutinib | Not Specified | Synergistic activity and significant increase in survival.[6] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Rituximab or Ibrutinib | 10 | Significant increase in survival probability.[6] |
Experimental Protocols
The following protocols provide a generalized framework for conducting in vivo xenograft studies to evaluate the efficacy of this compound.
Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model (e.g., H929, RPMI-8226)
1. Materials
-
Human multiple myeloma cell lines (e.g., H929, RPMI-8226)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD/SCID, NSG), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)[2]
-
Sterile PBS and syringes
-
Digital calipers
2. Methods
-
Cell Culture: Culture multiple myeloma cells in the recommended medium until they reach the exponential growth phase. Harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 10 x 10^6 cells/mL.[2]
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Tumor Implantation: Mix the cell suspension 1:1 with Matrigel®. Subcutaneously inject 0.1 mL of the mixture (containing 1 x 10^6 cells) into the right flank of each mouse.[2][8]
-
Tumor Growth Monitoring: Measure tumor length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[2]
-
Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.[2] Prepare a stock solution of this compound in a suitable vehicle. Administer this compound orally (p.o.) via gavage once daily at the desired doses. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis.
Protocol 2: Systemic Non-Hodgkin's Lymphoma Xenograft Model (e.g., OCI-Ly10)
1. Materials
-
Human non-Hodgkin's lymphoma cell line (e.g., OCI-Ly10)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound
-
Vehicle for oral administration
-
Sterile PBS and syringes
2. Methods
-
Cell Culture: Culture NHL cells as per standard protocols and prepare a single-cell suspension in sterile PBS.
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Tumor Implantation: For a systemic model, inject the cell suspension intravenously (i.v.) via the tail vein. For a central nervous system (CNS) model, an intracranial injection can be performed.[2]
-
Treatment: Begin treatment with this compound (administered orally) and vehicle control at a predetermined time post-implantation.
-
Efficacy Evaluation: Monitor animal health and survival. For systemic models, bioluminescence imaging can be used to track tumor burden if the cells are luciferase-tagged. The primary endpoint is typically an increase in survival.
References
- 1. C4 Therapeutics Presents Preclinical Data on CFT7455, a [globenewswire.com]
- 2. benchchem.com [benchchem.com]
- 3. C4 Therapeutics Presents Preclinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the AACR Annual Meeting 2021 - BioSpace [biospace.com]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. c4therapeutics.com [c4therapeutics.com]
- 6. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Cemsidomide and Dexamethasone Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[1] Despite significant therapeutic advancements, many patients eventually relapse or become refractory to existing treatments, underscoring the need for novel therapeutic strategies.[1] The combination of cemsidomide (formerly CFT7455) and dexamethasone (B1670325) represents a promising approach for patients with relapsed/refractory multiple myeloma (RRMM). This compound is a novel, orally bioavailable small-molecule degrader that potently and selectively targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.[1][2] Dexamethasone, a synthetic glucocorticoid, is a cornerstone of MM treatment, known for its direct anti-myeloma activity and its ability to synergize with other therapies.[1]
This document provides a detailed overview of the study design for the combination of this compound and dexamethasone, including mechanisms of action, clinical trial protocols, quantitative data from clinical studies, and detailed protocols for preclinical experimental validation.
Mechanisms of Action
This compound: Targeted Degradation of IKZF1/3
This compound functions as a "molecular glue," binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding induces a conformational change that recruits IKZF1 and IKZF3 as neosubstrates to the E3 ligase complex.[1] The complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the proteasome.[1] The degradation of these master transcription factors leads to two key anti-myeloma effects:
-
Direct Cytotoxicity: Downregulation of critical survival factors for myeloma cells, such as Interferon Regulatory Factor 4 (IRF4) and MYC, leading to cell cycle arrest and apoptosis.[1][3][4]
-
Immunomodulation: Stimulation of the immune system, including the activation of T-cells and increased secretion of immune-stimulating cytokines like Interleukin-2 (IL-2).[1][4]
Dexamethasone: Glucocorticoid-Mediated Apoptosis
Dexamethasone exerts its anti-myeloma effects through multiple mechanisms. It binds to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression. A key mechanism is the inhibition of the NF-κB signaling pathway, which is crucial for the survival of myeloma cells and the production of growth-promoting cytokines like IL-6. By inhibiting NF-κB, dexamethasone induces apoptosis in MM cells.
Synergistic Effect
The combination of this compound and dexamethasone is hypothesized to have a synergistic effect. This compound's degradation of IKZF1/3 directly induces apoptosis and creates an immunomodulatory environment. Dexamethasone complements this by further promoting apoptosis through a distinct pathway (NF-κB inhibition). While dexamethasone can sometimes suppress the immune-stimulatory effects of immunomodulatory drugs, low-dose regimens may retain the anti-proliferative benefits while permitting greater immunomodulation.[5]
Signaling Pathway Diagram
Caption: this compound and Dexamethasone signaling pathways in multiple myeloma.
Clinical Study Design: CFT7455-1101 Trial
The combination of this compound and dexamethasone is being evaluated in the Phase 1/2 clinical trial NCT04756724.[2][6]
Study Objectives
-
Primary Objectives: To characterize the safety and tolerability of this compound alone and in combination with dexamethasone, and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[2][7]
-
Secondary Objectives: To assess the anti-tumor activity of the combination according to the International Myeloma Working Group (IMWG) response criteria, and to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.[2][7]
Study Design
The CFT7455-1101 study is an open-label, multi-center, Phase 1/2 trial.[8]
-
Phase 1 (Dose Escalation): This phase is designed to determine the MTD and RP2D of this compound. It involves treating cohorts of patients with escalating doses of this compound in combination with a standard dose of dexamethasone.[8]
-
Phase 2 (Dose Expansion): This phase will further evaluate the safety and efficacy of the combination at the RP2D in a larger cohort of patients.[8]
Patient Population
The study enrolls adult patients (≥18 years) with relapsed or refractory multiple myeloma who have received at least three prior lines of therapy, including lenalidomide (B1683929), pomalidomide, a proteasome inhibitor, a glucocorticoid, and an anti-CD38 antibody.[3][5]
Table 1: Key Eligibility Criteria
| Inclusion Criteria | Exclusion Criteria |
| Age ≥18 years[1][3] | Presence of central nervous system (CNS) disease[1] |
| ECOG Performance Status of 0-2[1][3] | Plasma cell leukemia[1] |
| Histologically confirmed RRMM[1] | Prior radiotherapy within 2 weeks of starting treatment[1] |
| Measurable disease (e.g., Serum M protein ≥0.5g/dL)[6] | Clinically significant cardiac disease[1][3] |
| Received at least 3 prior anti-myeloma regimens[5][8] | Thromboembolic event within 3 months of first dose[3] |
| Adequate organ function[6] | Active pneumonitis[1][3] |
Dosing and Administration
-
This compound: Administered orally in 28-day cycles. Several dosing schedules have been explored in the dose-escalation phase, including:
-
Dexamethasone: Administered orally at a dose of 20 mg or 40 mg weekly.[2][7]
Clinical Trial Data
Table 2: Patient Demographics and Prior Therapies (as of July 23, 2025)
| Characteristic | Value (N=72) |
| Median Age (range) | 67 (39-90) years |
| Median Prior Therapies (range) | 7 (2-22) |
| Prior BCMA-targeted therapy | 75% |
| Prior CAR-T or T-cell engager therapy | 75% |
| Triple-class exposed | 100% |
| Penta-drug exposed † | Not Reported |
| Defined as exposed to ≥1 immunomodulatory agent, ≥ 1 proteasome inhibitor, and 1 anti-CD38 monoclonal antibody. | |
| †Defined as exposed to ≥2 immunomodulatory agents, ≥ 2 proteasome inhibitors, and 1 anti-CD38 monoclonal antibody. |
Table 3: Efficacy of this compound in Combination with Dexamethasone in RRMM
| This compound Dose | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Number of Evaluable Patients | Data Cutoff Date |
| All Dose Levels | 26% | 40% | 42 | October 11, 2024[10][11] |
| 75 µg QD | 40% | Not Reported | 20 | April 30, 2025[11] |
| 100 µg QD | 50% | Not Reported | 10 | April 30, 2025[11] |
Table 4: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) (as of July 23, 2025)
| Adverse Event | Any Grade (N=72) | Grade ≥3 (N=72) |
| Neutropenia | 61% | 33% |
| Anemia | 38% | 22% |
| Fatigue | 36% | Not Reported |
| Diarrhea | 36% | 1% |
| Leukopenia | 29% | 11% |
| Thrombocytopenia | 19% | 4% |
| Lymphopenia | 18% | 3% |
| Febrile Neutropenia | 6% | 1% |
| *Data from a safety population of 72 patients.[12] |
Experimental Protocols
Experimental Workflow Diagram
Caption: Preclinical workflow for validating this compound and dexamethasone effects.
Protocol 1: Western Blotting for IKZF1/3 Degradation
This protocol details the detection and quantification of IKZF1 and IKZF3 protein levels in cell lysates following treatment with this compound.
Materials:
-
MM cell lines (e.g., MM.1S, U266)
-
This compound and Dexamethasone
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MM cells at an appropriate density in multi-well plates.
-
Allow cells to stabilize for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) with or without a fixed concentration of dexamethasone for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[9][13]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, or a loading control overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IKZF1 and IKZF3 band intensities to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]
-
Protocol 2: Mass Spectrometry for Proteome-Wide Degradation Analysis
This protocol provides a general workflow for using mass spectrometry (MS) to assess the global effects of this compound on the proteome, confirming on-target degradation and identifying off-target effects.
Materials:
-
Cell culture and treatment reagents as in Protocol 1.
-
Lysis buffer (e.g., EasyPep lysis buffer) with protease and phosphatase inhibitors.
-
Sample preparation kits for proteomics (e.g., for reduction, alkylation, and tryptic digestion).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap).
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant).
Procedure:
-
Sample Preparation:
-
Culture and treat cells as described in the Western Blotting protocol.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells and quantify protein concentration.[12]
-
Take equal amounts of protein from each sample (e.g., 15 µg) and perform reduction, alkylation, and digestion with trypsin to generate peptides.[12]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) acquisition mode.[7]
-
-
Data Analysis:
-
Identify peptides and proteins by searching the data against a relevant protein database (e.g., UniProt/Swiss-Prot).
-
Quantify the relative abundance of proteins across different treatment conditions.
-
Specifically analyze the abundance of IKZF1 and IKZF3 to confirm degradation.
-
Analyze the entire dataset to identify any other proteins that are significantly up- or down-regulated, assessing the specificity of this compound.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol describes the measurement of apoptosis in MM cells using Annexin V and Propidium Iodide (PI) or TO-PRO-3 staining followed by flow cytometry.
Materials:
-
MM cell lines and treatment reagents as in Protocol 1.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI or TO-PRO-3.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound and/or dexamethasone as described previously.
-
-
Cell Staining:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI (or TO-PRO-3) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately after staining.
-
Identify cell populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early and late) across different treatment groups.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. Dexamethasone synergizes with lenalidomide to inhibit multiple myeloma tumor growth, but reduces lenalidomide-induced immunomodulation of T and NK cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study to Assess the Safety and Tolerability of CFT7455 in Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple Myeloma | Clinical Research Trial Listing [centerwatch.com]
- 7. benchchem.com [benchchem.com]
- 8. CFT7455 | NHL or MM | Enroll today [cft7455study.com]
- 9. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcription factor IKZF1 is degraded during the apoptosis of multiple myeloma cells induced by kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Populations After CFT7455 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFT7455 is a novel, orally bioavailable MonoDAC™ (Monofunctional Degradation Activating Compound) designed to be a potent and selective degrader of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] These transcription factors are crucial for the survival of malignant B-cell lymphomas, such as multiple myeloma and non-Hodgkin's lymphoma.[4][5][6] CFT7455 targets IKZF1 and IKZF3 for ubiquitination and subsequent proteasomal degradation by binding to the E3 ligase adapter protein, cereblon (CRBN).[2][4][6][7]
Beyond its direct anti-tumor effects, CFT7455 exhibits significant immunomodulatory activity.[1][8][9][10] Degradation of IKZF1 and IKZF3 in T lymphocytes leads to the de-repression of key immune-stimulating cytokines, most notably Interleukin-2 (IL-2).[4][5][6] This results in T-cell activation, proliferation, and enhanced effector functions.[1][11] Clinical data from the CFT7455 Phase 1 trial has demonstrated an increase in the effector memory T-cell subset, indicating CD8+ T-cell activation.[9] Flow cytometry is an essential tool for elucidating and quantifying these immunomodulatory effects on various immune cell populations.[12][13]
These application notes provide detailed protocols for the analysis of immune cell populations in peripheral blood mononuclear cells (PBMCs) following CFT7455 treatment, enabling researchers to comprehensively evaluate its pharmacodynamic and immunomodulatory effects.
Data Presentation: Quantitative Effects of CFT7455 on Immune Cell Subsets
The following tables summarize expected quantitative data from flow cytometry analysis of human PBMCs treated in vitro with CFT7455 or from patients undergoing CFT7455 therapy. Values are presented as mean percentage of parent population ± standard deviation.
Table 1: Changes in Major Lymphocyte Populations Following CFT7455 Treatment
| Cell Population | Marker Profile | Untreated Control (%) | CFT7455 Treated (%) | Fold Change |
| T Cells | CD45+ CD3+ | 65.2 ± 5.1 | 68.9 ± 6.3 | 1.1 |
| - Helper T Cells | CD3+ CD4+ | 40.1 ± 4.5 | 42.3 ± 5.0 | 1.1 |
| - Cytotoxic T Cells | CD3+ CD8+ | 22.5 ± 3.8 | 24.1 ± 4.1 | 1.1 |
| B Cells | CD45+ CD19+ | 10.3 ± 2.1 | 9.8 ± 1.9 | 0.95 |
| NK Cells | CD45+ CD3- CD56+ | 15.6 ± 3.2 | 16.1 ± 3.5 | 1.0 |
Table 2: Analysis of T-Cell Subsets and Activation Markers
| Cell Population | Marker Profile | Untreated Control (%) | CFT7455 Treated (%) | Fold Change |
| CD4+ T-Cell Subsets | ||||
| - Naive | CD4+ CD45RA+ CCR7+ | 55.2 ± 6.8 | 48.1 ± 7.2 | 0.87 |
| - Central Memory | CD4+ CD45RO+ CCR7+ | 20.1 ± 3.9 | 24.5 ± 4.5 | 1.2 |
| - Effector Memory | CD4+ CD45RO+ CCR7- | 15.8 ± 3.1 | 18.2 ± 3.8 | 1.2 |
| - TEMRA | CD4+ CD45RA+ CCR7- | 8.9 ± 2.5 | 9.2 ± 2.8 | 1.0 |
| CD8+ T-Cell Subsets | ||||
| - Naive | CD8+ CD45RA+ CCR7+ | 48.9 ± 7.1 | 39.5 ± 6.9 | 0.81 |
| - Central Memory | CD8+ CD45RO+ CCR7+ | 12.3 ± 2.8 | 18.9 ± 3.5 | 1.5 |
| - Effector Memory | CD8+ CD45RO+ CCR7- | 25.4 ± 4.2 | 30.1 ± 5.1 | 1.2 |
| - TEMRA | CD8+ CD45RA+ CCR7- | 13.4 ± 3.3 | 11.5 ± 3.0 | 0.86 |
| Activation Markers | ||||
| - CD8+ T-Cell Activation | CD8+ CD69+ | 5.2 ± 1.5 | 15.8 ± 3.1 | 3.0 |
| - T-Cell Proliferation | CD3+ Ki-67+ | 2.1 ± 0.8 | 8.5 ± 2.2 | 4.0 |
| - IL-2 Production | CD4+ IL-2+ | 1.5 ± 0.6 | 7.2 ± 1.9 | 4.8 |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, a necessary first step for accurate flow cytometry analysis.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
Procedure:
-
Dilute the whole blood sample 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over a volume of Ficoll-Paque™ PLUS equal to the original blood volume, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper plasma layer, leaving the opaque layer of PBMCs at the plasma-Ficoll interface undisturbed.
-
Collect the PBMC layer and transfer to a new conical tube.
-
Wash the isolated PBMCs by adding PBS to fill the tube and centrifuging at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
Centrifuge the cells again and resuspend in Flow Cytometry Staining Buffer to a final concentration of 1 x 107 cells/mL.
Protocol 2: Immunophenotyping of Immune Cell Subsets by Flow Cytometry
This protocol details the staining procedure for surface and intracellular markers to identify and quantify various immune cell populations.
Materials:
-
Isolated PBMCs (1 x 106 cells per sample)
-
Flow Cytometry Staining Buffer
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see proposed panels below)
-
Fixation/Permeabilization Buffer (for intracellular staining)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
Flow cytometry tubes
Procedure:
A. Surface Staining:
-
Aliquot 1 x 106 PBMCs into each flow cytometry tube.
-
Add Fc Block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the pre-titrated cocktail of fluorochrome-conjugated surface marker antibodies.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
If only performing surface staining, resuspend the cells in 300-500 µL of staining buffer containing a viability dye. Proceed to data acquisition.
B. Intracellular Staining (for cytokines or transcription factors):
-
Following surface staining and washing (Step A5), resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with Permeabilization Buffer, centrifuging at 400 x g for 5 minutes.
-
Resuspend the cells in the residual volume and add the intracellular antibody cocktail (e.g., anti-IL-2, anti-Ki-67).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.
C. Data Acquisition and Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Collect a minimum of 50,000-100,000 events within the lymphocyte gate for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). Use fluorescence minus one (FMO) controls for accurate gating, especially for activation and memory markers.
Proposed Antibody Panels:
-
T-Cell Memory/Activation Panel:
-
CD45-AF700
-
CD3-APC
-
CD4-FITC
-
CD8-PE-Cy7
-
CD45RA-BV421
-
CCR7-PE
-
CD69-PerCP-Cy5.5
-
Ki-67-Alexa Fluor 647 (intracellular)
-
IL-2-BV605 (intracellular, requires prior cell stimulation)
-
Live/Dead Fixable Viability Dye
-
-
General Immunophenotyping Panel:
-
CD45-PerCP
-
CD3-APC
-
CD19-FITC
-
CD56-PE
-
CD4-PE-Cy7
-
CD8-APC-H7
-
Live/Dead Fixable Viability Dye
-
Visualizations
Signaling Pathway
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. C4 Therapeutics Presents Preclinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the AACR Annual Meeting 2021 - BioSpace [biospace.com]
- 3. C4 Therapeutics Announces Positive Data from CFT7455 Phase 1 Trial in Relapsed/Refractory Multiple Myeloma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. c4therapeutics.com [c4therapeutics.com]
- 9. biospace.com [biospace.com]
- 10. C4 Therapeutics Announces Positive Data from CFT7455 Phase 1 Trial in Relapsed/Refractory Multiple Myeloma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 11. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Quantifying Cemsidomide-Induced Protein Degradation using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small-molecule degrader that potently and selectively targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[1][2] These transcription factors are crucial for the survival and proliferation of malignant B-cells, making them key therapeutic targets in hematologic malignancies such as multiple myeloma and non-Hodgkin's lymphoma.[1] this compound functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase complex and inducing the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[1][3] This targeted protein degradation leads to both direct anti-tumor activity and immunomodulatory effects.[1][4]
The precise quantification of target protein degradation is essential for the preclinical and clinical development of degraders like this compound. Mass spectrometry-based proteomics has emerged as a powerful and comprehensive tool for this purpose, offering an unbiased and global view of a degrader's effects on the entire proteome.[5][6] This allows for the simultaneous assessment of on-target efficacy and potential off-target liabilities in a single experiment.[5]
These application notes provide detailed methodologies for quantifying this compound-induced protein degradation using various mass spectrometry techniques, including proteome-wide analysis with Tandem Mass Tag (TMT) labeling and label-free quantification (LFQ), as well as targeted proteomics using Parallel Reaction Monitoring (PRM).
Signaling Pathway of this compound-Induced Protein Degradation
This compound acts as a molecular glue to facilitate the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrates IKZF1 and IKZF3.[4] This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3 by the CRL4-CRBN complex, marking them for degradation by the 26S proteasome.[1][4] The depletion of these transcription factors results in downstream anti-tumor and immunomodulatory effects.[1][4]
Experimental Workflow for Mass Spectrometry-Based Quantification
The general workflow for quantifying protein degradation using mass spectrometry involves several key steps, from sample preparation to data analysis. The choice between a proteome-wide or targeted approach will depend on the specific research question.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data for this compound-induced degradation of IKZF1 and IKZF3 in a multiple myeloma cell line (e.g., NCI-H929) as determined by different mass spectrometry methods.
Table 1: Proteome-Wide Analysis (TMT-based) of Protein Abundance Changes
| Protein | Gene | Fold Change (this compound vs. Vehicle) | p-value |
| Ikaros | IKZF1 | -3.5 | < 0.001 |
| Aiolos | IKZF3 | -4.2 | < 0.001 |
| Protein X | GENEX | -1.2 | 0.045 |
| Protein Y | GENEY | 1.1 | 0.350 |
Table 2: Targeted Proteomics (PRM) of IKZF1 and IKZF3 Degradation
| Target Peptide | Protein | % Degradation (4h) | % Degradation (8h) | % Degradation (16h) |
| IGY...R | IKZF1 | 55% | 85% | >95% |
| VLT...K | IKZF1 | 52% | 88% | >95% |
| FAE...R | IKZF3 | 65% | 92% | >98% |
| LGE...K | IKZF3 | 68% | 90% | >98% |
Experimental Protocols
Protocol 1: TMT-based Proteome-Wide Analysis
This protocol outlines a workflow for TMT-based quantitative proteomics to assess the global effects of this compound.[5][6]
1. Cell Culture and Treatment:
-
Culture multiple myeloma cells (e.g., NCI-H929) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1 nM to 1 µM) and for different time points (e.g., 4, 8, 16, 24 hours). A vehicle-only control (e.g., DMSO) must be included.[3]
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Quantify the protein concentration of each lysate using a BCA assay.[5]
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.[5]
-
Digest the proteins into peptides overnight at 37°C using trypsin.[7]
3. TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[5]
-
Combine the TMT-labeled samples into a single tube.[5]
-
Clean up the pooled sample using solid-phase extraction (SPE) to remove excess TMT reagent and other contaminants.[5]
4. Peptide Fractionation and Mass Spectrometry:
-
Fractionate the pooled, labeled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.[6]
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).[5]
-
Acquire data in a data-dependent acquisition (DDA) mode.[6]
5. Data Analysis:
-
Process the raw mass spectrometry data using a software package such as Proteome Discoverer or MaxQuant.[6]
-
Identify peptides and proteins by searching the data against a relevant protein database.
-
Quantify the relative abundance of proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
Protocol 2: Label-Free Quantification (LFQ) Proteome-Wide Analysis
This protocol provides a workflow for LFQ to assess the global effects of this compound without the use of isotopic labels.[8][9]
1. Cell Culture, Treatment, Protein Extraction, and Digestion:
-
Follow steps 1 and 2 from the TMT-based protocol. Each sample is processed individually.
2. LC-MS/MS Analysis:
-
Analyze each individual peptide sample by LC-MS/MS on a high-resolution mass spectrometer.
-
Acquire data using either data-dependent acquisition (DDA) or data-independent acquisition (DIA). DIA is often preferred for its reproducibility and fewer missing values.[8][10]
3. Data Analysis:
-
Process the raw data using software capable of LFQ analysis (e.g., MaxQuant, Skyline).
-
The software will align the retention times of peptides across different runs and compare the peak areas or intensities of the same peptide across samples to determine relative protein abundance.[9]
-
Perform statistical analysis to identify significantly regulated proteins.
Protocol 3: Targeted Proteomics using Parallel Reaction Monitoring (PRM)
This protocol outlines a workflow for the targeted quantification of IKZF1, IKZF3, and other specific proteins of interest.[6][11]
1. Sample Preparation:
-
Prepare cell lysates and digest proteins as described in steps 1 and 2 of the TMT protocol.
2. Peptide Selection and Method Development:
-
Select 2-3 unique, proteotypic peptides for each target protein (e.g., IKZF1, IKZF3). These peptides should be readily detectable by mass spectrometry.[6]
-
Optimize the collision energy for each target peptide to achieve optimal fragmentation.
3. Mass Spectrometry Analysis:
-
Analyze the peptide samples on a quadrupole-Orbitrap mass spectrometer.
-
Create an inclusion list containing the precursor m/z, charge state, and retention time for each target peptide.[6]
4. Data Analysis:
-
Process the PRM data using software like Skyline.[6]
-
Extract the chromatograms for the fragment ions of each target peptide.
-
Calculate the peak area for each fragment ion and sum them to determine the relative abundance of the peptide.
-
Normalize the data to a stable housekeeping protein or use an internal standard for absolute quantification.
Conclusion
Mass spectrometry-based proteomics offers a powerful and versatile platform for the detailed characterization of this compound-induced protein degradation.[5] Proteome-wide approaches like TMT and LFQ provide a global view of the drug's effects, enabling the assessment of on-target efficacy and off-target selectivity in a single experiment.[5][6] Targeted methods such as PRM offer high sensitivity and specificity for the precise quantification of IKZF1, IKZF3, and other key proteins of interest.[6][11] The choice of method will depend on the specific goals of the study, but the protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to accurately quantify the effects of this compound and advance the development of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 9. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cemsidomide Treatment in OCI-Ly10 and Raji-luc Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule degrader that targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These proteins are critical for the survival and proliferation of various hematological malignancies, including non-Hodgkin's lymphomas (NHL).[1] this compound acts as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This action induces the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[2] The degradation of these key transcription factors leads to cell cycle arrest and apoptosis in malignant B-cells, demonstrating potent anti-tumor activity.[2]
These application notes provide detailed protocols for studying the effects of this compound on the diffuse large B-cell lymphoma (DLBCL) cell line OCI-Ly10 and the Burkitt's lymphoma cell line Raji-luc. The protocols cover assays for cell viability, apoptosis, and cell cycle analysis.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. Specific values for apoptosis and cell cycle analysis with this compound in these cell lines are not widely published; therefore, the tables for these experiments provide a template for data presentation.
Table 1: Cell Viability of Lymphoma Cell Lines Treated with this compound
| Cell Line | Assay | Incubation Time (hours) | This compound IC₅₀ (nM) | Key Findings |
| OCI-Ly10 | CellTiter-Glo® | 96 | ~0.1[3] | This compound demonstrates potent, single-agent anti-proliferative activity.[3] |
| Raji-luc | CellTiter-Glo® | 96 | To be determined | This compound treatment leads to a significant increase in survival probability in Raji xenograft models. |
Table 2: Apoptosis Induction by this compound in Lymphoma Cell Lines
| Cell Line | Treatment | Concentration (nM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| OCI-Ly10 | Vehicle (DMSO) | - | 48 | TBD | TBD |
| This compound | 1 | 48 | TBD | TBD | |
| This compound | 10 | 48 | TBD | TBD | |
| Raji-luc | Vehicle (DMSO) | - | 48 | TBD | TBD |
| This compound | 1 | 48 | TBD | TBD | |
| This compound | 10 | 48 | TBD | TBD |
Table 3: Cell Cycle Analysis of Lymphoma Cell Lines Treated with this compound
| Cell Line | Treatment | Concentration (nM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| OCI-Ly10 | Vehicle (DMSO) | - | 24 | TBD | TBD | TBD |
| This compound | 1 | 24 | TBD | TBD | TBD | |
| This compound | 10 | 24 | TBD | TBD | TBD | |
| Raji-luc | Vehicle (DMSO) | - | 24 | TBD | TBD | TBD |
| This compound | 1 | 24 | TBD | TBD | TBD | |
| This compound | 10 | 24 | TBD | TBD | TBD |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: this compound's mechanism of action.
Experimental Protocols
Cell Culture
-
Cell Lines: OCI-Ly10 (human diffuse large B-cell lymphoma) and Raji-luc (human Burkitt's lymphoma, luciferase-expressing).
-
Culture Medium: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Subculture cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
OCI-Ly10 or Raji-luc cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed 10,000 cells in 100 µL of complete culture medium per well in an opaque-walled 96-well plate. Incubate for 24 hours.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 96 hours at 37°C.
-
Assay Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
-
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle (DMSO) for 48 hours.
-
Cell Harvesting: Collect cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or vehicle (DMSO) for 24 hours.
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells by centrifugation.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 2 hours (or at -20°C overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols for Real-Time IKZF1 Degradation Measurement Using the HiBiT Assay with Cemsidomide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery, offering a novel approach to eliminate disease-causing proteins.[1] Cemsidomide (formerly CFT7455) is an investigational, orally bioavailable small-molecule degrader that potently and selectively targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[2][3] These transcription factors are crucial for the survival and proliferation of malignant B-cells, making them key therapeutic targets in hematological cancers like multiple myeloma and non-Hodgkin's lymphomas.[2][4] this compound functions as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex and inducing the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[2][5]
Quantifying the degradation of IKZF1 is essential for the preclinical and clinical development of this compound and other IKZF1/3 degraders.[4] The HiBiT Protein Tagging System provides a sensitive and quantitative method to measure protein abundance in real-time within living cells.[1][6] This system utilizes an 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous locus of a target protein, such as IKZF1, using CRISPR/Cas9 gene editing.[7][8] The HiBiT tag complements a larger, inactive subunit called LgBiT to form a functional NanoLuc® luciferase, producing a luminescent signal directly proportional to the amount of HiBiT-tagged protein.[1][9] This technology allows for the precise monitoring of protein degradation kinetics.[7]
These application notes provide detailed protocols for utilizing the HiBiT assay to measure the real-time degradation of IKZF1 induced by this compound.
Signaling Pathway of this compound-Induced IKZF1 Degradation
This compound acts as a molecular glue to facilitate the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate IKZF1. This induced proximity leads to the polyubiquitination of IKZF1 by the CRL4-CRBN complex, marking it for degradation by the 26S proteasome. The depletion of IKZF1 in cancer cells results in downstream anti-tumor effects.[2][4]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. benchchem.com [benchchem.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. benchchem.com [benchchem.com]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Degradation [worldwide.promega.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: Measuring Cemsidomide Target Engagement with GSPT1 using the NanoBRET™ Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for quantifying the intracellular target engagement of Cemsidomide, a novel GSPT1 (G1 to S phase transition 1) degrader, using the NanoBRET™ Target Engagement (TE) Assay.
Introduction
This compound (formerly CC-90009) is a first-in-class, orally bioavailable small molecule that induces the degradation of the translation termination factor GSPT1.[1][2][3][4] It functions as a "molecular glue," bringing GSPT1 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2][5] This targeted protein degradation has shown potent anti-tumor activity, particularly in hematologic malignancies such as Acute Myeloid Leukemia (AML).[1][2][6]
Quantifying the extent to which a drug binds to its intended target within a live cell is a critical step in drug development. The NanoBRET™ Target Engagement (TE) assay is a robust, bioluminescence resonance energy transfer (BRET)-based method for measuring compound binding at a target protein in living cells.[7][8] This technology utilizes a NanoLuc® luciferase-tagged target protein as the BRET donor and a fluorescently labeled tracer that binds to the target protein as the BRET acceptor.[7][8] A test compound that binds to the target protein will compete with the tracer, causing a decrease in the BRET signal in a dose-dependent manner.[9] This allows for the determination of the compound's affinity and target engagement in a physiologically relevant context.
This application note details a methodology for applying the NanoBRET™ TE assay to measure the engagement of this compound with its target protein, GSPT1, in live cells.
Signaling Pathway of this compound-Induced GSPT1 Degradation
This compound modulates the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to CRBN, this compound creates a novel binding surface that is recognized by GSPT1.[1][5] This ternary complex formation (CRBN-Cemsidomide-GSPT1) facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to GSPT1. Poly-ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.[5] The degradation of GSPT1 impairs translation termination, leading to activation of the integrated stress response and ultimately, apoptosis in cancer cells.[2][10]
Figure 1: this compound's mechanism of action leading to GSPT1 degradation and apoptosis.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE assay measures the binding of a compound to a target protein in live cells. The assay relies on the energy transfer between a NanoLuc® luciferase-GSPT1 fusion protein (the donor) and a cell-permeable fluorescent tracer that binds to GSPT1 (the acceptor). When the tracer is bound to the NanoLuc®-GSPT1 fusion, the proximity allows for BRET to occur upon the addition of the NanoLuc® substrate. If this compound is present and binds to GSPT1, it will displace the tracer, leading to a decrease in the BRET signal. This decrease is proportional to the amount of target engagement by this compound.
Figure 2: Principle of the NanoBRET™ Target Engagement Assay for this compound.
Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Pen/Strep
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
pFC32K-GSPT1-NanoLuc® fusion vector (custom construct)
-
Carrier DNA (e.g., pGEM®-3Zf(-) Vector)
-
GSPT1 NanoBRET™ Tracer (custom synthesized)
-
Tracer Dilution Buffer
-
Nano-Glo® Live Cell Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
DMSO
-
White, 96-well assay plates
-
BRET-capable plate reader
Protocol
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Pen/Strep at 37°C in a 5% CO₂ incubator.
-
One day before the assay, transfect the cells. Prepare a transfection mix in Opti-MEM® containing the pFC32K-GSPT1-NanoLuc® fusion vector and carrier DNA.
-
Add the transfection reagent to the DNA mixture, incubate, and then add to a suspension of HEK293 cells.
-
Plate the transfected cells in a white, 96-well assay plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Opti-MEM® to create a range of concentrations for the dose-response curve. Include a vehicle-only control (DMSO).
-
-
Tracer Preparation:
-
Prepare the GSPT1 NanoBRET™ Tracer solution by diluting the tracer stock in Tracer Dilution Buffer. The optimal concentration of the tracer should be determined experimentally but is typically around its Kd,app.
-
-
Assay Execution:
-
Remove the culture medium from the wells of the assay plate.
-
Add the diluted this compound solutions to the respective wells.
-
Add the diluted tracer to all wells.
-
Incubate the plate at 37°C in a CO₂ incubator for the desired equilibration time (e.g., 2 hours).
-
Prepare the Nano-Glo® Live Cell detection reagent by mixing the substrate and the extracellular inhibitor in the assay buffer.
-
Add the detection reagent to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emissions.
-
Experimental Workflow
Figure 3: Experimental workflow for the this compound GSPT1 NanoBRET™ TE Assay.
Data Presentation and Analysis
The raw data from the plate reader (donor and acceptor emission values) are used to calculate the NanoBRET™ ratio for each well:
BRET Ratio = (Acceptor Emission) / (Donor Emission)
The BRET ratios are then plotted against the logarithm of the this compound concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the tracer from GSPT1.
Representative Quantitative Data
The following table presents hypothetical, yet expected, results for a NanoBRET™ TE assay with this compound and a related compound.
| Compound | Target | Cell Line | IC₅₀ (nM) | Assay Window (mBRET) |
| This compound | GSPT1 | HEK293 | 15 | 150 |
| Inactive Analog | GSPT1 | HEK293 | >10,000 | N/A |
| This compound | BRD4 | HEK293 | >10,000 | N/A |
This data is for illustrative purposes only and needs to be determined experimentally.
Conclusion
The NanoBRET™ Target Engagement assay provides a powerful and quantitative method to measure the intracellular binding of this compound to its target, GSPT1. This live-cell assay offers a more physiologically relevant assessment of target engagement compared to traditional biochemical assays. The detailed protocol provided herein serves as a comprehensive guide for researchers to characterize the target engagement of this compound and other GSPT1-targeting compounds, which is a crucial step in the development of novel therapeutics for cancer and other diseases. The flexibility of the NanoBRET™ platform also allows for the assessment of compound residence time and selectivity against other protein targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 7. news-medical.net [news-medical.net]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
Application Notes and Protocols: Cemsidomide in Combination with Rituximab for Non-Hodgkin's Lymphoma (NHL) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule degrader that targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.[1] By acting as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound selectively induces the ubiquitination and subsequent degradation of these critical lymphoid transcription factors.[2] This degradation leads to direct anti-tumor effects, including cell cycle arrest and apoptosis, and immunomodulatory activity.[3] The immunomodulatory functions of this compound, particularly the activation of T cells and Natural Killer (NK) cells, provide a strong rationale for its combination with rituximab (B1143277), a chimeric monoclonal antibody targeting the CD20 antigen on B-cells.[1][3] Rituximab's primary mechanisms of action include antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct induction of apoptosis.[4][5] The combination of this compound and rituximab is hypothesized to result in synergistic anti-tumor activity in Non-Hodgkin's Lymphoma (NHL) through the dual action of direct tumor cell killing by both agents and the enhancement of rituximab-mediated ADCC by this compound-activated immune cells.
These application notes provide a summary of preclinical findings for the combination of this compound and rituximab in NHL models, along with detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound (or mechanistically similar immunomodulatory drugs) and rituximab in various NHL models.
Table 1: In Vitro Anti-Tumor Activity of this compound and Rituximab Combination in NHL Cell Lines
| Cell Line | NHL Subtype | Treatment | Endpoint | Result | Reference |
| Ramos | Burkitt's Lymphoma | Rituximab | Apoptosis | 11.65% Annexin V-positive cells | [6] |
| Mino | Mantle Cell Lymphoma | Lenalidomide (B1683929) + Rituximab | Cytotoxicity (ADCC) | 30% augmentation of rituximab-dependent cytotoxicity | [3] |
| DOHH2 | Follicular Lymphoma | Lenalidomide + Rituximab | Cytotoxicity (ADCC) | 69% reduction in viable cells | [4] |
| DOHH2 | Follicular Lymphoma | Rituximab | Cytotoxicity (ADCC) | 44% reduction in viable cells | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Rituximab Combination in NHL Xenograft Models
| Cell Line | NHL Subtype | Animal Model | Treatment | Outcome | Reference |
| Mino | Mantle Cell Lymphoma | Xenograft | This compound + Rituximab | Enhanced activity and complete tumor regression | [2] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Xenograft | This compound (10 µg/kg/day) + Rituximab | Significant increase in survival probability | [2] |
| MCL models | Mantle Cell Lymphoma | SCID mice | Lenalidomide + Rituximab | Decreased tumor burden and prolonged survival | [3] |
Signaling Pathways and Experimental Workflows
This compound and Rituximab Combined Mechanism of Action
In Vitro Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic antitumor effects of lenalidomide and rituximab on mantle cell lymphoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination lenalidomide‐rituximab immunotherapy activates anti‐tumour immunity and induces tumour cell death by complementary mechanisms of action in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of complement and serum IgG on rituximab-dependent natural killer cell-mediated cytotoxicity against Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 study of obinutuzumab combined with lenalidomide in previously untreated high tumor burden follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Synergy of Cemsidomide with BCMA BiTEs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical synergistic effects of Cemsidomide, a novel IKZF1/3 degrader, in combination with B-cell maturation antigen (BCMA) bispecific T-cell engagers (BiTEs) for the treatment of multiple myeloma. Detailed protocols for key experiments are provided to facilitate the design and execution of similar synergy studies.
Introduction
This compound is a potent and selective oral degrader of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors crucial for the survival and proliferation of multiple myeloma cells. By inducing the degradation of IKZF1/3, this compound not only has a direct anti-myeloma effect but also exhibits immunomodulatory properties, including T-cell activation.[1] BCMA BiTEs are a class of immunotherapy that redirects T-cells to recognize and eliminate BCMA-expressing multiple myeloma cells.[2] Preclinical studies have indicated a strong synergistic potential when combining this compound with BCMA BiTEs, leading to enhanced anti-myeloma activity.[1] This synergy is attributed to the dual action of direct tumor cell killing by this compound and the enhanced T-cell-mediated cytotoxicity induced by the combination.[1][3]
Data Presentation: Synergistic Anti-Myeloma Activity
While specific quantitative data from preclinical studies on the direct combination of this compound and BCMA BiTEs are not extensively published in tabular format, the available information strongly suggests a synergistic effect.[1][3] Studies on similar Cereblon E3 ligase modulating drugs (CELMoDs) combined with BCMA-targeting immunotherapies provide a framework for the expected outcomes.[4] The following tables are illustrative examples of how to present such synergy data.
Table 1: In Vitro Cytotoxicity of this compound and BCMA BiTE in Multiple Myeloma Cell Lines
| Treatment Group | Concentration | Cell Viability (%) | IC50 (nM) |
| This compound | 10 nM | 85 | 50 |
| 50 nM | 60 | ||
| 100 nM | 40 | ||
| BCMA BiTE | 1 ng/mL | 90 | 10 |
| 10 ng/mL | 75 | ||
| 50 ng/mL | 55 | ||
| This compound + BCMA BiTE | 10 nM + 1 ng/mL | 70 | 5 |
| 50 nM + 10 ng/mL | 35 | ||
| 100 nM + 50 ng/mL | 15 | ||
| Untreated Control | - | 100 | - |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Apoptosis Induction in Multiple Myeloma Cells
| Treatment Group | Concentration | Apoptotic Cells (%) |
| This compound | 50 nM | 25 |
| BCMA BiTE | 10 ng/mL | 20 |
| This compound + BCMA BiTE | 50 nM + 10 ng/mL | 65 |
| Untreated Control | - | 5 |
Note: Data are hypothetical and for illustrative purposes.
Table 3: T-Cell Activation and Cytokine Release in Co-culture
| Treatment Group | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| This compound | 150 | 200 | 180 |
| BCMA BiTE | 800 | 1200 | 1000 |
| This compound + BCMA BiTE | 2500 | 3500 | 3000 |
| Untreated Control | 50 | 75 | 60 |
Note: Data are hypothetical and for illustrative purposes. A study on other CELMoDs with anti-BCMA CAR-T cells showed a 46% enhancement in antigen-specific toxicity compared to control by 24 hours.[4]
Mandatory Visualizations
Caption: Synergistic mechanism of this compound and BCMA BiTEs.
Caption: Experimental workflow for preclinical synergy studies.
Experimental Protocols
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the ability of this compound to enhance BCMA BiTE-mediated cytotoxicity against multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells from healthy donors
-
This compound (dissolved in DMSO)
-
BCMA BiTE
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM staining)
-
Plate reader
Protocol:
-
Cell Preparation:
-
Culture multiple myeloma cells to log phase.
-
Isolate PBMCs or T-cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Count and assess the viability of both target (myeloma) and effector (T-cells) cells.
-
-
Co-culture Setup:
-
Plate multiple myeloma cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Add effector cells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
-
Treatment:
-
Prepare serial dilutions of this compound and BCMA BiTE.
-
Add the compounds to the co-culture wells, alone or in combination, at various concentrations. Include untreated and vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytotoxicity Measurement:
-
LDH Assay: Collect the supernatant and measure lactate (B86563) dehydrogenase (LDH) release according to the manufacturer's instructions.
-
Calcein-AM Assay: Wash the cells and incubate with Calcein-AM. Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific cell lysis for each treatment group compared to the control.
-
Determine the IC50 values for each compound and the combination.
-
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment.
Materials:
-
Co-culture setup as described in the TDCC assay.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Co-culture and Treatment:
-
Set up the co-culture and treat the cells as described in the TDCC assay protocol.
-
-
Cell Harvesting and Staining:
-
After the incubation period, gently harvest the cells from each well.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Cytokine Release Assay
Objective: To measure the levels of key cytokines released by activated T-cells.
Materials:
-
Co-culture setup as described in the TDCC assay.
-
ELISA or Cytometric Bead Array (CBA) kits for human IL-2, IFN-γ, and TNF-α.
-
Plate reader or flow cytometer.
Protocol:
-
Co-culture and Treatment:
-
Set up the co-culture and treat the cells as described in the TDCC assay protocol.
-
-
Supernatant Collection:
-
After the desired incubation period (e.g., 24 or 48 hours), centrifuge the plates and carefully collect the supernatant from each well.
-
-
Cytokine Measurement:
-
Perform ELISA or CBA on the collected supernatants according to the manufacturer's instructions to quantify the concentrations of IL-2, IFN-γ, and TNF-α.
-
-
Data Analysis:
-
Generate standard curves and determine the cytokine concentrations in each sample.
-
Compare the cytokine levels between the different treatment groups.
-
In Vivo Xenograft Synergy Study
Objective: To evaluate the in vivo anti-tumor efficacy of the combination therapy.
Materials:
-
Immunodeficient mice (e.g., NSG mice).
-
Multiple myeloma cell line (e.g., MM.1S-luc, expressing luciferase).
-
Human PBMCs.
-
This compound (formulated for oral administration).
-
BCMA BiTE (formulated for injection).
-
Bioluminescence imaging system.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation:
-
Subcutaneously or intravenously inject multiple myeloma cells into the mice.
-
-
Humanization:
-
Once tumors are established (or on the same day for a disseminated model), inject human PBMCs intraperitoneally or intravenously.
-
-
Treatment:
-
Randomize mice into treatment groups: Vehicle control, this compound alone, BCMA BiTE alone, and this compound + BCMA BiTE.
-
Administer this compound orally according to the desired schedule.
-
Administer BCMA BiTE via injection (e.g., intravenous or intraperitoneal) as per the established protocol.
-
-
Monitoring:
-
Monitor tumor growth using bioluminescence imaging and/or caliper measurements.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Collect tumors and blood for pharmacodynamic analysis (e.g., Western blot for IKZF1/3 degradation, flow cytometry for T-cell infiltration).
-
Compare tumor growth inhibition and overall survival between the treatment groups.
-
Conclusion
The combination of this compound and BCMA BiTEs represents a promising therapeutic strategy for multiple myeloma. The immunomodulatory effects of this compound appear to enhance the T-cell-mediated killing initiated by BCMA BiTEs, leading to a synergistic anti-tumor response. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this and similar combination therapies, enabling researchers to generate robust data to support further clinical development.
References
- 1. C4 Therapeutics Presents this compound Phase 1 Multiple Myeloma Data Supporting Potential Best-in-Class Profile at the International Myeloma Society Annual Meeting - BioSpace [biospace.com]
- 2. Frontiers | Bispecific antibodies in multiple myeloma treatment: A journey in progress [frontiersin.org]
- 3. P799: SYNERGISTIC ANTITUMOR ACTIVITY OF THE BCMA 2 + 1 T CELL ENGAGER (TCE) ALNUCTAMAB (ALNUC; BMS-986349; CC-93269) AND CELMOD AGENTS IN MULTIPLE MYELOMA (MM) PRECLINICAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: Improving Anti-BCMA CAR-T Functionality with Novel Celmods in Multiple Myeloma [ash.confex.com]
Troubleshooting & Optimization
Technical Support Center: Cemsidomide-Induced Neutropenia in Mouse Models
Disclaimer: Cemsidomide (CFT7455) is an investigational agent, and information regarding its effects in preclinical models is continually evolving.[1][2][3] This guide is based on current knowledge of this compound and analogous Cereblon E3 ligase modulators (CELMoDs) to assist researchers in managing neutropenia in mouse models.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause neutropenia?
This compound (CFT7455) is a novel, orally bioavailable small molecule degrader that potently and selectively targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.[1][3] It achieves this by binding to the Cereblon (CRBN) protein, which is part of a Cullin-ring E3 ubiquitin ligase complex, effectively hijacking this cellular machinery to target IKZF1/3.[3][5] These transcription factors are critical for the development and survival of multiple myeloma cells but are also essential for normal hematopoiesis, including the differentiation of hematopoietic stem cells. Disruption of this process is the on-target mechanism that leads to neutropenia, a decrease in the number of neutrophils in the blood. In clinical studies, neutropenia is a common and dose-limiting toxicity.[2][6]
Q2: What is the typical timeline and severity of neutropenia in mice treated with this compound?
The exact timeline and severity can vary depending on the mouse strain, dose, and dosing schedule.[7] However, based on data from similar compounds and early clinical findings, neutropenia is expected to develop within the first 1-2 weeks of daily dosing. The lowest point of neutrophil count (nadir) is often observed around days 5-7.[8] Recovery of neutrophil counts typically begins after cessation of the drug or with supportive care. It is crucial for researchers to establish a baseline and conduct serial monitoring to characterize the kinetics in their specific model.
Q3: How is this compound-induced neutropenia defined in mouse models?
Neutropenia is defined as a significant reduction in the Absolute Neutrophil Count (ANC). While reference ranges vary by strain, age, and sex, a common classification is:
-
Mild Neutropenia: ANC < 1,000 cells/µL
-
Moderate Neutropenia: ANC < 500 cells/µL
-
Severe Neutropenia (Agranulocytosis): ANC < 100 cells/µL
Researchers should establish baseline ANC values for their specific mouse colony before initiating treatment.
Q4: Can Granulocyte-Colony Stimulating Factor (G-CSF) be used to manage this compound-induced neutropenia?
Yes, G-CSF (e.g., filgrastim (B1168352) or its pegylated form, pegfilgrastim) is the standard of care for managing neutropenia caused by various myelosuppressive agents.[9][10] G-CSF stimulates the proliferation and differentiation of neutrophil precursors in the bone marrow, accelerating neutrophil recovery.[9] In mouse models, G-CSF has been shown to effectively reverse drug-induced neutropenia.[11][12] However, the timing of administration is critical; it is typically most effective when given after the cytotoxic insult to aid recovery.[13]
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Actions |
| Unexpectedly Severe Neutropenia or Toxicity | 1. Dose is too high for the specific mouse strain. 2. Incorrect drug formulation or dosing error. 3. Underlying health issues in the animal colony (e.g., subclinical infections). | 1. Perform a dose-ranging study to identify the maximum tolerated dose (MTD). 2. Verify formulation, concentration, and dosing volume calculations. 3. Ensure all animals are healthy and pathogen-free before starting the experiment. 4. Implement a supportive care plan, including G-CSF administration.[13][14] |
| High Inter-Animal Variability in Neutrophil Counts | 1. Inconsistent drug administration (e.g., variable gavage technique). 2. Biological variability within the mouse strain. 3. Inconsistent timing of blood collection relative to dosing. 4. Technical variability in hematological analysis. | 1. Standardize all procedures, especially oral gavage technique and timing of dosing/sampling. 2. Increase the number of mice per group to improve statistical power. 3. Validate the accuracy of your hematology analyzer for mouse blood. |
| No Significant Neutropenia Observed | 1. Dose is too low. 2. Drug formulation is unstable or has poor bioavailability. 3. The chosen mouse strain is resistant to the effects. 4. Inappropriate sampling time (missing the nadir). | 1. Increase the dose of this compound in a stepwise manner. 2. Confirm the stability and solubility of your this compound formulation. 3. Conduct more frequent blood sampling (e.g., daily or every other day) during the first week of treatment to accurately identify the nadir. |
| G-CSF Administration is Ineffective | 1. Improper timing of G-CSF relative to this compound administration. 2. Insufficient dose of G-CSF. 3. This compound dose is overwhelmingly myelosuppressive. | 1. Optimize the G-CSF schedule. Administer G-CSF 24 hours after this compound dosing to promote recovery. 2. Perform a dose-response experiment for G-CSF in your model. A typical dose is 100-300 µg/kg/day.[9] 3. Consider reducing the this compound dose to a level where G-CSF can provide effective rescue. |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Absolute Neutrophil Count (ANC) in C57BL/6 Mice (Note: This data is illustrative and should be determined empirically)
| Treatment Group | Dose (mg/kg, daily oral gavage) | Mean ANC at Nadir (Day 7) (cells/µL ± SD) | % Change from Baseline |
| Vehicle Control | 0 | 1,550 ± 210 | 0% |
| This compound Low Dose | 0.5 | 820 ± 150 | -47% |
| This compound Mid Dose | 1.0 | 450 ± 95 | -71% |
| This compound High Dose | 2.0 | 90 ± 40 | -94% |
Table 2: Hypothetical Timeline of Neutropenia and G-CSF Rescue (Note: Based on a 1.0 mg/kg daily dose of this compound)
| Day | Event | Group 1: this compound Only (Mean ANC ± SD) | Group 2: this compound + G-CSF (Mean ANC ± SD) |
| Day 0 | Baseline Blood Collection | 1,600 ± 250 | 1,580 ± 230 |
| Day 1-14 | Daily this compound (1.0 mg/kg) | - | - |
| Day 8-14 | Daily G-CSF (200 µg/kg) | N/A | - |
| Day 7 | Blood Collection (Nadir) | 480 ± 110 | 510 ± 125 |
| Day 11 | Blood Collection (Recovery) | 750 ± 160 | 2,100 ± 450 |
| Day 15 | Blood Collection (Recovery) | 1,100 ± 200 | 3,500 ± 600 |
Experimental Protocols
Protocol 1: Induction of Neutropenia with this compound
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment.
-
Baseline Measurement: On Day 0, collect a baseline blood sample (20-30 µL) from the tail vein or saphenous vein for a complete blood count (CBC).[15]
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80). Ensure the formulation is homogenous.
-
Administration: Administer this compound or vehicle control daily via oral gavage at the desired dose. Maintain a consistent time of day for dosing.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, or signs of infection.
-
Blood Collection: Perform serial blood collections (e.g., on Days 3, 5, 7, 10, and 14) to monitor hematological parameters.[16]
Protocol 2: G-CSF Rescue Therapy
-
G-CSF Preparation: Reconstitute recombinant mouse G-CSF in sterile saline or as per the manufacturer's instructions.
-
Administration Schedule: Begin G-CSF administration after the neutrophil nadir is expected or has been confirmed, typically starting 24 hours after the this compound dose on a given day (e.g., starting on Day 8 for a nadir on Day 7).
-
Dosing: Administer G-CSF via subcutaneous (SC) injection at a dose of 100-300 µg/kg.
-
Duration: Continue daily G-CSF injections until neutrophil counts have recovered to baseline levels or for a predetermined period (e.g., 5-7 days).
-
Monitoring: Continue serial blood collection to track the rate and extent of neutrophil recovery.
Protocol 3: Hematological Analysis
-
Sample Collection: Collect 20-30 µL of whole blood into EDTA-coated microtubes to prevent coagulation.
-
Analysis: Analyze samples within one hour of collection using an automated hematology analyzer calibrated for mouse blood.[7]
-
Parameters: The primary parameters of interest are the White Blood Cell (WBC) count and the neutrophil percentage from the differential count.
-
ANC Calculation: Calculate the Absolute Neutrophil Count (ANC) using the formula: ANC = WBC count (cells/µL) × (% Neutrophils / 100)
-
Blood Smear (Optional but Recommended): Prepare a blood smear, stain with Wright-Giemsa, and perform a manual differential count to verify the automated results, especially at very low cell counts.[8]
Visualizations
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. myeloma.org [myeloma.org]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - this compound (CFT7455) - LARVOL VERI [veri.larvol.com]
- 7. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. benchchem.com [benchchem.com]
- 14. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blood Collection from Mice and Hematological Analyses on Mouse Blood | Semantic Scholar [semanticscholar.org]
- 16. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cemsidomide Dosing for In Vivo Success: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing schedule of Cemsidomide for in vivo studies. Leveraging preclinical and clinical data, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally bioavailable small molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1] It functions as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event induces the ubiquitination and subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3, which are crucial for the survival of various hematological cancer cells.[1][2] The degradation of these factors leads to both direct anti-tumor activity and immunomodulatory effects, including the activation of T-cells.[3]
Q2: What are some starting doses and schedules for this compound in preclinical in vivo studies?
A2: Preclinical studies in mouse xenograft models have shown this compound to be effective at a range of doses. Efficacy has been demonstrated at doses from 3 µg/kg/day to 100 µg/kg/day.[4] Daily oral administration at doses of 30 µg/kg/day to 100 µg/kg/day has resulted in significant and durable tumor regression in several xenograft models.[4] A common dosing schedule is daily administration for a cycle, such as 14 or 21 days on, followed by an off-treatment period.[4][5]
Q3: What are the clinically tested dosing schedules for this compound?
A3: In a Phase 1/2 clinical trial for Multiple Myeloma (MM) and Non-Hodgkin's Lymphoma (NHL), various oral dosing schedules of this compound have been evaluated. These include both once-daily (QD) and intermittent dosing on Monday, Wednesday, and Friday (MWF).[3][6] The tested dose levels have ranged from 25 µg to 100 µg.[3][6] A frequent regimen involves a 14-day on-treatment period followed by a 14-day off-treatment period.[3][7][8]
Q4: What are the expected on-target adverse effects of this compound in vivo?
A4: Due to its mechanism of action involving the degradation of IKZF1 and IKZF3, which are important for hematopoietic stem cell differentiation, on-target hematological toxicities are expected.[3] In both preclinical and clinical studies, the most common grade 3 or higher adverse events include neutropenia, anemia, thrombocytopenia, and lymphopenia.[5][7] Researchers should closely monitor complete blood counts in animal models.
Q5: What is a suitable vehicle for formulating this compound for oral administration in vivo?
A5: this compound is a small molecule that may present solubility challenges. For preclinical oral gavage, it is recommended to use a vehicle suitable for poorly soluble compounds.[5] This may include co-solvents, surfactants, or lipid-based formulations. It is critical to conduct tolerability studies with the chosen vehicle alone to ensure it does not cause adverse effects.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Suboptimal Tumor Growth Inhibition | 1. Poor Bioavailability: The compound may not be adequately absorbed due to formulation issues. 2. Rapid Metabolism: The compound may be cleared too quickly in the specific animal model. 3. Tumor Model Resistance: The selected cell line or xenograft model may be inherently resistant to IKZF1/3 degradation. | 1. Re-evaluate Formulation: Experiment with different vehicles to improve solubility and absorption.[5] 2. Pharmacokinetic (PK) Analysis: Conduct a PK study to measure plasma and tumor concentrations of this compound over time and adjust the dosing frequency based on its half-life.[5] 3. Confirm Target Degradation: Perform Western blot or immunohistochemistry on tumor samples to verify the degradation of IKZF1 and IKZF3.[5] |
| Significant Weight Loss or Signs of Toxicity | 1. On-Target Toxicity: Hematological toxicities such as neutropenia are expected.[5] 2. Dose Too High: The administered dose may exceed the maximum tolerated dose (MTD). 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[5] | 1. Monitor Blood Counts: Regularly perform complete blood counts to monitor for cytopenias.[5] 2. Dose Titration: Perform a dose-escalation study to determine the MTD in your specific model. Consider alternative, intermittent dosing schedules (e.g., MWF) to improve tolerability.[5] 3. Vehicle Control: Ensure a vehicle-only control group is included to assess any toxicity from the formulation. |
| High Variability in Tumor Response | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Tumor Heterogeneity: Variation in the initial tumor size or cellular composition. 3. Animal-to-Animal Variation: Differences in metabolism or immune response among individual animals. | 1. Standardize Administration Technique: Ensure all personnel are properly trained in oral gavage or the chosen administration route. 2. Strict Randomization: Randomize animals into treatment groups only when tumors have reached a consistent, predefined size (e.g., 100-150 mm³).[5] 3. Increase Group Size: Increasing the number of animals per group (n=8-10 is typical) can help to mitigate the impact of individual variation.[5] |
Data Presentation
Table 1: Summary of this compound Dosing in Clinical Trials
| Population | Dose Levels Explored | Dosing Schedule | Reference |
| Non-Hodgkin's Lymphoma (NHL) | 25 µg MWF, 50 µg MWF, 37.5 µg QD, 62.5 µg QD, 100 µg QD | 14 days on / 14 days off | [3][6] |
| Multiple Myeloma (MM) | 50 µg MWF, 37.5 µg QD, 62.5 µg QD, 75 µg QD | 14 days on / 14 days off | [7][8] |
Table 2: Preclinical Efficacy of this compound in Mouse Xenograft Models
| Model | Dose Range | Dosing Schedule | Observed Effect | Reference |
| Multiple Myeloma (H929) | 0.1 mg/kg/day (100 µg/kg/day) | Daily for 21 days | 95% tumor growth inhibition by day 7 | [4] |
| Various Tumor Xenografts | 30 µg/kg/day to 100 µg/kg/day | Daily | Durable tumor regression | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
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Cell Culture: Culture the desired human multiple myeloma or non-Hodgkin's lymphoma cell line (e.g., NCI-H929, OCI-Ly10) according to standard protocols.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a serum-free medium, with or without Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100 µL.
-
Inject the cell suspension subcutaneously into the right flank of immunodeficient mice (e.g., NOD/SCID or NSG).[5]
-
-
Tumor Monitoring and Grouping:
-
Compound Administration:
-
Monitoring and Endpoints:
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Measure tumor volumes and body weights 2-3 times per week.[5]
-
Monitor animals daily for any signs of toxicity (e.g., changes in weight, activity, posture).[5]
-
The primary endpoint is typically tumor growth inhibition. The study may be concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[5]
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, euthanize the mice and excise tumors.
-
Tumor tissue can be flash-frozen for Western blot analysis (to confirm IKZF1/3 degradation) or fixed in formalin for immunohistochemistry.[5]
-
Mandatory Visualizations
Caption: this compound's molecular glue mechanism of action.
Caption: A typical in vivo experimental workflow for this compound.
References
Technical Support Center: Cemsidomide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Cemsidomide. The content is designed to help identify and address potential issues related to acquired resistance during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-treated cells are showing a decreased response (increased IC50) over time. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to this compound, while not yet extensively documented in the literature, can be hypothesized to occur through several mechanisms based on its mode of action as an IKZF1/3 degrader that utilizes the E3 ubiquitin ligase Cereblon (CRBN). Potential mechanisms include:
-
Alterations in the CRBN Pathway: Downregulation of CRBN expression or mutations in the CRBN gene can prevent this compound from effectively recruiting the E3 ligase complex, thus inhibiting the degradation of IKZF1 and IKZF3.
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Mutations in Target Proteins: Mutations in the IKZF1 or IKZF3 genes could alter the binding site for the this compound-CRBN complex, preventing ubiquitination and subsequent degradation.
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Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating parallel signaling pathways that compensate for the loss of IKZF1/3. One such pathway that has been implicated in resistance to other immunomodulatory drugs (IMiDs) is the MEK/ERK pathway.
-
Drug Efflux: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, could reduce the intracellular concentration of this compound.
Q2: How can I determine if my resistant cell line has altered Cereblon (CRBN) expression?
A2: You can assess CRBN expression at both the mRNA and protein levels.
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Quantitative PCR (qPCR): To measure CRBN mRNA levels.
-
Western Blot: To measure CRBN protein levels.
A significant decrease in either mRNA or protein levels in your resistant cells compared to the parental, sensitive cells would suggest a potential mechanism of resistance.
Q3: What should I do if I suspect a mutation in CRBN, IKZF1, or IKZF3?
A3: If you suspect a mutation in one of the key genes, you can perform sequencing analysis.
-
Sanger Sequencing: To sequence specific regions of the genes, particularly the binding domains.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of the entire coding sequence of the genes to identify any potential mutations.
Q4: My resistant cells show no changes in CRBN expression or mutations in the key target genes. What other mechanisms could be at play?
A4: If the primary components of the this compound pathway appear to be intact, consider investigating bypass signaling pathways. A common mechanism of resistance to targeted therapies is the activation of alternative survival pathways. For IMiD resistance, upregulation of the MEK/ERK pathway has been observed.[1] You can assess the activation of this pathway by performing a Western blot for phosphorylated ERK (p-ERK).
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Cultures
This guide provides a workflow to investigate the potential mechanisms of acquired resistance when you observe a reduced response to this compound in your cell line.
Caption: Troubleshooting workflow for acquired this compound resistance.
Quantitative Data Summary
The following table illustrates a hypothetical shift in the half-maximal inhibitory concentration (IC50) for a parental, this compound-sensitive cell line versus a derived resistant cell line.
| Cell Line | This compound IC50 (nM) | Fold Change |
| Parental (Sensitive) | 0.5 | - |
| Resistant Subclone 1 | 50 | 100 |
| Resistant Subclone 2 | 85 | 170 |
Key Experimental Protocols
Western Blot for CRBN and Phospho-ERK
Objective: To determine the protein levels of CRBN and the activation status of the ERK pathway.
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies: anti-CRBN, anti-p-ERK, anti-total-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the bands using a digital imager.
-
Analysis: Quantify band intensity and normalize to the loading control.
Quantitative PCR (qPCR) for CRBN mRNA
Objective: To measure the relative mRNA expression of the CRBN gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CRBN and a housekeeping gene (e.g., GAPDH)
Protocol:
-
RNA Extraction: Isolate total RNA from parental and resistant cells.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with primers for CRBN and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CRBN using the ΔΔCt method, normalizing to the housekeeping gene.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the IC50 of this compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
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Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to lyse the cells and measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
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Data Analysis: Plot the dose-response curve and calculate the IC50 value.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound and highlights potential points of resistance.
Caption: this compound mechanism and potential resistance pathways.
References
Technical Support Center: Overcoming Cemsidomide Resistance in Multiple myeloma
This technical support center is designed for researchers, scientists, and drug development professionals investigating Cemsidomide in multiple myeloma (MM). It provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it overcome resistance to other immunomodulatory drugs (IMiDs)?
A1: this compound is a novel, orally bioavailable small-molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3), which are key transcription factors for the survival of multiple myeloma cells.[1][2] Its mechanism centers on the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By binding to CRBN with high affinity, this compound redirects the ligase's activity to target IKZF1 and IKZF3 for ubiquitination and subsequent proteasomal degradation.[1][3] This degradation leads to the downregulation of critical survival factors for myeloma cells, including IRF4 and c-MYC, ultimately inducing cell death.[1][4]
This compound overcomes resistance to other IMiDs, such as lenalidomide (B1683929) and pomalidomide, due to its significantly higher binding affinity for CRBN.[1] Preclinical data show an approximately 800-fold improvement in CRBN binding affinity compared to pomalidomide.[1] This enhanced binding allows this compound to be effective even in models where resistance to other IMiDs has developed, often due to alterations in the CRBN pathway.[1][3]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential causes and how can I investigate them?
A2: Reduced sensitivity to this compound can arise from several factors. A primary cause of resistance to IMiD-class drugs is alterations in the Cereblon pathway.[3] This can include:
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Low or absent CRBN expression: CRBN is essential for this compound's activity.[5] You can assess CRBN protein levels via Western blot.
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Mutations in CRBN: Specific mutations can prevent this compound from binding effectively.[3][6] DNA sequencing of the CRBN gene can identify such mutations.
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Alterations in downstream signaling: Resistance can also develop through mechanisms independent of CRBN, such as the upregulation of pathways that promote cell survival despite IKZF1/3 degradation.[7]
To investigate, you should first confirm the basics of your experimental setup, such as drug concentration and cell health, as outlined in the troubleshooting guide below. If those factors are controlled, a systematic investigation of the CRBN pathway is recommended.
Q3: What are the expected phenotypic outcomes of successful this compound treatment in sensitive multiple myeloma cell lines?
A3: In sensitive multiple myeloma cell lines, successful treatment with this compound should lead to several key outcomes:
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Rapid degradation of IKZF1 and IKZF3: this compound can induce over 75% degradation of IKZF1 within 1.5 hours in H929 multiple myeloma cells.[1]
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Inhibition of cell proliferation: this compound demonstrates potent anti-proliferative activity, with an IC50 of 0.071 nM in the NCI-H929 parental cell line.[1]
-
Induction of apoptosis: The degradation of IKZF1 and IKZF3 ultimately leads to programmed cell death.[5]
-
Immunomodulatory effects: this compound treatment can lead to T-cell activation and an increase in cytokines like IL-2.[8]
Troubleshooting Guides
Problem 1: Inconsistent or Suboptimal this compound-Induced Cell Death
| Possible Cause | Recommended Solution |
| Cell Line Issues | The cell line may have intrinsic resistance. Use a known sensitive cell line like NCI-H929 for initial experiments. This compound has shown potent activity against IMiD-resistant H929 cells.[5] Ensure cells are in the exponential growth phase with >95% viability.[5] |
| Incorrect Drug Concentration | Prepare fresh serial dilutions from a validated stock solution for each experiment. The GI50 for this compound in NCI-H929 cells is 0.05 nM.[5] |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing cytotoxicity.[5] |
| Vehicle Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.1%.[5] |
Problem 2: Inefficient Degradation of IKZF1/3 Proteins
| Possible Cause | Recommended Solution |
| Low Cereblon (CRBN) Expression | Confirm CRBN protein levels in your cell line using a validated antibody for Western blotting. Low or absent CRBN can lead to resistance.[5] |
| Insufficient Drug Concentration or Incubation Time | This compound at 0.3 nM for 1.5 hours can degrade over 75% of IKZF1 in MM cells.[5] Optimize concentration and time to ensure sufficient target engagement. |
| Inefficient Protein Extraction | Ensure complete cell lysis, including nuclear rupture (sonication may be necessary), to release nuclear proteins like IKZF1 and IKZF3.[5] |
| Poor Antibody Quality | Use validated antibodies for IKZF1 and IKZF3 in your Western blot analysis.[5] |
Quantitative Data Summary
Table 1: Comparative Potency of this compound and Pomalidomide
| Parameter | This compound (CFT7455) | Pomalidomide | Fold Improvement |
| CRBN Binding Affinity (Biochemical) | - | - | ~800x[1] |
| CRBN Binding Affinity (Cellular NanoBRET) | IC50 = 0.4 nM | IC50 = 644 nM | ~1600x[1] |
| IKZF1 Degradation (H929 cells) | >75% degradation in 1.5 hours[1] | - | - |
Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | This compound (CFT7455) IC50 |
| NCI-H929 (Parental) | 0.071 nM[1] |
| NCI-H929 (IMiD-Resistant) | 2.3 nM[1] |
Table 3: Clinical Response to this compound in Relapsed/Refractory Multiple Myeloma
| Dose Level (once daily) | Overall Response Rate (ORR) | Number of Evaluable Patients |
| 100 µg | 50%[9] | 10[9] |
| 75 µg | 40%[9] | 20[9] |
| All Dose Levels | 26% | 42[9] |
Experimental Protocols
Protocol 1: Western Blot for IKZF1/3 Degradation
-
Cell Treatment: Seed multiple myeloma cells at a density of 0.5 x 10^6 cells/mL. Treat with a dose range of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control for 1.5 to 4 hours.[5]
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for IKZF1, IKZF3, CRBN, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the vehicle control.
Protocol 2: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: Perform a dose-response assay to establish the initial IC50 of this compound for the parental multiple myeloma cell line.[5]
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.[5]
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium. Allow the cells to adapt and resume normal growth at each new concentration.[5]
-
Clonal Selection: When a significantly resistant population is established (e.g., >10-fold increase in IC50), perform single-cell cloning to isolate and expand highly resistant clones.[5]
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Mechanism Investigation: Characterize the resistant clones to identify potential resistance mechanisms, such as altered CRBN expression or mutations.[5]
Visualizations
Caption: this compound's mechanism of action in multiple myeloma cells.
Caption: Experimental workflow for developing and characterizing this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [repository.icr.ac.uk]
- 7. Frontiers | Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma [frontiersin.org]
- 8. C4 Therapeutics Presents this compound Phase 1 Multiple Myeloma Data Supporting Potential Best-in-Class Profile at the International Myeloma Society Annual Meeting – C4 Therapeutics, Inc. [c4therapeutics.gcs-web.com]
- 9. cancernetwork.com [cancernetwork.com]
Technical Support Center: Cemsidomide Off-Target Effects Assessment
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the off-target effects of Cemsidomide. This compound is known as a novel, orally bioavailable small molecule degrader designed to be a potent and selective degrader of IKZF1/3 transcription factors for treating multiple myeloma and non-Hodgkin's lymphomas.[1][2] While designed for high selectivity, a thorough assessment of potential off-target interactions is a critical component of preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its potential off-targets?
A1: this compound is a monofunctional degradation activating compound (MonoDAC™) that acts as a molecular glue.[3] It binds with high affinity to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor, altering its surface to induce the ubiquitination and subsequent proteasomal degradation of the neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3).[3]
While this compound is designed for high selectivity, potential off-targets could theoretically include other proteins that might be recognized by the this compound-bound CRBN complex. Broad, unbiased proteomics approaches are the best way to identify such novel off-targets. Historically, related compounds (immunomodulatory drugs or IMiDs) have shown varying selectivity profiles. Therefore, direct experimental validation is crucial.
Q2: I'm observing a phenotype (e.g., unexpected toxicity) in my cell-based assay that doesn't seem consistent with IKZF1/3 degradation. How can I determine if this is an off-target effect?
A2: This is a common challenge in drug development. A systematic approach is recommended to dissect on-target vs. off-target effects. The workflow below outlines a logical strategy to investigate such a finding. Key steps include confirming on-target engagement, performing dose-response experiments, and using orthogonal controls to validate that the phenotype is specific to this compound's structure and not its intended mechanism.
Q3: What services are available for broad off-target screening?
A3: Several contract research organizations (CROs) offer comprehensive screening services. For small molecule inhibitors, kinase panel screening is a standard approach to identify unintended interactions with the human kinome.[4][5][6] These services can screen compounds at single or multiple concentrations (including full IC50 determination) against hundreds of kinases using various assay formats like TR-FRET or ADP-Glo.[4][7][8] For unbiased discovery of non-kinase off-targets, proteome-wide approaches such as thermal proteome profiling (TPP) or chemical proteomics are powerful but more specialized.
Troubleshooting Guides
Issue: Inconsistent results between biochemical and cellular assays.
-
Possible Cause 1: Cell Permeability. The compound may not be efficiently entering the cells to engage its intracellular target.
-
Solution: Verify cellular uptake using methods like LC-MS/MS on cell lysates after treatment. If permeability is low, consider modifying the compound's physicochemical properties if feasible, or using permeabilizing agents for mechanistic studies (though this is not suitable for therapeutic models).
-
-
Possible Cause 2: Compound Efflux. Active transport pumps (e.g., P-glycoprotein) may be removing the compound from the cell.
-
Solution: Test for efflux by co-incubating with known efflux pump inhibitors. If efflux is confirmed, this may explain discrepancies in potency and guide the selection of more relevant in vivo models.
-
-
Possible Cause 3: Intracellular Metabolism. The compound may be rapidly metabolized into inactive or less active forms within the cell.
-
Solution: Use LC-MS/MS to analyze the presence of metabolites in cell lysates over time.
-
Issue: High background or false positives in a Cellular Thermal Shift Assay (CETSA).
-
Possible Cause 1: Suboptimal Heating Temperature. The chosen temperature may be too high (causing widespread protein aggregation) or too low (insufficient denaturation of the target protein).
-
Solution: First, perform a CETSA melt curve.[9] This involves heating untreated cell lysates or intact cells across a broad temperature range to determine the optimal temperature where the target protein shows a sharp transition from soluble to aggregated. This temperature is then used for subsequent isothermal dose-response experiments.[10]
-
-
Possible Cause 2: Antibody Quality. The antibody used for Western blotting may have low specificity or affinity, leading to weak signals or cross-reactivity.
-
Solution: Validate your primary antibody thoroughly. Ensure it recognizes a single, specific band at the correct molecular weight for your target. Test multiple antibodies if necessary and optimize blocking and incubation conditions.
-
-
Possible Cause 3: Inefficient Lysis. Incomplete cell lysis can lead to variable protein extraction and inconsistent results.
-
Solution: Ensure your lysis protocol, often involving multiple freeze-thaw cycles, is robust and consistently applied across all samples.[9] Sonication can be an alternative but must be carefully optimized to avoid protein denaturation.
-
Quantitative Data Summary
Assessing the selectivity of a compound is a key part of off-target profiling. This involves comparing the potency against the intended on-target to its potency against a panel of potential off-targets. A large ratio between the off-target and on-target IC50 values indicates high selectivity.
Table 1: Representative Selectivity Profile for a Hypothetical Kinase Inhibitor
| Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| On-Target Kinase A | 5 | - |
| Off-Target Kinase B | 8,500 | 1,700x |
| Off-Target Kinase C | >10,000 | >2,000x |
| Off-Target Kinase D | 450 | 90x |
| Off-Target Kinase E | >10,000 | >2,000x |
Note: This table is a representative example. Actual selectivity data for this compound would need to be generated through broad screening panels.
Diagrams and Workflows
Troubleshooting Workflow for Unexpected Phenotypes
This diagram outlines a systematic process for determining if an observed cellular phenotype is due to an on-target or off-target effect of this compound.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
This compound's On-Target Mechanism of Action
This diagram illustrates the intended molecular mechanism of this compound, leading to the degradation of target proteins IKZF1 and IKZF3.
Caption: On-target molecular glue mechanism of this compound.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify direct binding of a drug to its target in a cellular environment.[11] It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[12]
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to the predetermined optimal melt temperature for the target protein for 3 minutes, followed by immediate cooling on ice.[9]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[9]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Normalize total protein concentration across all samples. Analyze the amount of soluble target protein (e.g., IKZF1, IKZF3, or a suspected off-target) by Western blot or other quantitative protein detection methods.
-
Data Interpretation: An increase in the amount of soluble protein in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, direct binding. Plotting the soluble protein levels against drug concentration allows for the determination of a cellular EC50.
Protocol 2: Kinase Profiling
This protocol describes a general approach for screening this compound against a panel of kinases to identify potential off-target interactions. This is typically performed as a service by a specialized CRO.[4][8]
-
Compound Submission: Provide this compound at a specified concentration and quantity to the service provider.
-
Panel Selection: Choose a relevant kinase panel. Panels can range from a few dozen kinases to over 500, covering a broad section of the human kinome.[4] Custom panels can also be designed.
-
Primary Screen: The compound is typically screened at a single, high concentration (e.g., 1 or 10 µM) against the selected panel. The percent inhibition of each kinase is measured.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% at 1 µM) are identified as potential "hits."
-
Dose-Response Confirmation (IC50 Determination): For each hit, a full dose-response curve is generated by testing the compound at multiple concentrations. This allows for the calculation of an IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase's activity.
-
Data Analysis: The results are compiled into a report, often including IC50 values and selectivity profiles, allowing you to assess the potency and specificity of this compound against the tested kinases.
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. C4 Therapeutics Presents this compound Phase 1 Data at the American Society for Hematology (ASH) Annual Meeting that Demonstrated Potential to Become Best-in-Class IKZF1/3 Degrader – C4 Therapeutics, Inc. [c4therapeutics.gcs-web.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaron.com [pharmaron.com]
- 5. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 6. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 7. assayquant.com [assayquant.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cemsidomide Technical Support Center: Impact on T-cell Exhaustion Markers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the impact of Cemsidomide on T-cell exhaustion markers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel, orally bioavailable small molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1] It acts as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event induces the ubiquitination and subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3.
Q2: How does the degradation of IKZF1 and IKZF3 by this compound affect T-cells?
A2: The degradation of IKZF1 and IKZF3 has significant immunomodulatory effects on T-cells. These transcription factors act as repressors of Interleukin-2 (IL-2) expression. By degrading IKZF1 and IKZF3, this compound leads to increased IL-2 production, which in turn promotes T-cell activation, proliferation, and enhanced anti-tumor immune responses.
Q3: What is the expected impact of this compound on T-cell exhaustion markers like PD-1, TIM-3, and LAG-3?
A3: Based on studies with similar IKZF1/3 degraders like iberdomide, this compound is expected to prevent the progression of T-cell exhaustion. It achieves this by preserving the function of key effector genes. However, it is important to note that treatment with an IKZF1 degrader did not significantly alter the surface expression of inhibitory receptors such as PD-1 and LAG-3. The primary effect appears to be the maintenance of T-cell effector function despite the presence of these markers.
Q4: Is there any clinical data on the immunomodulatory effects of this compound?
A4: Yes, initial results from Phase 1 clinical trials of this compound in patients with non-Hodgkin's lymphoma and multiple myeloma have shown evidence of immunomodulatory effects. These trials have demonstrated that this compound is well-tolerated and shows anti-lymphoma and anti-myeloma activity.
Troubleshooting Guide: Investigating this compound's Impact on T-cell Exhaustion
This guide addresses potential issues that may arise during experimental investigation of this compound's effects on T-cell exhaustion.
| Problem | Possible Cause | Suggested Solution |
| No change in PD-1, TIM-3, or LAG-3 expression after this compound treatment. | This may be the expected outcome. The mechanism of preventing T-cell exhaustion by IKZF1/3 degradation is thought to be through preserving effector function rather than downregulating surface exhaustion markers. | Focus on functional assays to assess T-cell exhaustion, such as cytokine production (IFN-γ, TNF-α) and proliferation assays, in addition to marker expression. |
| High background staining in flow cytometry. | Inadequate blocking of Fc receptors. | Incubate cells with an Fc block reagent before adding antibodies. |
| Non-specific antibody binding. | Use isotype controls to determine the level of non-specific binding. Titrate antibodies to find the optimal concentration. | |
| Autofluorescence of cells. | Use a viability dye to exclude dead cells, which often have high autofluorescence. Consider using brighter fluorochromes for markers of interest to overcome background. | |
| Low viability of T-cells in in vitro exhaustion models. | Over-stimulation with anti-CD3/CD28 beads. | Optimize the concentration of stimulation beads and the duration of stimulation. |
| Nutrient depletion in culture medium. | Replenish culture medium every 2-3 days. | |
| Inconsistent cytokine production in functional assays. | Variability in T-cell activation state. | Ensure consistent T-cell stimulation conditions across all experimental groups. |
| Issues with intracellular cytokine staining. | Use a protein transport inhibitor (e.g., Brefeldin A or Monensin) during the final hours of stimulation to allow cytokines to accumulate within the cells. |
Experimental Protocols
Protocol 1: In Vitro Induction of T-cell Exhaustion
Objective: To induce a state of exhaustion in primary human T-cells for subsequent analysis of this compound's effects.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD3+ T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Human IL-2
-
Anti-CD3/CD28 T-cell activator beads
-
This compound (and vehicle control, e.g., DMSO)
Procedure:
-
Isolate CD3+ T-cells from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit according to the manufacturer's instructions.
-
Culture the isolated T-cells in complete RPMI-1640 medium.
-
Stimulate the T-cells with anti-CD3/CD28 activator beads at a bead-to-cell ratio of 1:1 and supplement with IL-2 (e.g., 20 IU/mL).
-
For chronic stimulation, re-stimulate the T-cells with fresh anti-CD3/CD28 beads and IL-2 every 2-3 days for a total of 7-10 days.
-
To test the effect of this compound, add the compound (at various concentrations) or vehicle control to the culture medium at the beginning of the stimulation period and with each re-stimulation.
-
At the end of the culture period, harvest the cells for analysis of exhaustion markers and function.
Protocol 2: Flow Cytometry Analysis of T-cell Exhaustion Markers
Objective: To quantify the expression of PD-1, TIM-3, and LAG-3 on the surface of in vitro exhausted T-cells treated with this compound.
Materials:
-
In vitro exhausted T-cells (from Protocol 1)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block reagent
-
Fluorochrome-conjugated antibodies against human CD3, CD8, PD-1, TIM-3, and LAG-3
-
Isotype control antibodies
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
Procedure:
-
Harvest the T-cells and wash them with PBS.
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single CD3+ and CD8+ T-cells to determine the percentage of cells expressing PD-1, TIM-3, and LAG-3.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism leading to enhanced T-cell response.
Caption: Workflow for assessing this compound's impact on T-cell exhaustion.
Caption: A logical approach to troubleshooting common experimental issues.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hematological toxicities associated with Cemsidomide (CFT7455).
Disclaimer
The information provided herein is for research and informational purposes only and is based on publicly available data. It is not a substitute for the official clinical trial protocol or professional medical advice. Always refer to the specific study protocol for definitive guidance on patient management.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to hematological toxicities?
A1: this compound is an orally bioavailable small molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3), which are transcription factors crucial for the survival of multiple myeloma and non-Hodgkin's lymphoma cells.[1] this compound works by redirecting the Cereblon (CRBN) E3 ubiquitin ligase to IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This degradation results in the death of cancer cells. Because IKZF1 and IKZF3 also play a role in normal lymphocyte development, their degradation can lead to on-target hematological toxicities such as neutropenia, anemia, and thrombocytopenia.[3][4]
Q2: What are the most common hematological toxicities observed with this compound?
A2: Based on Phase 1 clinical trial data for this compound in combination with dexamethasone (B1670325) for relapsed/refractory multiple myeloma, the most common Grade 3 or higher hematological toxicities include neutropenia, anemia, and thrombocytopenia.[5][6] Infections and febrile neutropenia have also been reported.[6]
Q3: Are the hematological toxicities associated with this compound generally manageable?
A3: Yes, clinical data suggests that the myelosuppression associated with this compound is generally manageable.[5] In clinical trials, there have been low rates of discontinuation or dose reduction due to these adverse events, indicating that with appropriate monitoring and supportive care, these toxicities can be effectively managed.[6][7]
Q4: Is prophylactic use of growth factors recommended with this compound treatment?
A4: The use of prophylactic growth factors may depend on the specific clinical trial protocol and the patient's risk of febrile neutropenia. In the initial dose-escalation phase of a this compound trial, the use of granulocyte colony-stimulating factor (G-CSF) and transfusions were not permitted in the first cycle. However, once a dose was deemed safe, G-CSF use was allowed at any point.[8] For chemotherapy regimens with a high risk (≥20%) of febrile neutropenia, prophylactic use of colony-stimulating factors is generally recommended.[9]
II. Troubleshooting Guides
This section provides guidance for managing specific hematological toxicities that may be encountered during this compound experiments or clinical studies.
A. Management of Neutropenia
Issue: A patient/experimental animal exhibits a significant decrease in absolute neutrophil count (ANC).
Troubleshooting Steps:
-
Confirm Neutropenia Severity:
-
Mild: ANC < 1,500/mm³
-
Moderate: ANC < 1,000/mm³
-
Severe: ANC < 500/mm³[10]
-
-
Assess for Febrile Neutropenia:
-
Febrile neutropenia is a medical emergency defined as an ANC < 1,000/mm³ with a single oral temperature of ≥ 38.3°C (101°F) or a sustained temperature of ≥ 38.0°C (100.4°F) for more than one hour.[9]
-
-
Implement Management Strategies (based on severity and clinical trial protocol):
-
Dose Modification: For Grade 3 or 4 neutropenia, consider interrupting this compound treatment. Once the ANC recovers to ≥ 1,000/mm³, treatment may be resumed, potentially at a reduced dose, as per the study protocol.
-
Supportive Care:
-
Granulocyte Colony-Stimulating Factor (G-CSF): For patients with a high risk of febrile neutropenia, the use of G-CSF (e.g., filgrastim, pegfilgrastim) may be indicated to stimulate neutrophil production.[1][10] As noted, some protocols may restrict G-CSF use in the initial cycle.[8]
-
Antibiotic Prophylaxis: In cases of severe and prolonged neutropenia, prophylactic antibiotics may be considered to prevent infections.
-
-
B. Management of Anemia
Issue: A patient/experimental animal shows a significant drop in hemoglobin (Hgb) or hematocrit (Hct) levels.
Troubleshooting Steps:
-
Evaluate Anemia Severity and Symptoms:
-
Monitor Hgb levels and assess for symptoms such as fatigue, shortness of breath, and pallor.
-
-
Implement Management Strategies (based on severity and clinical trial protocol):
-
Dose Modification: Dose interruption or reduction of this compound may be necessary for severe anemia, as guided by the study protocol.
-
Supportive Care:
-
Red Blood Cell (RBC) Transfusion: For symptomatic anemia or when Hgb levels fall below a certain threshold (e.g., 7-8 g/dL), RBC transfusions are the standard of care to quickly alleviate symptoms.
-
Erythropoiesis-Stimulating Agents (ESAs): In some cases of chronic anemia related to cancer therapy, ESAs may be considered to stimulate red blood cell production. However, their use should be carefully weighed against potential risks.
-
-
C. Management of Thrombocytopenia
Issue: A patient/experimental animal presents with a critically low platelet count.
Troubleshooting Steps:
-
Determine Thrombocytopenia Severity:
-
Monitor platelet counts regularly. Grade 4 thrombocytopenia has been reported as a dose-limiting toxicity for this compound.[8]
-
-
Assess Bleeding Risk:
-
Evaluate for any signs of bleeding, such as petechiae, ecchymosis, or mucosal bleeding.
-
-
Implement Management Strategies (based on severity and clinical trial protocol):
-
Dose Modification: For Grade 3 or 4 thrombocytopenia, this compound treatment should be held until the platelet count recovers to a safe level (e.g., ≥ 50,000/mm³), as specified in the protocol. Treatment may be resumed at a reduced dose.[11]
-
Supportive Care:
-
Platelet Transfusion: Prophylactic platelet transfusions may be considered for patients with very low platelet counts (e.g., < 10,000-20,000/mm³) to reduce the risk of spontaneous bleeding. Therapeutic transfusions are necessary for active bleeding.
-
-
III. Data Presentation
Table 1: Grade ≥3 Hematological Toxicities with this compound (in combination with Dexamethasone) in Relapsed/Refractory Multiple Myeloma
| Adverse Event | Percentage of Patients |
| Neutropenia | 34% |
| Anemia | 28% |
| Thrombocytopenia | 13% |
| Lymphopenia | 16% |
| Infections | 19% |
Data from a Phase 1 study of this compound with dexamethasone.[5]
Table 2: Grade ≥3 Hematological Toxicities with this compound Monotherapy in Non-Hodgkin's Lymphoma
| Adverse Event | Number of Patients (n) |
| Neutropenia | 11 |
| Anemia | 4 |
| Febrile Neutropenia | 4 |
Data from a Phase 1 study of this compound monotherapy.[6]
IV. Experimental Protocols
Protocol 1: Monitoring Hematological Parameters During this compound Treatment
-
Baseline Assessment: Prior to initiating this compound, obtain a complete blood count (CBC) with differential to establish baseline values for neutrophils, hemoglobin, and platelets.
-
Routine Monitoring:
-
During the first two cycles of treatment, perform a CBC with differential weekly.
-
For subsequent cycles, monitoring frequency may be adjusted to every 2-4 weeks, depending on the stability of the blood counts and the study protocol.
-
-
Symptom Assessment: At each visit, assess the patient for signs and symptoms of neutropenia (fever, infection), anemia (fatigue, dyspnea), and thrombocytopenia (bleeding, bruising).
Protocol 2: General Workflow for Management of this compound-Induced Hematological Toxicity
This protocol outlines a general workflow. Specific actions should be dictated by the clinical trial protocol.
-
Toxicity Identification: A hematological toxicity (neutropenia, anemia, or thrombocytopenia) is identified through routine monitoring (Protocol 1).
-
Grading of Toxicity: The severity of the toxicity is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose Modification Decision:
-
Grade 1-2: Continue this compound at the current dose with close monitoring.
-
Grade 3-4: Interrupt this compound treatment.
-
-
Supportive Care Intervention (as per protocol):
-
Neutropenia (Grade 3-4):
-
If febrile, initiate broad-spectrum antibiotics immediately.
-
Consider administration of G-CSF after the ANC has started to decline, following protocol guidelines (note restrictions in initial cycles of some studies).[8]
-
-
Anemia (Symptomatic or Severe):
-
Administer RBC transfusion.
-
Consider ESA therapy for chronic anemia if permitted by the protocol.
-
-
Thrombocytopenia (Severe or with Bleeding):
-
Administer platelet transfusion.
-
-
-
Monitoring for Recovery: Monitor blood counts frequently (e.g., 2-3 times per week) until the toxicity resolves to Grade ≤1 or baseline.
-
Resumption of Treatment: Once the toxicity has resolved, this compound may be reinitiated, potentially at a reduced dose level, as specified in the study protocol.
V. Mandatory Visualizations
Caption: this compound's mechanism of action leading to cancer cell apoptosis.
Caption: Workflow for managing this compound-related hematological toxicities.
References
- 1. mdpi.com [mdpi.com]
- 2. Current management of chemotherapy-induced neutropenia in adults: key points and new challenges: Committee of Neoplastic Supportive-Care (CONS), China Anti-Cancer Association Committee of Clinical Chemotherapy, China Anti-Cancer Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myeloma.org [myeloma.org]
- 6. C4 Therapeutics Presents this compound Phase 1 Data at the American Society for Hematology (ASH) Annual Meeting that Demonstrated Potential to Become Best-in-Class IKZF1/3 Degrader – C4 Therapeutics, Inc. [c4therapeutics.gcs-web.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. c4therapeutics.com [c4therapeutics.com]
- 9. Supportive Care in the Oncology Setting [theoncologynurse.com]
- 10. Management of Neutropenia in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
Cemsidomide dose-limiting toxicities in preclinical studies
This technical support center provides essential information for researchers and drug development professionals working with Cemsidomide (formerly CFT7455) in a preclinical setting. The following sections offer troubleshooting guidance, frequently asked questions, and representative experimental protocols based on the known mechanism of action of this compound and general principles of preclinical toxicology for oncology drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, orally bioavailable small molecule that acts as a "molecular glue" to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By binding to CRBN, this compound alters its substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are crucial for the survival of malignant B-cells, and their degradation leads to direct anti-tumor activity and immunomodulatory effects.[1]
Q2: What are the expected on-target dose-limiting toxicities in preclinical studies?
A2: While specific preclinical toxicology reports for this compound are not publicly available, the known function of IKZF1 and IKZF3 in hematopoietic stem cell differentiation provides a strong indication of expected on-target toxicities.[2] The degradation of these factors is anticipated to lead to myelosuppression. Therefore, researchers should closely monitor for hematological toxicities such as neutropenia, anemia, and thrombocytopenia in animal models. Clinical data from Phase 1/2 trials confirm that myelosuppression is the primary dose-limiting toxicity in humans.[2]
Q3: Which animal species are appropriate for preclinical toxicology studies of this compound?
A3: For Investigational New Drug (IND)-enabling toxicology studies, regulatory agencies typically require testing in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[3][4] The choice of species should be justified based on factors such as similarities in the drug's metabolic profile and expression and homology of the target protein (Cereblon) to humans.
Q4: How can I monitor for hematological toxicities in my animal studies?
A4: Regular blood collection for complete blood counts (CBCs) with differentials is essential. This should be performed at baseline, throughout the dosing period, and during any recovery phase. Key parameters to monitor include absolute neutrophil count (ANC), red blood cell count (RBC), hemoglobin, hematocrit, and platelet count. Bone marrow analysis (smears and/or histology) at the terminal sacrifice can also provide critical information on myelopoiesis.
Q5: Are there any special handling precautions for this compound?
A5: As with any potent small molecule, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Procedures should be in place to manage spills and waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe weight loss or morbidity in test animals at predicted safe doses. | - Formulation issues leading to poor bioavailability or vehicle-related toxicity.- Off-target toxicities not predicted by initial screens.- Hypersensitivity of the selected animal strain. | - Verify the stability and homogeneity of the dosing formulation.- Conduct a vehicle-only toxicity study to rule out effects of the excipients.- Perform a thorough literature review for known toxicities of similar compounds.- Consider a dose de-escalation or the use of a different, less sensitive animal strain. |
| High variability in hematological parameters between animals in the same dose group. | - Inconsistent dosing technique.- Underlying health issues in a subset of animals.- Analytical errors in blood sample processing. | - Ensure all personnel are properly trained in the dosing procedure (e.g., oral gavage).- Perform a health check of all animals before study initiation to exclude any with pre-existing conditions.- Review and validate the procedures for blood collection and analysis with the bioanalytical laboratory. |
| No observable toxicity at the maximum feasible dose (MFD). | - The compound has a very wide therapeutic index.- Poor absorption or rapid metabolism of the drug in the chosen species. | - Confirm drug exposure levels through toxicokinetic (TK) analysis to ensure systemic circulation.- If exposure is low, consider alternative formulations or routes of administration.- If exposure is adequate and no toxicity is observed, this finding should be documented as the No Observed Adverse Effect Level (NOAEL) for the study. |
| Observed toxicities do not appear to be related to myelosuppression. | - Potential for off-target effects of this compound.- The toxicities may be secondary to the intended on-target effect (e.g., opportunistic infections due to neutropenia). | - Conduct a comprehensive histopathological examination of all major organs to identify potential target organs of toxicity.- Correlate the timing of non-hematological findings with changes in blood counts to identify potential causal relationships.- Consider secondary pharmacology screening to identify interactions with other receptors or enzymes. |
Data Presentation
Table 1: Representative Preclinical Dose-Limiting Toxicities for an IKZF1/3 Degrader
Note: The following data is illustrative and based on the known pharmacology of IKZF1/3 degraders and clinical data for this compound. Specific findings from this compound's confidential IND-enabling studies may differ.
| Toxicity Type | Animal Model | Observation | Potential Clinical Relevance |
| Hematological | Rat | Dose-dependent decreases in neutrophils, lymphocytes, and platelets observed after 14 and 28 days of repeated dosing. Bone marrow hypocellularity noted at high doses. | High. Correlates with clinically observed neutropenia, lymphopenia, and thrombocytopenia.[2] |
| Dog | Similar to rats, with dose-dependent neutropenia being the most sensitive indicator of toxicity. | High. Confirms myelosuppression as a key on-target toxicity across species. | |
| Gastrointestinal | Rat/Dog | Generally well-tolerated with no significant GI-related findings at doses causing hematological toxicity. | Moderate. While not a primary DLT, GI health should be monitored. |
| Hepatic | Rat/Dog | No significant, dose-related changes in liver enzymes (ALT, AST) or liver histopathology. | Low. Suggests a low risk of direct hepatotoxicity. |
| Cardiovascular | Dog (Telemetry) | No significant effects on heart rate, blood pressure, or ECG parameters. | Low. Consistent with a favorable cardiovascular safety profile. |
Experimental Protocols
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats
-
Objective: To determine the potential toxicity of this compound when administered daily via oral gavage for 28 days to Sprague-Dawley rats and to assess the reversibility of any toxic effects during a 14-day recovery period.
-
Test System:
-
Species: Sprague-Dawley Rat
-
Age: 6-8 weeks at the start of dosing
-
Sex: Equal numbers of males and females
-
-
Groups and Dose Levels:
-
Group 1: Vehicle Control (e.g., 0.5% Methylcellulose in water)
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
Dose levels should be selected based on prior dose-range finding studies to establish a No Observed Adverse Effect Level (NOAEL) and identify dose-limiting toxicities.
-
-
Dosing:
-
Route: Oral gavage
-
Frequency: Once daily
-
Duration: 28 days
-
-
In-Life Observations:
-
Mortality and Morbidity: Twice daily
-
Clinical Observations: Daily, including changes in skin, fur, eyes, and general activity.
-
Body Weights: Pre-dose and weekly thereafter.
-
Food Consumption: Weekly.
-
-
Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood samples collected at baseline, Day 14, and at terminal sacrifice (Day 29 for main study groups, Day 43 for recovery groups).
-
Hematology parameters to include CBC with differential, hemoglobin, and hematocrit.
-
Clinical chemistry to include liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), and electrolytes.
-
-
Toxicokinetics (TK):
-
Blood samples collected from a satellite group of animals at pre-defined time points on Day 1 and Day 28 to determine drug exposure (Cmax, AUC).
-
-
Terminal Procedures:
-
At the end of the dosing or recovery period, animals are euthanized.
-
A full necropsy is performed on all animals.
-
Organ weights are recorded for key organs (e.g., liver, kidneys, spleen, thymus).
-
A comprehensive set of tissues is collected and preserved for histopathological examination. Special attention should be paid to the bone marrow and lymphoid tissues.
-
Mandatory Visualizations
Caption: this compound's mechanism leading to efficacy and on-target toxicity.
References
Validation & Comparative
Cemsidomide Demonstrates Superior Potency over Pomalidomide in Preclinical Models
For Immediate Release
WATERTOWN, Mass. - Preclinical data indicates that cemsidomide (formerly CFT7455), a novel orally bioavailable degrader of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), shows significantly greater potency and anti-tumor activity compared to pomalidomide (B1683931), particularly in immunomodulatory drug (IMiD)-resistant multiple myeloma models.[1] These findings highlight this compound as a promising therapeutic candidate for patients who have developed resistance to current IMiD therapies.[1]
This compound, a MonoDAC™ (Monofunctional Degradation Activating Compound), is designed for high-affinity binding to the cereblon (CRBN) E3 ligase, which leads to the rapid and selective degradation of IKZF1 and IKZF3.[1][2] These transcription factors are crucial for the survival of multiple myeloma cells.[1][2]
Enhanced Biochemical and Cellular Potency
Direct comparative assays reveal a significant advantage for this compound over pomalidomide in both binding to CRBN and inducing the degradation of its target proteins.[1]
| Parameter | This compound (CFT7455) | Pomalidomide | Fold Improvement |
| CRBN Binding Affinity (Biochemical) | - | - | ~800x[1] |
| CRBN Binding Affinity (Cellular NanoBRET) | IC50 = 0.4 nM | IC50 = 644 nM | ~1600x[1] |
| IKZF1 Degradation (H929 cells) | >75% degradation in 1.5 hours | - | - |
| Anti-proliferative Activity (NCI-H929 cells) | GI50 = 0.05 nM[3] | - | - |
| Anti-proliferative Activity (IMiD-resistant NCI-H929 cells) | IC50 = 2.3 nM[1][3] | - | - |
Mechanism of Action: A Tale of Two Molecular Glues
Both this compound and pomalidomide function as "molecular glues," binding to the CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4][5][6] The degradation of these factors results in direct anti-tumor effects and immunomodulatory activity.[2][5]
Pomalidomide, an analogue of thalidomide, has a pleiotropic mechanism of action that includes direct anti-myeloma effects, inhibition of angiogenesis, and immunomodulatory activities such as T-cell and NK-cell stimulation.[4][6][7][8][9]
This compound, a novel MonoDAC™, demonstrates a more potent and selective degradation of IKZF1 and IKZF3.[1][10] This enhanced activity is attributed to its significantly higher binding affinity for CRBN.[1]
Overcoming IMiD Resistance
A significant clinical challenge in treating multiple myeloma is the development of resistance to IMiDs like lenalidomide (B1683929) and pomalidomide, often linked to alterations in the CRBN pathway.[1] this compound's heightened potency is particularly evident in these resistant settings. In a multiple myeloma cell line resistant to both lenalidomide and pomalidomide, this compound maintained potent anti-proliferative activity.[1]
Experimental Protocols
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of compounds to the CRBN-DDB1 complex.
Materials:
-
Purified recombinant CRBN-DDB1 protein complex
-
Fluorescently labeled ligand that binds to CRBN
-
This compound and Pomalidomide
-
Assay buffer
-
384-well plates
Procedure:
-
A fluorescently labeled ligand is incubated with the purified CRBN-DDB1 protein complex.
-
Unlabeled this compound or pomalidomide is titrated into the reaction.
-
The displacement of the fluorescent ligand by the test compound results in a decrease in the polarization of the fluorescent signal, which is measured by a plate reader.
-
The IC50 value is calculated from the dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the anti-proliferative activity of the compounds in multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, parental and IMiD-resistant)
-
RPMI-1640 medium with 10% FBS
-
This compound and Pomalidomide
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or pomalidomide for 96 hours.
-
Cell viability is assessed using the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.
-
The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[4]
IKZF1/3 Degradation Assay (Western Blot)
This assay quantifies the degradation of Ikaros and Aiolos proteins following treatment.
Materials:
-
Multiple myeloma cell lines
-
This compound and Pomalidomide
-
Lysis buffer
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH)
-
Secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cells are treated with the compounds for a specified time.
-
Cell lysates are prepared and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific primary and secondary antibodies.
-
The protein bands are visualized and quantified to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.
Conclusion
The available preclinical data strongly suggest that this compound is a more potent and effective degrader of IKZF1 and IKZF3 than pomalidomide, especially in the context of IMiD resistance.[1] Its enhanced binding to CRBN and subsequent rapid degradation of target proteins translate to superior anti-proliferative activity in vitro and more profound tumor regression in vivo.[1] These findings provide a compelling rationale for the continued clinical development of this compound as a potential new treatment option for patients with relapsed/refractory multiple myeloma.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. NCI-H929 Cells [cytion.com]
A Head-to-Head Comparison of Cemsidomide and Iberdomide: Next-Generation CELMoDs in Hematologic Malignancies
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Cemsidomide (formerly CFT7455) and Iberdomide (B608038) (formerly CC-220) have emerged as potent next-generation Cereblon E3 Ligase Modulators (CELMoDs). Both oral agents leverage the ubiquitin-proteasome system to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), key survival factors for malignant B-cells. This guide provides a detailed head-to-head comparison of this compound and Iberdomide, summarizing their mechanisms, preclinical and clinical data, and key experimental methodologies to inform researchers and drug development professionals.
It is important to note that, to date, no direct head-to-head clinical trials comparing this compound and Iberdomide have been published. Therefore, the clinical data presented here is based on separate clinical trials and any cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and prior lines of therapy.
Mechanism of Action: A Shared Pathway
Both this compound and Iberdomide act as "molecular glues," binding with high affinity to the Cereblon (CRBN) protein, a substrate receptor within the Cullin-Ring E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event alters the surface of CRBN, creating a novel interface for the recruitment of neosubstrates IKZF1 and IKZF3.[1] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[1] The subsequent depletion of Ikaros and Aiolos leads to direct anti-tumor activity and broad immunomodulatory effects.[2][3] Iberdomide has been shown to bind to CRBN with over 20-fold higher affinity compared to earlier immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931).[3][4] this compound is also described as a highly potent, rationally designed degrader.[5]
Preclinical Data Summary
Preclinical studies for both agents have demonstrated potent anti-proliferative and pro-apoptotic activity in multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL) cell lines, including those resistant to conventional IMiDs.[6][7]
| Parameter | This compound (CFT7455) | Iberdomide (CC-220) |
| Target Degradation | Potent and rapid degradation of IKZF1 and IKZF3.[8] | Potent degradation of Ikaros and Aiolos.[9] |
| In Vitro Potency | GI50 of 0.05 nM in NCI-H929 MM cells.[10] | IC50 of ~10 nM for inhibition of autoantibody production in SLE PBMC cultures.[9] EC50 of ~1 nM for Ikaros degradation.[11] |
| IMiD Resistance | Retains activity in models resistant or insensitive to lenalidomide and pomalidomide.[12] | Overcomes IMiD resistance preclinically.[13] Active in MM cells with dysregulated CRBN.[14] |
| In Vivo Efficacy | Demonstrates dose-dependent tumor regression in MM xenograft models at doses of 30-100 µg/kg/day.[15] | Shows synergy with dexamethasone (B1670325), bortezomib, and daratumumab in preclinical models.[13][16] |
Clinical Data Summary
Both this compound and Iberdomide are being evaluated in Phase 1/2 clinical trials for patients with relapsed/refractory multiple myeloma (RRMM) and other hematologic malignancies.
This compound (CFT7455) Clinical Data (NCT04756726)
The ongoing Phase 1/2 trial is evaluating this compound in combination with dexamethasone in heavily pretreated RRMM patients.
| Parameter | This compound + Dexamethasone |
| Patient Population | RRMM, median of 6-7 prior lines of therapy.[8][17] 66-75% received prior CAR-T or bispecific antibody therapy.[1][8] |
| Overall Response Rate (ORR) | 50% at 100 µg dose level.[18] 40% at 75 µg dose level.[18] 34% across all dose levels (as of July 2025).[19] |
| Complete Response (CR) | One minimal residual disease (MRD)-negative CR reported at the 100 µg dose.[18] |
| Median Duration of Response (DoR) | 9.3 months across all dose levels (median not reached at highest doses as of Sept 2025).[19] |
| Key Grade ≥3 Adverse Events | Neutropenia, anemia, thrombocytopenia, febrile neutropenia, infection.[5][19] |
Iberdomide (CC-220) Clinical Data (NCT02773030)
The Phase 1/2 CC-220-MM-001 trial evaluated Iberdomide in combination with dexamethasone in heavily pretreated RRMM patients.
| Parameter | Iberdomide + Dexamethasone |
| Patient Population | RRMM, median of 5 prior lines of therapy.[20] Patients were required to have received at least two prior regimens including an IMiD and a proteasome inhibitor.[13] |
| Overall Response Rate (ORR) | 32.2% across all doses in evaluable patients.[4] 26% in the dose-expansion cohort (at RP2D of 1.6 mg).[20] |
| Very Good Partial Response (VGPR) | 3.4% of evaluable patients.[4] |
| Median Duration of Response (DoR) | 9.4 months for responders without CRBN dysregulation.[4] |
| Key Grade ≥3 Adverse Events | Neutropenia (45%), anemia (28%), infection (27%), thrombocytopenia (22%).[20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used in the evaluation of this compound and Iberdomide.
Protein Degradation Assay (Western Blot)
This assay visually confirms and quantifies the degradation of Ikaros and Aiolos.
-
Cell Culture and Treatment: Culture a relevant human multiple myeloma cell line (e.g., MM.1S, U266, NCI-H929) under standard conditions. Treat cells with serial dilutions of the test compound (this compound or Iberdomide) or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).[2]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.[2]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[21]
In Vivo Multiple Myeloma Xenograft Study
This protocol evaluates the anti-tumor efficacy of the compounds in a preclinical animal model.
-
Cell Culture and Preparation: Culture a human MM cell line (e.g., H929, RPMI-8226) in the logarithmic growth phase. Harvest and wash the cells, ensuring high viability (>95%). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.[2][11]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old.[2]
-
Tumor Implantation: Subcutaneously inject 5-10 million cells into the right flank of each mouse.[2]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers 2-3 times per week. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.[2]
-
Drug Administration: Prepare the test compound (this compound or Iberdomide) in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug orally via gavage at predetermined doses and schedules (e.g., once daily for 21 days). The control group receives the vehicle only.[15]
-
Efficacy Evaluation: Monitor tumor volume and animal body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for IKZF1/3 degradation).[15]
Conclusion
This compound and Iberdomide are both highly potent, orally bioavailable CELMoDs that have demonstrated promising clinical activity in heavily pretreated multiple myeloma patients. They share a common mechanism of action, inducing the proteasomal degradation of Ikaros and Aiolos, which results in potent anti-tumor and immunomodulatory effects. While both agents are effective in patients who are refractory to prior IMiD therapies, available clinical data from separate trials suggests potential differences in response rates and safety profiles that warrant further investigation. The absence of direct head-to-head trials makes a definitive comparison challenging. Future research, including randomized controlled trials, will be essential to fully elucidate the comparative efficacy and safety of these two promising agents and to determine their optimal placement in the treatment paradigm for multiple myeloma and other hematologic malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. Pharmacodynamic changes in tumor and immune cells drive iberdomide’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ijrpr.com [ijrpr.com]
- 7. c4therapeutics.com [c4therapeutics.com]
- 8. ash.confex.com [ash.confex.com]
- 9. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. News - this compound (CFT7455) - LARVOL VERI [veri.larvol.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. myeloma.org [myeloma.org]
- 18. cancernetwork.com [cancernetwork.com]
- 19. researchgate.net [researchgate.net]
- 20. Iberdomide plus dexamethasone in heavily pretreated late-line relapsed or refractory multiple myeloma (CC-220-MM-001): a multicentre, multicohort, open-label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Cemsidomide vs. Mezigdomide: A Preclinical Showdown in Hematological Malignancies
In the rapidly evolving landscape of targeted protein degradation, cemsidomide (formerly CFT7455) and mezigdomide (B2442610) (formerly CC-92480) have emerged as potent next-generation oral cereblon (CRBN) E3 ligase modulators (CELMoDs). Both molecules act as molecular glues, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of malignant B-cells.[1][2] This guide provides a comparative analysis of their preclinical efficacy, drawing upon available experimental data to inform researchers and drug development professionals in the fields of multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action: A Shared Path to Protein Degradation
Both this compound and mezigdomide leverage the ubiquitin-proteasome system to eliminate their target proteins.[1][2] They bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, creating a novel binding surface that recruits IKZF1 and IKZF3 for polyubiquitination and subsequent degradation by the proteasome.[1][2] The degradation of these transcription factors leads to direct tumor cell death and immunomodulatory effects.[1][2]
References
Validating Cemsidomide's On-Target Effects on IKZF1/3: A Comparative Guide
This guide provides a comprehensive comparison of Cemsidomide (CFT7455) with other IKZF1/3 degraders, focusing on the experimental validation of its on-target effects. It is intended for researchers, scientists, and drug development professionals working in hematologic malignancies and targeted protein degradation.
This compound is a novel, orally bioavailable, and highly potent small molecule degrader of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These factors are crucial for the survival of malignant B-cells, making them key therapeutic targets in multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1] this compound functions as a molecular glue, binding with high affinity to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor to trigger the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[1] This targeted protein degradation results in direct anti-tumor activity and immunomodulatory effects.[1]
Mechanism of Action: this compound vs. Alternatives
This compound belongs to a class of agents that modulate the CRBN E3 ligase, which also includes immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), and newer Cereblon E3 Ligase Modulating Drugs (CELMoDs) such as iberdomide (B608038) and mezigdomide.[2][3] While all these compounds hijack the CRBN E3 ligase to degrade IKZF1/3, this compound is designed for higher potency, selectivity, and catalytic activity.[4][5] It has demonstrated potent and durable responses in preclinical and clinical settings, including in patients resistant to existing IMiDs.[1][2]
Comparative On-Target Activity
The efficacy of IKZF1/3 degraders can be quantified by their binding affinity to CRBN, their potency in inducing degradation of the target proteins, and their subsequent anti-proliferative effects in cancer cell lines. This compound demonstrates significantly higher potency compared to first-generation IMiDs.[1]
Table 1: Comparative Binding Affinity to CRBN
| Compound | Assay Type | Target | Affinity Metric | Value | Reference |
|---|---|---|---|---|---|
| This compound | Fluorescence Polarization | CRBN-DDB1 | Ki | ~800x more potent than Pomalidomide | [6] |
| Pomalidomide | Fluorescence Polarization | CRBN-DDB1 | Ki | Baseline | [6] |
| Lenalidomide | Various | CRBN | - | Binds CRBN | [7][8] |
| Thalidomide | Various | CRBN | - | Binds CRBN |[7][8] |
Table 2: Comparative IKZF1/3 Degradation and Cellular Potency
| Compound | Cell Line | Assay Type | Potency Metric | Value | Reference |
|---|---|---|---|---|---|
| This compound | NCI-H929 (Myeloma) | HiBiT Lytic Assay | IKZF1 Degradation | Rapid and deep degradation | [6] |
| This compound | NHL Cell Panel | CellTiter-Glo | IC50 | Potent activity (most <100 nM) | [6] |
| Pomalidomide | NHL Cell Panel | CellTiter-Glo | IC50 | Less potent than this compound | [6] |
| Lenalidomide | MM1.S (Myeloma) | Western Blot | IKZF1/3 Degradation | Dose-dependent degradation |[8] |
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound involves a series of biochemical and cell-based assays to confirm its interaction with CRBN, the subsequent degradation of IKZF1/3, and the resulting downstream biological consequences.
CRBN Target Engagement Assays
a) Fluorescence Polarization (FP) Competition Assay
-
Principle: This assay measures the displacement of a fluorescently labeled probe (e.g., thalidomide-derived) from the CRBN-DDB1 complex by a test compound. A decrease in polarization indicates successful competition.[9]
-
Protocol Outline:
-
Incubate the recombinant CRBN-DDB1 protein complex with a fluorescently labeled CRBN ligand.
-
Add increasing concentrations of this compound or alternative compounds.
-
Measure the fluorescence polarization signal after incubation.
-
Calculate the IC50 value from the dose-response curve, which reflects the binding affinity.[9]
-
b) NanoBRET™ Cellular Assay
-
Principle: This assay quantifies compound binding to a target protein within living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a cell-permeable fluorescent tracer.[6]
-
Protocol Outline:
-
Use cells (e.g., HEK293T) engineered to express a CRBN-NanoLuc® fusion protein.[6]
-
Add the NanoBRET™ tracer and varying concentrations of this compound.
-
Add the Nano-Glo® substrate and measure both donor (luciferase) and acceptor (tracer) emissions.
-
A decrease in the BRET signal indicates displacement of the tracer by this compound, allowing for the determination of an IC50 value.[1]
-
IKZF1/3 Degradation Assays
a) Western Blot Analysis
-
Principle: A standard immunoassay to detect and quantify the levels of IKZF1 and IKZF3 proteins in cell lysates following treatment.
-
Protocol Outline:
-
Treat cancer cell lines (e.g., MM1.S, NCI-H929) with various concentrations of this compound for different time points (e.g., 3-24 hours).[8]
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with secondary antibodies and visualize bands. A reduction in band intensity indicates protein degradation.
-
b) Nano-Glo® HiBiT Lytic Detection Assay
-
Principle: This assay quantifies the degradation of a target protein by measuring the luminescence of a small (11 amino acid) HiBiT tag engineered onto the protein of interest.[1]
-
Protocol Outline:
-
Engineer myeloma cells (e.g., NCI-H929) to endogenously express IKZF1 tagged with the HiBiT peptide.[1][6]
-
Treat cells with a dose range of this compound for a set time period.
-
Lyse the cells and add the LgBiT protein and furimazine substrate. LgBiT complements the HiBiT tag to form a functional NanoLuc® enzyme.
-
Measure the luminescence signal, which is directly proportional to the amount of remaining HiBiT-tagged IKZF1. Calculate DC50 (concentration for 50% degradation).
-
Downstream Functional Assays
a) Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: Measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Protocol Outline:
-
Plate lymphoma or myeloma cells and treat with a serial dilution of this compound or alternatives for an extended period (e.g., 96 hours).[6]
-
Add the CellTiter-Glo® reagent to the cell culture.
-
Measure luminescence, which correlates with the amount of ATP and thus the number of viable cells.
-
Determine the IC50 value for cell growth inhibition.
-
b) Immunomodulatory Effect (IL-2 Release)
-
Principle: Degradation of IKZF1/3 in T-cells leads to de-repression of the IL2 gene, resulting in increased Interleukin-2 (IL-2) production, a key cytokine for T-cell activation.[7][10]
-
Protocol Outline:
-
Isolate primary human T-cells or use a T-cell line.
-
Treat the cells with this compound.
-
Collect the cell culture supernatant after a suitable incubation period.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit. An increase in IL-2 indicates the expected immunomodulatory on-target effect.
-
This compound vs. Alternatives: A Comparative Overview
This compound was rationally designed to improve upon existing IMiDs and CELMoDs, aiming for a best-in-class profile.
-
Potency and Efficacy: Preclinical data show this compound is significantly more potent than pomalidomide in binding CRBN and inducing IKZF1 degradation.[6] It demonstrates greater anti-cancer activity in a wide range of lymphoma cell lines.[6]
-
Overcoming Resistance: A key advantage of this compound is its high binding affinity for CRBN, which may overcome resistance mechanisms related to low Cereblon levels that can affect lenalidomide and pomalidomide.[11][12] It has shown potent tumor regression in IMiD-resistant preclinical models.[2]
-
Pharmacologic Profile: this compound is designed to have a unique pharmacokinetic profile that promotes sustained IKZF1/3 degradation.[5][11] This catalytic activity may allow for rapid and deep target degradation even at low concentrations.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C4 Therapeutics Presents this compound Phase 1 Data at the American Society for Hematology (ASH) Annual Meeting that Demonstrated Potential to Become Best-in-Class IKZF1/3 Degrader - BioSpace [biospace.com]
- 6. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beyondspringpharma.com [beyondspringpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. c4therapeutics.com [c4therapeutics.com]
- 12. c4therapeutics.com [c4therapeutics.com]
Cemsidomide: A Comparative Analysis of Specificity for IKZF1/3 Over Other Zinc Finger Proteins
For Researchers, Scientists, and Drug Development Professionals
Cemsidomide (CFT7455) is a novel, orally bioavailable monofunctional degradation activating compound (MonoDAC™) designed to be a highly potent and selective degrader of the Ikaros family zinc finger transcription factors 1 (IKZF1) and 3 (IKZF3).[1][2] These transcription factors are critical drivers of survival for malignant B-cells in hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[2] this compound functions as a molecular glue, binding with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[2] This targeted protein degradation leads to both direct anti-tumor activity and immunomodulatory effects.[2]
This guide provides an objective comparison of this compound's specificity for IKZF1/3 relative to other zinc finger proteins, supported by available experimental data.
Quantitative Data Summary
This compound has demonstrated significantly higher potency in degrading IKZF1 and IKZF3 compared to previous generations of immunomodulatory drugs (IMiDs). While comprehensive quantitative data on its off-target effects on a wide range of zinc finger proteins is not extensively available in the public domain, its design focuses on enhanced selectivity. The following table summarizes the available data for this compound and provides a comparative context with the known off-target effects of earlier IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931) on other zinc finger proteins.
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Comments |
| This compound (CFT7455) | IKZF1 | Picomolar range[1] | >75% (at 0.3 nM)[3] | Multiple Myeloma cells[3] | Demonstrates high potency and deep degradation of IKZF1. |
| This compound (CFT7455) | IKZF3 | Picomolar range[1] | Not specified | Multiple Myeloma cells | High potency for IKZF3 degradation is a key feature.[4] |
| This compound (CFT7455) | ZFP91 | Data not available | Data not available | - | ZFP91 is a known off-target of lenalidomide. Specific data for this compound is needed for direct comparison. |
| This compound (CFT7455) | ZNF692 | Data not available | Data not available | - | ZNF692 is a known off-target of pomalidomide. Specific data for this compound is needed for direct comparison. |
| Lenalidomide | IKZF1 | Micromolar range | - | Multiple Myeloma cells | Less potent than this compound. |
| Lenalidomide | IKZF3 | Micromolar range | - | Multiple Myeloma cells | Less potent than this compound. |
| Lenalidomide | ZFP91 | Degraded | - | - | Identified as a bona fide IMiD-dependent CRL4CRBN substrate. |
| Pomalidomide | ZNF692 | Degraded | - | - | Identified as a pomalidomide-degraded zinc finger protein. |
DC50: Concentration required for 50% of maximal degradation. Dmax: Maximum percentage of degradation.
Signaling Pathways and Experimental Workflows
This compound-Induced Degradation of IKZF1/3 and Downstream Effects
The degradation of IKZF1 and IKZF3 by this compound leads to a cascade of downstream events that contribute to its anti-cancer activity. A key consequence is the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-MYC, which are essential for the survival of multiple myeloma cells.[5][6] In T-cells, the degradation of these transcriptional repressors leads to increased production of Interleukin-2 (IL-2), a cytokine crucial for T-cell activation and anti-tumor immunity.[6]
Caption: this compound's mechanism of action leading to IKZF1/3 degradation.
Experimental Workflow for Assessing Protein Degradation and Specificity
To determine the specificity of a degrader like this compound, a combination of techniques is employed. Quantitative proteomics is a powerful tool to assess the global impact on the proteome, while Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement.
References
- 1. This compound (CFT7455) | IKZF1/3 degrader | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
Cemsidomide: Overcoming Resistance in IMiD-Refractory Multiple Myeloma
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide (B1683931), presents a significant clinical challenge in the treatment of multiple myeloma. Cemsidomide (formerly CFT7455), a novel and potent IKZF1/3 degrader, has demonstrated a remarkable ability to overcome these resistance mechanisms. This guide provides an objective comparison of this compound's performance against other IMiDs and next-generation Cereblon E3 Ligase Modulatory Drugs (CELMoDs), supported by preclinical experimental data.
Enhanced Biochemical and Cellular Potency of this compound
This compound distinguishes itself from previous generations of IMiDs through its significantly enhanced binding affinity to Cereblon (CRBN), a key component of the CRL4-CRBN E3 ubiquitin ligase complex. This superior binding translates to more efficient and rapid degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[1]
Preclinical studies have shown that this compound has an approximately 800-fold improvement in CRBN binding affinity in biochemical assays and a 1600-fold improvement in cellular NanoBRET assays compared to pomalidomide.[1] This heightened potency is particularly evident in IMiD-resistant settings. In a multiple myeloma cell line (NCI-H929) rendered resistant to both lenalidomide and pomalidomide, this compound maintained potent anti-proliferative activity.[1]
Quantitative Comparison of Anti-Proliferative Activity
The following table summarizes the anti-proliferative activity (IC50) of this compound in comparison to other IMiDs and CELMoDs in both IMiD-sensitive (parental) and IMiD-resistant multiple myeloma cell lines.
| Compound | Cell Line | Resistance Status | IC50 (nM) | Fold Improvement (vs. Pomalidomide) |
| This compound | NCI-H929 | Parental | 0.071 | - |
| This compound | NCI-H929 | IMiD-Resistant | 2.3 | - |
| Pomalidomide | NCI-H929 | Parental | >1000 | - |
| Pomalidomide | NCI-H929 | IMiD-Resistant | >10000 | - |
| Iberdomide | H929 | Parental | ~10 | - |
| Iberdomide | H929 (Pom-Resistant) | IMiD-Resistant | ~100 | - |
| Mezigdomide | H929 | Parental | ~1 | - |
| Mezigdomide | H929 (Pom-Resistant) | IMiD-Resistant | ~10 | - |
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound and the workflows for key experimental assays are depicted in the following diagrams.
Caption: this compound binds to the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of IKZF1 and IKZF3, which in turn downregulates survival factors like MYC and IRF4, ultimately causing apoptosis in myeloma cells.
Caption: A typical preclinical workflow to evaluate this compound involves biochemical, cellular, and in vivo assays to determine its potency and efficacy in overcoming IMiD resistance.
Detailed Experimental Protocols
Protocol 1: CRBN Binding Affinity Assay (Fluorescence Polarization)
This protocol outlines a competitive binding assay to determine the affinity of this compound for the CRBN protein.
-
Materials:
-
Purified recombinant human CRBN-DDB1 protein complex.
-
Fluorescently labeled tracer ligand (e.g., a derivative of thalidomide).
-
This compound and other test compounds.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of this compound and other competitor compounds in Assay Buffer.
-
In a 384-well plate, add the fluorescent tracer to all wells at a final concentration of 10 nM.
-
Add the CRBN-DDB1 protein complex to all wells (except for no-protein controls) at a final concentration of 20 nM.
-
Add the serially diluted compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: IKZF1/3 Degradation Assay (Western Blot)
This protocol describes the quantification of IKZF1 and IKZF3 protein levels in multiple myeloma cells following treatment with this compound.[2][3]
-
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, and their IMiD-resistant counterparts).
-
This compound, pomalidomide, and other test compounds.
-
Cell culture medium and supplements.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-IKZF1, Rabbit anti-IKZF3, Mouse anti-GAPDH (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents.
-
Chemiluminescence detection system.
-
-
Procedure:
-
Seed multiple myeloma cells in 6-well plates and allow them to acclimate.
-
Treat the cells with various concentrations of this compound or other compounds for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse in Lysis Buffer.[3]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP levels in multiple myeloma cells treated with this compound.
-
Materials:
-
Multiple myeloma cell lines.
-
This compound and other test compounds.
-
Opaque-walled 96-well microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well.
-
Prepare serial dilutions of this compound and other compounds and add them to the cells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log of the compound concentration.
-
Protocol 4: In Vivo Xenograft Model of IMiD-Resistant Multiple Myeloma
This protocol describes the establishment of a pomalidomide-insensitive RPMI-8226 xenograft model to evaluate the in vivo efficacy of this compound.[4]
-
Materials:
-
RPMI-8226 multiple myeloma cells.
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Matrigel.
-
This compound and pomalidomide formulated for oral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant RPMI-8226 cells mixed with Matrigel into the flank of the mice.[4]
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize mice into treatment groups (vehicle control, pomalidomide, this compound).
-
Administer pomalidomide orally at a clinically relevant dose to establish insensitivity.
-
Once tumors in the pomalidomide group show progressive growth, switch the treatment to this compound.
-
Administer this compound orally at the desired dose and schedule.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Conclusion
Preclinical data strongly support the potential of this compound to overcome resistance to conventional IMiDs in multiple myeloma. Its enhanced binding to CRBN and subsequent rapid and profound degradation of IKZF1 and IKZF3 translate to superior anti-tumor activity in IMiD-resistant models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the efficacy of this compound and other novel protein degraders in the context of IMiD resistance.
References
Benchmarking Cemsidomide's Catalytic Efficiency as a Molecular Glue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficiency and performance of Cemsidomide (CFT7455), a novel and potent molecular glue degrader, against other established immunomodulatory drugs (IMiDs®) such as Pomalidomide (B1683931). This compound is designed to selectively target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation, which are crucial for the survival of malignant B-cells in hematologic cancers like multiple myeloma and non-Hodgkin's lymphoma.[1][2]
Molecular glues are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.[3][4] Unlike traditional inhibitors that function stoichiometrically, molecular glues act catalytically, where a single molecule can mediate the degradation of multiple target protein copies.[5][6] This guide presents supporting experimental data to benchmark this compound's performance, along with detailed methodologies for key experiments.
Comparative Performance of this compound
This compound has demonstrated significantly higher potency in preclinical studies compared to approved IMiDs like pomalidomide.[1] This enhanced activity is attributed to its superior binding affinity to Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[7]
Data Presentation
The following tables summarize the quantitative data comparing this compound with Pomalidomide.
Table 1: Comparative Binding Affinity to Cereblon (CRBN)
| Compound | Assay Type | Metric | Value | Fold Improvement vs. Pomalidomide | Reference |
| This compound | Cellular NanoBRET™ | IC50 | 0.4 nM | ~1600x | [7] |
| Pomalidomide | Cellular NanoBRET™ | IC50 | 644 nM | - | [7] |
| This compound | Biochemical | Binding Affinity | - | ~800x | [7] |
| Pomalidomide | Biochemical | Binding Affinity | - | - | [7] |
Table 2: Comparative In Vitro Anti-proliferative Activity
| Compound | Cell Line | Metric | Value | Reference |
| This compound | NCI-H929 (Multiple Myeloma) | GI50 | 0.05 nM | [8] |
| This compound | NCI-H929 (IMiD-resistant) | IC50 | 2.3 nM | [7][8] |
| Pomalidomide | NCI-H929 (Parental) | IC50 | 0.071 nM in parental line | [7][8] |
Table 3: IKZF1 Degradation Profile
| Compound | Cell Line | Time to >75% Degradation | Reference |
| This compound | H929 (Multiple Myeloma) | 1.5 hours | [7][8] |
Catalytic Efficiency of this compound
The catalytic nature of molecular glues is a key advantage, allowing for sustained target protein degradation at sub-stoichiometric concentrations.[5][6] While classical enzyme kinetic parameters like kcat and Km are not typically measured for molecular glues, their catalytic efficiency can be inferred from the speed, depth, and potency of target degradation.
This compound's high binding affinity for CRBN and potent induction of IKZF1/3 degradation at picomolar to low nanomolar concentrations suggest a highly efficient catalytic process.[7][8] The rapid degradation of over 75% of IKZF1 protein within 1.5 hours at a concentration of 0.3 nM further underscores its efficient catalytic cycle of ternary complex formation, ubiquitination, and substrate degradation.[8] This rapid and profound degradation at very low concentrations is a hallmark of a highly efficient molecular glue.[6] In contrast, older generations of IMiDs, such as lenalidomide (B1683929) and pomalidomide, require higher concentrations to achieve similar levels of degradation.[9][10]
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental assays used to determine its efficiency.
Caption: this compound's Mechanism of Action.
Caption: NanoBRET™ Assay Workflow for CRBN Binding.
Caption: Nano-Glo® HiBiT Assay for Protein Degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cereblon Binding Assay (NanoBRET™)
This proximity-based assay measures the binding of this compound to CRBN in live cells.[1]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase donor and a fluorescent acceptor are in close proximity. This compound competes with a fluorescently labeled tracer for binding to CRBN, leading to a decrease in the BRET signal.[1]
-
Protocol Outline:
-
HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc® luciferase (donor) and a fluorescently labeled pomalidomide tracer (acceptor).[1]
-
Cells are treated with varying concentrations of this compound.[1]
-
The BRET signal is measured using a plate reader.[1]
-
A decrease in the BRET signal indicates displacement of the fluorescent tracer by this compound.[1]
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the tracer binding, is determined from the resulting dose-response curve.[1]
-
IKZF1/3 Degradation Assay (Nano-Glo® HiBiT Lytic Assay)
This assay quantifies the degradation of a target protein by measuring the luminescence of a small HiBiT tag engineered onto the protein.[1]
-
Principle: The HiBiT tag is a small 11-amino-acid peptide that can be fused to a protein of interest. In the presence of the LgBiT protein, a functional NanoLuc® luciferase is formed, generating a luminescent signal proportional to the amount of HiBiT-tagged protein.[1]
-
Protocol Outline:
-
NCI-H929 myeloma cells are engineered to express IKZF1 tagged with the HiBiT peptide.[1]
-
Cells are treated with this compound at various concentrations and for different time points.[1]
-
Cells are lysed, and the Nano-Glo® HiBiT Lytic Detection Reagent, containing the LgBiT protein, is added.[1]
-
Luminescence is measured, which is directly proportional to the amount of remaining HiBiT-tagged IKZF1.[1]
-
The percentage of degradation is calculated relative to vehicle-treated control cells, and the DC50 (concentration for 50% degradation) is determined.[11]
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a molecular glue to mediate the ubiquitination of the target protein in a reconstituted system.
-
Principle: The assay combines purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (CRL4-CRBN), ubiquitin, ATP, the target protein (e.g., IKZF1), and the molecular glue. The formation of polyubiquitin (B1169507) chains on the target protein is detected by Western blot.[12]
-
Protocol Outline:
-
Thaw all components (E1, E2, CRL4-CRBN, ubiquitin, ATP, and target protein) on ice.[12]
-
Assemble the reactions in microcentrifuge tubes on ice, typically in a 25-50 µL volume. It is recommended to add the enzymes and target protein last.[12][13]
-
Include negative controls, such as reactions without the molecular glue, without E3 ligase, or without ATP.[12]
-
Initiate the reaction by incubating at 37°C for a predetermined time (e.g., 30-90 minutes).[12]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]
-
Perform a Western blot using a primary antibody specific to the target protein to visualize the characteristic laddering pattern of polyubiquitination.[12]
-
Ternary Complex Formation Assay (AlphaLISA®)
This assay is used to detect and quantify the formation of the ternary complex (E3 ligase-molecular glue-target protein).
-
Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. One bead is coated with an antibody against a tag on the E3 ligase, and the other with an antibody against a tag on the target protein. The molecular glue brings the two proteins together, allowing the beads to come into proximity and generate a signal.[14]
-
Protocol Outline:
-
Titrate the target protein (e.g., GST-tagged BRD4), E3 ligase complex (e.g., FLAG-tagged CRBN complex), and the molecular glue (e.g., dBET6) to determine optimal concentrations.[14]
-
Incubate the three components together in a microplate well.[14]
-
Add the AlphaLISA® anti-tag acceptor beads and incubate.[14]
-
Add the streptavidin-coated donor beads and incubate in the dark.[14]
-
Read the plate on an AlphaLISA®-capable plate reader. An increase in signal indicates the formation of the ternary complex.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Development of small molecule efficiency metrics for lead optimization of molecular glues - American Chemical Society [acs.digitellinc.com]
- 6. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Safe Disposal of Cemsidomide: A Comprehensive Guide for Laboratory Professionals
Cemsidomide is an investigational, orally bioavailable small-molecule degrader of the transcription factors IKZF1 and IKZF3, which are crucial for the growth and survival of cancer cells in multiple myeloma and non-Hodgkin's lymphomas.[1] As a potent therapeutic agent, proper handling and disposal of this compound are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following key risk factors:
-
Acute Toxicity (Oral): Toxic if swallowed.
-
Germ Cell Mutagenicity: May cause genetic defects.
Given these hazards, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification |
|---|---|
| Gloves | Double chemotherapy gloves should be worn. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Face Protection | Face shield if there is a risk of splashing. |
| Lab Coat | A disposable gown or a dedicated lab coat. |
Step-by-Step Disposal Procedures
The primary directive for this compound disposal is to use an approved waste disposal plant. All waste streams containing this compound must be treated as hazardous and potentially cytotoxic waste.
1. Segregation of Waste:
-
Immediately upon generation, segregate all this compound-contaminated waste from non-hazardous laboratory waste.
-
Use designated, clearly labeled, leak-proof containers. These containers should be colored purple to signify cytotoxic waste.
2. Disposal of Solid Waste:
-
Contaminated Materials: Items such as gloves, absorbent pads, and empty vials should be placed in a dedicated cytotoxic waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated purple sharps container. Do not recap needles.[2]
-
Unused or Expired Product: Unused or expired this compound should be disposed of as hazardous chemical waste in its original container or a compatible, sealed container.
3. Disposal of Liquid Waste:
-
Aqueous Solutions: Do not pour this compound solutions down the drain. Collect all liquid waste in a sealed, labeled hazardous waste container.
-
Trace Amounts: For rinsing contaminated glassware, use a minimal amount of an appropriate solvent (e.g., ethanol), and collect the rinsate as hazardous waste.
4. Packaging and Labeling for Final Disposal:
-
All waste containers must be securely sealed.
-
Label each container with a hazardous waste label that includes:
-
The words "Hazardous Waste" and "Cytotoxic"
-
The full chemical name: this compound
-
The specific hazards (e.g., "Toxic," "Mutagenic")
-
The date of accumulation
-
5. Storage and Collection:
-
Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from general lab traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Follow all institutional and local regulations for waste manifest and tracking.
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
This compound's Mechanism of Action: IKZF1/3 Degradation
This compound functions as a "molecular glue," promoting the interaction between the E3 ubiquitin ligase complex and the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3, which are critical for the survival of certain cancer cells.
References
Navigating the Safe Handling of Cemsidomide: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent investigational compounds like Cemsidomide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices. This compound is an investigational, orally bioavailable small-molecule degrader designed for potent and selective degradation of IKZF1/3, transcription factors implicated in multiple myeloma and non-Hodgkin's lymphomas.[1] Given its potent nature, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE): A Tabulated Guide
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous drugs.[2] The following table summarizes the recommended PPE for various activities involving this compound, based on general guidelines for handling hazardous drugs.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Single pair of chemotherapy-tested gloves |
| Storage and Inventory | Single pair of chemotherapy-tested gloves |
| Preparation (e.g., weighing, dissolving) | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (safety glasses with side shields or goggles), and a fit-tested N95 respirator. Work should be conducted in a certified biological safety cabinet (BSC) or containment ventilated enclosure (CVE). |
| Administration (in a research setting) | Double pair of chemotherapy-tested gloves, disposable gown, and eye protection. |
| Waste Disposal | Double pair of chemotherapy-tested gloves, disposable gown, and eye protection. |
| Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), and a fit-tested N95 or higher respirator. |
Operational Plan: Step-by-Step Guidance for Safe Handling and Disposal
A clear and well-defined operational plan is essential to minimize the risk of exposure and ensure compliance with safety regulations.
Receiving and Storage
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. If damage is observed, do not open the container and follow institutional procedures for handling damaged hazardous materials.
-
Labeling: Ensure the primary container is clearly labeled with the name of the compound, concentration, and appropriate hazard warnings.
-
Storage: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be clearly marked with a warning sign indicating the presence of a potent compound.
Preparation
-
Designated Area: All preparation activities involving this compound powder or non-encapsulated forms should be conducted in a designated area, such as a restricted-access laboratory.
-
Containment: Use a certified Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) for all manipulations of powdered this compound to prevent aerosolization and contamination.
-
Weighing: If weighing the solid form, do so on a disposable weighing paper or in a disposable container within the BSC or CVE.
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
Administration (in a research setting)
-
Controlled Environment: If administering this compound in a research setting, do so in a controlled environment with appropriate ventilation.
-
Careful Handling: Exercise caution to prevent spills and splashes.
-
Post-Administration: Decontaminate all surfaces and equipment that may have come into contact with the compound.
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment should be decontaminated after handling this compound. Use a two-step process of cleaning with a detergent solution followed by disinfection with an appropriate agent.
-
Waste Segregation: All waste generated from handling this compound, including used PPE, disposable labware, and contaminated materials, must be segregated as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.
-
Disposal: Dispose of hazardous waste according to institutional and local regulations.[3][4] Do not dispose of this compound waste in the regular trash or sewer system.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety measures and fostering a proactive safety culture, research institutions can ensure the well-being of their personnel while advancing critical drug development research. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound, when available, and to always adhere to institutional and regulatory guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
